An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 5,6,7-trihydroxyheptanoate
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5,6,7-trihydroxyheptanoate, particularly its (5S,6R) stereoisomer commonly known as BML-111, is a truncated analog of the endogenous lipid m...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6,7-trihydroxyheptanoate, particularly its (5S,6R) stereoisomer commonly known as BML-111, is a truncated analog of the endogenous lipid mediator Lipoxin A4 (LXA4). As a potent agonist of the formyl peptide receptor 2 (FPR2/ALX), it has garnered significant interest within the scientific community for its pro-resolving and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological activities of Methyl 5,6,7-trihydroxyheptanoate, with a focus on its applications in research and drug development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process mediated by a class of molecules known as specialized pro-resolving mediators (SPMs). Lipoxins, particularly Lipoxin A4 (LXA4), are key SPMs that orchestrate the return to tissue homeostasis. However, the therapeutic potential of native lipoxins is limited by their rapid in vivo metabolism.
This has led to the development of more stable synthetic analogs, such as (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate (BML-111). This C-7 truncated analog retains the key functional groups necessary for potent agonism at the LXA4 receptor (FPR2/ALX) while exhibiting greater stability. Its ability to mimic the beneficial effects of LXA4 makes it a valuable tool for studying inflammatory processes and a promising lead compound in the development of novel therapeutics for a range of inflammatory, autoimmune, and proliferative diseases.
Chemical Identity and Physicochemical Properties
Chemical Structure and Identifiers
The structure of Methyl 5,6,7-trihydroxyheptanoate consists of a seven-carbon chain with a methyl ester at one end and a vicinal diol and a primary alcohol at the other. The stereochemistry at the C5 and C6 positions is critical for its biological activity, with the (5S,6R) isomer being the most studied.
The physicochemical properties of a compound are critical for understanding its solubility, stability, and absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below is a combination of information from suppliers and computationally predicted values.
Detailed spectroscopic data is essential for confirming the identity and purity of Methyl 5,6,7-trihydroxyheptanoate. While published experimental spectra are not widely available, this section outlines the expected spectral features based on the molecule's structure. Researchers should perform their own spectral analysis for verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.6 ppm. The protons on the carbon backbone will appear as a series of multiplets, with the protons on the carbons bearing hydroxyl groups (C5, C6, and C7) expected to be in the 3.4-4.0 ppm range. The protons of the methylene groups in the aliphatic chain will resonate further upfield.
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at around 174 ppm. The carbon of the methoxy group will be around 51 ppm. The carbons attached to the hydroxyl groups (C5, C6, C7) are expected in the 65-75 ppm region. The remaining methylene carbons of the chain will appear at higher field strengths.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. For Methyl 5,6,7-trihydroxyheptanoate, electrospray ionization (ESI) would be a suitable method. The expected [M+H]⁺ ion would be at m/z 193.1076 and the [M+Na]⁺ ion at m/z 215.0895. Fragmentation would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the carbon-carbon bonds.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A strong absorption peak around 1740 cm⁻¹ will indicate the C=O stretching of the ester group. C-H stretching vibrations of the aliphatic chain will be observed in the 3000-2850 cm⁻¹ region.
Synthesis and Manufacturing
While (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate (BML-111) is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A specific, detailed protocol for BML-111 is not readily found in peer-reviewed literature, likely due to its commercial status. However, a plausible retrosynthetic analysis can be constructed based on established methods for synthesizing chiral polyols and lipoxin analogs.
A potential synthetic strategy could start from a chiral precursor to establish the stereocenters at C5 and C6. This could involve asymmetric dihydroxylation of a suitable unsaturated ester or the use of a chiral pool starting material like a carbohydrate.
Figure 1: A generalized synthetic workflow for chiral polyhydroxylated esters.
Analytical Methodologies
The analysis of polyhydroxylated fatty acid esters like Methyl 5,6,7-trihydroxyheptanoate requires sensitive and specific analytical techniques due to their polarity and potential for low concentrations in biological matrices.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of these compounds. Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve good separation.
Detection
Due to the lack of a strong chromophore, UV detection is not ideal. More suitable detection methods include:
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, allowing for both quantification and structural confirmation.
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector for non-volatile compounds and can be used for quantification when MS is not available.
Executive Summary: Engineering Stability in Pro-Resolving Mediators
The Molecular Architecture and Pharmacological Dynamics of (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate In the landscape of inflammatory disease and oncology drug development, endogenous specialized pro-resolving mediators...
Author: BenchChem Technical Support Team. Date: March 2026
The Molecular Architecture and Pharmacological Dynamics of (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate
In the landscape of inflammatory disease and oncology drug development, endogenous specialized pro-resolving mediators (SPMs) like Lipoxin A4 (LXA4) present a significant therapeutic paradox. While they are highly potent at actively resolving inflammation and promoting tissue repair, their rapid biosynthesis and subsequent enzymatic inactivation in vivo severely limit their clinical utility[1].
To bypass this pharmacokinetic bottleneck, synthetic analogs have been engineered. (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate , widely known in pharmacological literature as BML-111 , is a truncated, synthetic analog of LXA4[2]. By retaining the critical stereochemical pharmacophore required for Formyl Peptide Receptor 2 (FPR2/ALX) activation while eliminating the domains susceptible to rapid metabolic degradation, BML-111 offers a highly stable, self-validating tool compound for researchers investigating inflammation resolution, neuroprotection, and tumor suppression[1],[3].
As an application scientist, I approach the integration of BML-111 into experimental workflows not just as a chemical probe, but as a system to establish definitive causality between FPR2 agonism and downstream phenotypic changes.
Physicochemical Profiling & Structural Biology
The biological efficacy of BML-111 is entirely dependent on its precise spatial geometry. The (5S,6R) stereocenter configuration mimics the bioactive conformation of native LXA4's hydroxyl groups, allowing it to dock efficiently into the binding pocket of the FPR2/ALX G-protein-coupled receptor[3].
Table 1: Physicochemical Specifications of BML-111
Mechanistic Pathways: The FPR2/ALX Agonism Cascade
Unlike traditional anti-inflammatory agents that merely block pro-inflammatory enzymes (e.g., COX inhibitors), BML-111 actively triggers the "resolution phase" of inflammation. Binding to the promiscuous FPR2 receptor initiates multiple divergent, yet synergistic, intracellular cascades[3].
MAPK Suppression & Autophagy Induction: In alveolar macrophages, BML-111 suppresses MAPK1 and MAPK8 signaling (independent of the mTOR pathway). This disinhibition directly upregulates cellular autophagy—evidenced by an increased LC3-II/LC3-I ratio—allowing macrophages to clear inflammatory debris and resist lipopolysaccharide (LPS)-induced apoptosis[6].
SIRT1/NF-κB Axis: In models of sepsis and neuroinflammation, BML-111 upregulates SIRT1. SIRT1 subsequently deacetylates and inhibits the NF-κB pathway, drastically reducing the transcription of pro-inflammatory cytokines like TNF-α and IL-1β[1].
Nrf2 Antioxidant Activation: In epidermal tissues exposed to UVB radiation, BML-111 enhances Nrf2 antioxidant signaling while reducing neutrophil recruitment, thereby preventing collagen degradation and oxidative stress[7].
ACE/ACE2 Modulation: BML-111 represses classical Angiotensin-Converting Enzyme (ACE) activity while upregulating ACE2, shifting the balance toward the protective Angiotensin-(1-7)/Mas receptor axis[5].
Caption: FPR2/ALX signaling cascade activated by BML-111 mediating inflammation resolution.
Quantitative Pharmacological Efficacy
To design robust experiments, researchers must understand the effective dosing windows of BML-111 across different biological models.
Maximum autophagic induction (LC3-II/LC3-I ratio)[6]
In vivo Melanoma
A375 Xenograft (Subcutaneous)
1 mg/kg (i.p., every 2 days)
Reduced tumor volume and inhibited cell invasion[8],[9]
| In vivo Sepsis | CLP-induced mucosal injury | 1 - 2 mg/kg | Decreased apoptosis; increased defensin-5 mRNA[10] |
Validated Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the observed effects are strictly mediated by BML-111's interaction with FPR2.
Purpose: To establish causality between FPR2 agonism and macrophage autophagy[6].
Cell Preparation: Isolate alveolar macrophages (AMs) and seed into 96-well plates at
1×104
cells/well in a 5% CO2 incubator at 37°C.
Control Establishment (Crucial Step): Pre-treat a subset of control wells with Boc-2 (a selective FPR2 antagonist). Causality Check: If BML-111's effects are nullified in these wells, the mechanism is definitively FPR2-mediated[1].
Treatment Phase: Administer BML-111 at optimized concentrations (e.g., 100 nM) for 2 to 4 hours to induce peak autophagy prior to injury induction[6].
Injury Induction: Introduce lipopolysaccharide (LPS) to induce the Acute Lung Injury (ALI) phenotype.
Validation & Readout: Perform an MTT assay (using 5 mg/mL MTT agent, incubated for 4h) to confirm cell viability, ensuring that autophagic markers (measured via Western blot for LC3-II/LC3-I) are not artifacts of general compound cytotoxicity[6].
Protocol B: In Vivo Melanoma Xenograft Inhibition Workflow
Purpose: To evaluate the anti-tumor and anti-angiogenic properties of BML-111 in a highly aggressive cancer model[8],[9].
Inoculation: Subcutaneously inject
1×106
A375 human melanoma cells into BALB/c-nu/nu mice[8].
Baseline Normalization: Withhold treatment until tumors exceed 5 mm in diameter. Rationale: This ensures the assay measures the regression of an established, vascularized tumor rather than merely a failure of initial cell engraftment[8].
Dosing Regimen: Administer BML-111 (1 mg/kg) via intraperitoneal (i.p.) injection every 2 days[8].
Endpoint Analysis: Harvest tumor tissue for Hematoxylin and Eosin (H&E) staining to quantify the reduction in melanoma cell density and structural tissue destruction[8],[9].
Caption: In vivo experimental workflow for evaluating BML-111 efficacy in melanoma models.
Conclusion
(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate (BML-111) represents a critical bridge between endogenous lipid mediator biology and practical pharmacology. By stabilizing the LXA4 pharmacophore, it provides researchers with a highly reliable tool to probe the FPR2/ALX axis. Whether utilized to investigate the SIRT1/NF-κB pathway in sepsis, MAPK-driven autophagy in lung injury, or anti-angiogenic mechanisms in melanoma, BML-111 stands as a cornerstone molecule for advancing pro-resolving therapeutics.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Trihydroxyheptanoates—specifically derivatives of 6-amino-3,5,7-trihydroxyheptanoic acid—are rare, highly functionalized medium-chain hydroxy acids found in specialized ecological niches. Unlike simple fatty acids or common oxylipins, these scaffolds are synthesized via complex hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathways. In nature, they act as critical structural nodes in microbial metallophores, peptide antibiotics, and inter-kingdom signaling molecules. This whitepaper provides an in-depth analysis of their natural occurrence, biosynthetic logic, and the rigorous analytical workflows required for their isolation and characterization.
Chemical Ecology and Structural Biology
The evolutionary selection of the trihydroxyheptanoate scaffold is driven by its exceptional hydrogen-bonding capacity and structural flexibility, which are essential for high-affinity metal chelation. The most prominent natural variant is 6-amino-3,5,7-trihydroxyheptanoic acid (Atha)1.
In microbial chemical ecology, the Atha unit provides a multidentate coordination environment. The spacing of the hydroxyl groups along the seven-carbon backbone allows the molecule to fold into thermodynamically stable complexes with transition metals, particularly Fe(III) and Cu(II). This capability is a survival imperative for organisms thriving in iron-depleted aquatic environments or engaging in competitive allelopathy.
Key Naturally Occurring Molecules
Trihydroxyheptanoates rarely exist as free monomers; they are typically embedded within larger, complex secondary metabolites.
Anachelin (Cyanobacterial Siderophore)
Isolated from the freshwater cyanobacterium Anabaena cylindrica, anachelin is a catecholate siderophore that exhibits a dual mode of action: iron acquisition and allelopathic inhibition of competing chlorophytes 2. The N-terminus of anachelin consists of the Atha unit. The 7-hydroxyl group of Atha is esterified with salicylic acid, and the carboxyl group condenses with the 6-amino group to form a rigid oxazoline ring 3. The absolute stereochemistry of the Atha unit in anachelin has been rigorously determined as 3R, 5S, 6S 4.
Fatuamide A (Marine Metallophore)
Discovered in a Leptolyngbya sp. marine cyanobacterium, Fatuamide A is a hybrid PKS/NRPS metallophore. It shares the phenolate-type metal-binding characteristics of anachelin but exhibits a distinct preference for copper binding. It also demonstrates significant cytotoxicity against human lung cancer cell lines, highlighting the pharmacological potential of trihydroxyheptanoate-containing natural products 5.
Galantinic Acid
Found in Paenibacillus larvae, (-)-galantinic acid is a non-proteinogenic amino acid that forms the core of the peptide antibiotic Galantin I 1.
Free Trihydroxyheptanoates in Symbiosis
Recent metabolomic profiling of strawberry roots (Fragaria × ananassa) inoculated with growth-promoting Trichoderma fungi revealed elevated levels of free trihydroxyheptanoates. In this context, the compound acts as a lipid-derived signaling molecule that positively correlates with enhanced root fresh weight and cell wall biogenesis 6.
Quantitative Data Summary
The following table synthesizes the structural and functional diversity of natural trihydroxyheptanoates across different biological domains.
Natural Product
Biological Source
Structural Role of Trihydroxyheptanoate
Primary Biological Function
Anachelin
Anabaena cylindrica (Cyanobacteria)
N-terminal Atha unit condensed into an oxazoline ring
Siderophore (Fe chelation) & Allelopathy
Galantinic Acid
Paenibacillus larvae (Bacteria)
Core non-proteinogenic amino acid scaffold
Component of Peptide Antibiotic (Galantin I)
Fatuamide A
Leptolyngbya sp. (Cyanobacteria)
Integrated metallophore binding domain
Copper/Iron Metallophore & Cytotoxin
Free Metabolite
Trichoderma-inoculated plants
Free lipid/organic acid signaling molecule
Plant Root Growth Promotion
Biosynthetic Logic (PKS/NRPS Assembly)
The biosynthesis of the Atha unit is a textbook example of hybrid NRPS/PKS assembly. Genomic predictions and retrosynthetic analyses indicate that L-serine acts as the primary biosynthetic precursor 4. An initial NRPS module activates and loads a salicylate precursor, which is then extended by a PKS module utilizing malonyl-CoA to build the heptanoate backbone. A subsequent NRPS cyclization domain is responsible for the transfer of salicylate to serine, driving the formation of the oxazoline ring.
Figure 1: Hybrid NRPS/PKS biosynthetic assembly line of the trihydroxyheptanoate (Atha) scaffold.
Experimental Workflows for Isolation and Characterization
Because trihydroxyheptanoates are highly polar, amphiphilic, and prone to forming irreversible complexes with trace metals in glassware, standard liquid-liquid extraction often fails. The following self-validating protocol ensures structural integrity and functional verification.
Step-by-Step Methodology
Step 1: Iron-Deficient Cultivation
Protocol: Culture the target cyanobacterium (e.g., Anabaena cylindrica) in BG-11 medium chemically depleted of iron using a chelating resin (Chelex 100).
Causality: Iron starvation derepresses the biosynthetic gene clusters responsible for metallophore production, ensuring high-yield expression of the target metabolite.
Step 2: Solid-Phase Extraction (SPE)
Protocol: Pass the cell-free supernatant through a column packed with Amberlite XAD-16 macroporous resin. Wash with deionized water and elute with 100% methanol.
Causality: XAD-16 relies on hydrophobic interactions. It efficiently traps the amphiphilic trihydroxyheptanoate-containing peptides from massive volumes of aqueous media without requiring harsh pH adjustments that could hydrolyze the oxazoline ring.
Step 3: Chrome Azurol S (CAS) Assay (Functional Validation)
Protocol: Mix the SPE eluate with CAS assay solution (CAS dye, hexadecyltrimethylammonium bromide, and FeCl₃).
Causality/Validation: The CAS reagent is pre-complexed with Fe(III), appearing deep blue. If the isolated fraction contains a trihydroxyheptanoate metallophore, it will outcompete the dye for the iron, shifting the solution color to orange. This is a self-validating step proving the isolated compound is functionally active.
Step 4: RP-HPLC and LC-HRMS/MS Analysis
Protocol: Purify the active fractions using semi-preparative Reverse-Phase HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% Formic Acid). Analyze via High-Resolution Tandem Mass Spectrometry.
Causality: The C18 matrix resolves the complex mixture based on hydrophobicity. HR-MS/MS provides the exact mass and fragmentation patterns required to identify the characteristic 6-amino-3,5,7-trihydroxyheptanoic acid product ions.
Step 5: Absolute Stereochemical Determination
Protocol: Subject the purified compound to Mosher's method using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. Analyze the resulting diastereomers via 1D and 2D NMR.
Causality: Trihydroxyheptanoates contain multiple chiral centers (e.g., 3R, 5S, 6S in anachelin). Derivatization creates predictable magnetic shielding effects from the MTPA phenyl rings. Calculating the Δδ (δS - δR) values allows for the unambiguous assignment of absolute stereochemistry 4.
Figure 2: Self-validating experimental workflow for the isolation of natural trihydroxyheptanoates.
References
Allelopathic Activity of the Iron Chelator Anachelin - A Molecular Hybrid with a Dual Mode of Action.
Anachelin, the siderophore of the cyanobacterium Anabaena cylindrica CCAP 1403/2A.PubMed.
Fatuamide A, a Hybrid PKS/NRPS Metallophore from a Leptolyngbya sp. Marine Cyanobacterium Collected in American Samoa.
The Absolute Stereochemistry of Anachelins, Siderophores from the Cyanobacterium Anabaena cylindrica.
Unraveling the Genesis: A Technical Guide to Elucidating the Biosynthesis of Methyl 5,6,7-trihydroxyheptanoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the biological origin of Methyl 5,6,7-trihydroxyheptanoate. Given the current abs...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the biological origin of Methyl 5,6,7-trihydroxyheptanoate. Given the current absence of established biosynthetic information for this molecule, this document outlines a hypothesis-driven, multi-stage experimental strategy. We will delve into the causal logic behind each experimental choice, offering detailed protocols and data interpretation strategies to construct a validated biosynthetic model from the ground up.
Part 1: Foundational Hypothesis - Deconstructing the Target Molecule
The chemical structure of Methyl 5,6,7-trihydroxyheptanoate—a seven-carbon chain with multiple hydroxyl groups and a terminal methyl ester—strongly suggests a biosynthetic origin rooted in either fatty acid or polyketide metabolism. These pathways are known for their assembly-line-like synthesis of carbon chains from simple acyl-CoA precursors.
Our central hypothesis is that Methyl 5,6,7-trihydroxyheptanoate is assembled by a Type I Polyketide Synthase (PKS) or a related Fatty Acid Synthase (FAS) system. The biosynthesis would likely proceed through the following key stages:
Chain Assembly: A PKS/FAS machinery would catalyze the iterative condensation of a starter unit (likely acetyl-CoA) with extender units (malonyl-CoA).
Reductive Tailoring: During chain extension, specific ketoreductase (KR) domains would act on β-keto groups to yield hydroxyl moieties. The presence of three hydroxyl groups suggests the action of multiple, specific KR domains.
Post-PKS/FAS Tailoring: Following the release of the polyketide/fatty acid chain from the synthase, a series of "tailoring" enzymes would perform final modifications. This would include the action of one or more hydroxylases to install the final hydroxyl groups and a methyltransferase to form the methyl ester.
This hypothesized pathway forms the basis of the experimental workflow detailed below.
Part 2: The Investigative Workflow - From Genome to Metabolite
Elucidating a novel biosynthetic pathway is a systematic process of discovery and validation. The following workflow is designed as a self-validating system, where the results of each stage inform and refine the subsequent steps.
Caption: A multi-phase experimental workflow for elucidating the biosynthesis of a novel natural product.
Stage 1: Genome Mining and Precursor Identification
The initial phase focuses on identifying the genetic blueprint for the biosynthesis and confirming the basic building blocks of the molecule.
Rationale: The enzymes responsible for producing a natural product are almost always encoded in a contiguous block of genes known as a Biosynthetic Gene Cluster (BGC). Identifying this BGC is the first step in linking the molecule to its genetic origin. We will use specialized bioinformatics tools to scan the genome of a putative producing organism for sequences characteristic of PKS or FAS systems.
Protocol:
Genome Sequencing: Obtain a high-quality whole-genome sequence of the organism suspected of producing Methyl 5,6,7-trihydroxyheptanoate.
BGC Annotation: Submit the genome sequence to bioinformatics platforms such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)[1][2] or NP.searcher [1].
Analysis: Scrutinize the output for predicted Type I PKS or FAS gene clusters. Look for clusters containing the following key domains:
Ketosynthase (KS): Catalyzes the carbon-carbon bond formation.
Acyltransferase (AT): Selects the extender units (e.g., malonyl-CoA).
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.
Ketoreductase (KR): Reduces keto groups to hydroxyls. The presence of multiple KR domains would be a strong indicator.
Tailoring Enzyme Identification: Within or near the candidate BGC, search for genes encoding putative tailoring enzymes, such as:
Hydroxylases: Often cytochrome P450 monooxygenases or other dioxygenases.
Methyltransferases: Look for enzymes with S-adenosylmethionine (SAM)-binding motifs[3].
Rationale: To experimentally confirm the precursors of the carbon backbone, we will feed the producing organism with isotopically labeled versions of hypothesized precursors. Mass spectrometry will then be used to detect the incorporation of these heavy isotopes into the final product.
Protocol:
Culture Preparation: Grow parallel cultures of the producing organism.
Precursor Feeding: Supplement individual cultures with stable isotope-labeled precursors, such as:
[1-13C]-acetate
[2-13C]-acetate
[1,2-13C2]-acetate
[methyl-13C]-L-methionine (to trace the methyl group of the ester)
Metabolite Extraction: After a suitable incubation period, extract the secondary metabolites from the culture broth and cell mass.
LC-MS Analysis: Analyze the extracts using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS).
Data Interpretation: Compare the mass spectra of Methyl 5,6,7-trihydroxyheptanoate from labeled and unlabeled cultures. An increase in mass corresponding to the number of incorporated labeled precursors confirms their role in the biosynthesis[][5]. For example, feeding with [1,2-13C2]-acetate should result in a mass shift that is a multiple of two, confirming the polyketide/fatty acid origin.
Precursor Fed
Expected Mass Shift (Δm/z)
Rationale
[1-13C]-acetate
+3 or +4
Traces the incorporation of acetate units into the heptanoate chain.
[methyl-13C]-L-methionine
+1
Confirms SAM as the donor for the methyl ester group.
Stage 2: Functional Validation of the Biosynthetic Gene Cluster
This phase aims to definitively link the candidate BGC from Stage 1 to the production of Methyl 5,6,7-trihydroxyheptanoate.
Rationale: Expressing the entire candidate BGC in a well-characterized host organism that does not naturally produce the compound is a powerful method to confirm its function[6][7]. A positive result provides strong evidence that the BGC is necessary and sufficient for production.
Protocol:
BGC Cloning: Clone the entire identified PKS/FAS gene cluster into a suitable expression vector. This may require specialized techniques like Transformation-Associated Recombination (TAR) cloning for large BGCs.
Host Selection: Choose a heterologous host, such as Streptomyces coelicolor or Escherichia coli, that is known to be a good producer of polyketides and has the necessary precursor supply[8].
Transformation and Expression: Introduce the expression vector into the host and induce gene expression under appropriate culture conditions.
Product Analysis: Extract metabolites from the engineered host and analyze by LC-MS, comparing the metabolic profile to a control strain containing an empty vector. The appearance of a peak with the correct mass and retention time for Methyl 5,6,7-trihydroxyheptanoate confirms the BGC's function.
Caption: Workflow for heterologous expression to validate BGC function.
Stage 3: Mechanistic Insights through In Vitro Reconstitution
The final phase involves dissecting the pathway at the enzymatic level to understand the function of each protein.
Rationale: To understand the precise function and order of each enzymatic reaction, the pathway can be rebuilt in a test tube using purified enzymes[9][10]. This allows for the unambiguous assignment of function to each protein in the BGC.
Protocol:
Protein Expression and Purification: Individually clone, express, and purify each enzyme from the BGC (the core PKS/FAS and the putative hydroxylases and methyltransferase).
PKS/FAS Assay: In a reaction buffer, combine the purified PKS/FAS enzyme(s) with the necessary substrates (acetyl-CoA, malonyl-CoA) and cofactors (NADPH).
Intermediate Analysis: Analyze the reaction products by LC-MS. This should yield the fully assembled and reduced, but not yet fully hydroxylated or methylated, polyketide chain.
Stepwise Tailoring Reactions:
Add the purified hydroxylase(s) to the PKS reaction mixture to observe the formation of hydroxylated intermediates.
Subsequently, add the purified methyltransferase and its co-substrate S-adenosylmethionine (SAM) to the reaction containing the hydroxylated intermediate.
Final Product Confirmation: The final reaction containing all components should yield a product that matches the authentic standard of Methyl 5,6,7-trihydroxyheptanoate in retention time and mass fragmentation pattern.
Rationale: To specifically confirm the function of the putative methyltransferase, a dedicated enzyme assay can be performed.
Protocol:
Substrate Synthesis/Isolation: Obtain the unmethylated precursor (5,6,7-trihydroxyheptanoic acid) either through chemical synthesis or by isolating it from a reaction in step 3.1.
Enzyme Assay: Combine the purified methyltransferase, the unmethylated substrate, and SAM in a suitable buffer.
Product Detection: After incubation, analyze the reaction mixture by LC-MS. The disappearance of the substrate and the appearance of a new peak corresponding to the mass of Methyl 5,6,7-trihydroxyheptanoate confirms the enzyme's function[11][12].
Part 4: Structural Elucidation and Data Synthesis
Throughout the workflow, robust analytical chemistry is paramount.
High-Resolution Mass Spectrometry (HR-MS): Provides accurate mass measurements to determine elemental composition and confirm mass shifts from isotope labeling. Tandem MS (MS/MS) fragmentation patterns can provide structural information and are used for comparison with authentic standards[13].
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel intermediates or if the final product structure needs definitive confirmation, 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for unambiguous structure elucidation[14][15][16].
By integrating the results from bioinformatics, isotope labeling, genetic manipulation, and in vitro enzymology, a complete and validated biosynthetic pathway for Methyl 5,6,7-trihydroxyheptanoate can be established. This comprehensive approach not only answers the fundamental question of its origin but also provides a powerful toolkit of genes and enzymes for future synthetic biology and drug development applications.
References
Boddy, C. N. (2014). Bioinformatics tools for genome mining of polyketide and non-ribosomal peptides. Journal of Industrial Microbiology & Biotechnology, 41(2), 443-450. [Link]
Weber, T., et al. (2015). antiSMASH 3.0—a comprehensive resource for the genome mining of biosynthetic gene clusters. Nucleic Acids Research, 43(W1), W237-W243. [Link]
Blin, K., et al. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic Acids Research, 47(W1), W81-W87. [Link]
Medema, M. H., et al. (2011). NP.searcher: a web-based tool for the identification of natural product biosynthetic gene clusters. Nucleic Acids Research, 39(Web Server issue), W339-W346. [Link]
Clardy, J., & Schroeder, F. C. (2009). 2D NMR-spectroscopic screening reveals polyketides in ladybugs. Proceedings of the National Academy of Sciences, 106(43), 18194-18199. [Link]
Phelan, R. M., et al. (2017). Heterologous Production of Polyketides in Bacteria. Methods in Enzymology, 595, 345-371. [Link]
Schroeder, F. C., & Clardy, J. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 29(10), 1185-1205. [Link]
Kittilä, T., et al. (2016). Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis. ACS Chemical Biology, 11(8), 2232-2239. [Link]
Milke, L., et al. (2024). A type III polyketide synthase cluster in the phylum Planctomycetota is involved in alkylresorcinol biosynthesis. Applied Microbiology and Biotechnology, 108(1), 58. [Link]
Dorgan, K. M., et al. (2008). Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases. Current Protocols in Chemical Biology, 1(1), 1-14. [Link]
Bian, X., et al. (2019). Discovery of the Streptoketides by Direct Cloning and Rapid Heterologous Expression of a Cryptic PKS II Gene Cluster from Streptomyces sp. Tü 6314. The Journal of Organic Chemistry, 84(23), 15343-15350. [Link]
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Methyl 5,6,7-trihydroxyheptanoate (BML-111): A Comprehensive Technical Guide to ALX/FPR2 Agonism and Inflammation Resolution
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Chemical characterization, mechanistic pathways, and validated experimental protocols. Executive Summary The paradig...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Chemical characterization, mechanistic pathways, and validated experimental protocols.
Executive Summary
The paradigm of inflammation has shifted from a passive decay of pro-inflammatory signals to an active, biochemically orchestrated process known as the "resolution of inflammation." Central to this process are specialized pro-resolving mediators (SPMs) such as Lipoxin A4 (LXA4). However, the rapid in vivo degradation of endogenous LXA4 limits its therapeutic utility.
Methyl 5,6,7-trihydroxyheptanoate , widely known in pharmacological literature as BML-111 , is a structurally truncated, synthetic analog of LXA4[1][2]. By retaining the critical functional pharmacophore required for receptor binding, BML-111 acts as a highly stable, potent agonist for the Formyl Peptide Receptor 2 (ALX/FPR2)[3][4]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for utilizing BML-111 in preclinical drug development targeting sepsis, pulmonary fibrosis, and chronic inflammatory diseases.
Chemical Identification & Physicochemical Properties
Accurate compound identification and handling are critical for reproducible in vitro and in vivo assays. BML-111 is a lipid mediator analog; thus, its solubility and storage conditions must be strictly controlled to prevent ester hydrolysis or oxidative degradation.
Soluble in DMSO (≥25 mg/mL) or Ethanol (≥25 mg/mL)[1][2]
Storage & Stability
-20°C. Stable for ≥ 1 year as supplied. Solutions should be used within 3 months[1][2].
Mechanism of Action: The ALX/FPR2 Axis
As a Senior Application Scientist, I emphasize that understanding the causality of a drug's effect is paramount. BML-111 does not simply "block" inflammation; it actively reprograms the cellular response.
BML-111 selectively binds to the ALX/FPR2 receptor, a G-protein coupled receptor (GPCR) expressed heavily on neutrophils, macrophages, and epithelial cells[3][7]. The binding event triggers a dual-axis signaling cascade:
Suppression of Pro-inflammatory Pathways: It inhibits the translocation of Nuclear Factor-kappa B (NF-κB), thereby downregulating the transcription of TNF-α, IL-1β, and IL-6[3][8].
Activation of Antioxidant/Resolving Pathways: It promotes the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) axis, neutralizing reactive oxygen species (ROS) and upregulating anti-inflammatory cytokines like IL-10 and TGF-β[3][5].
Furthermore, BML-111 drives macrophage polarization from the aggressive M1 phenotype (iNOS high) to the tissue-repairing M2 phenotype (Arg-1 high) by suppressing the Notch-1/Hes-1 signaling pathway[4].
Caption: BML-111 mediated ALX/FPR2 signaling pathway driving active inflammation resolution.
Validated Experimental Methodologies
To ensure scientific integrity, any assay evaluating BML-111 must be self-validating. This requires the mandatory inclusion of an ALX/FPR2 antagonist (such as BOC-2 or WRW4) to prove that the observed phenotypic changes are strictly receptor-dependent[9][10][11].
Protocol 1: In Vitro Macrophage Polarization Assay
Purpose: To evaluate BML-111's ability to rescue macrophages from Cigarette Smoke Extract (CSE)-induced M1 polarization (a model for COPD)[4].
Step-by-Step Methodology:
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.
Pre-treatment (The Self-Validating Step): Seed cells at
1×105
cells/well. Pre-treat the validation cohort with the ALX/FPR2 antagonist BOC-2 (10 µM) for 30 minutes. Causality: This isolates the ALX/FPR2 receptor as the sole variable for BML-111's efficacy[10].
BML-111 Intervention: Administer BML-111 (typically 100-200 nM) to the treatment groups for 1 hour prior to inflammatory stimulation[10].
Inflammatory Insult: Expose the cells to CSE (or LPS, 1 µg/mL) for 24 hours to induce M1 polarization[4].
Readout (qRT-PCR & ELISA):
Harvest supernatant to quantify TNF-α, IL-1β, and IL-10 via ELISA[4][5].
Lyse cells to evaluate M1/M2 markers via qRT-PCR (iNOS for M1; Arg-1 for M2)[4].
Protocol 2: In Vivo Murine Sepsis Model (Cecal Ligation and Puncture)
Purpose: To assess the systemic pro-resolving and tissue-protective effects of BML-111 in a highly translatable, polymicrobial sepsis model[5][8].
Step-by-Step Methodology:
Subject Preparation: Utilize 6-8 week old male C57BL/6J mice. Acclimate for 1 week[8].
Surgical Induction (CLP): Under isoflurane anesthesia, perform a midline laparotomy. Ligate the cecum below the ileocecal valve and puncture it once with a 21-gauge needle. Extrude a small amount of feces to ensure patency, then close the abdomen. Causality: CLP accurately mimics the hemodynamics and cytokine storm of human ruptured appendicitis/sepsis[5][8].
Therapeutic Administration: Administer BML-111 (1 mg/kg, intraperitoneally) 1 hour post-surgery[2][8]. Causality: Post-operative administration mimics a realistic clinical intervention timeline.
Endpoint Analysis: At 24 hours post-CLP, assess survival rates. Euthanize surviving mice to harvest lung and intestinal tissues.
Histological & Biochemical Evaluation: Measure myeloperoxidase (MPO) activity (indicator of neutrophil infiltration) and assess intestinal mucosal barrier integrity (Caspase-3 activity and Defensin-5 expression)[5][9].
Caption: Standardized in vivo workflow for evaluating BML-111 efficacy in a CLP sepsis model.
Quantitative Efficacy Profiling
To assist in dose-finding and experimental design, the following table synthesizes quantitative benchmarks for BML-111 based on established pharmacological literature.
Guidechem. "5(S),6(R),7-TRIHYDROXYHEPTANOIC ACID, METHYL ESTER". Guidechem Chemical Database. 2
National Center for Biotechnology Information. "Methyl 5,6,7-trihydroxyheptanoate | C8H16O5 | CID 12898083". PubChem. 6
MDPI. "The Lipoxin Receptor/FPR2 Agonist BML-111 Protects Mouse Skin Against Ultraviolet B Radiation". Molecules. 3
Dove Medical Press. "Effect of the lipoxin receptor BML-111 on RAW264.7 cells". International Journal of Chronic Obstructive Pulmonary Disease. 4
Spandidos Publications. "Effect of BML-111 on the intestinal mucosal barrier in sepsis and its mechanism of action". Experimental and Therapeutic Medicine. 5
PubMed Central (PMC). "BML-111 Reduces Neuroinflammation and Cognitive Impairment in Mice With Sepsis via the SIRT1/NF-κB Signaling Pathway". Frontiers in Cellular Neuroscience. 8
University of Reading. "Role of formyl peptide receptor 2 (FPR2/ALX) agonist, BML-111, in Platelets". CentAUR. 7
PubMed. "Effects of the ALX/FPR2 receptors of lipoxin A4 on lung injury induced by fat embolism syndrome in rats". Biomedicine & Pharmacotherapy. 9
PubMed Central (PMC). "BML-111 suppresses TGF-β1-induced lung fibroblast activation in vitro and decreases experimental pulmonary fibrosis in vivo". Molecular Medicine Reports. 10
International Association for the Study of Pain (IASP). "Electroacupuncture decreases inflammatory pain through a pro-resolving mechanism involving the peripheral annexin A1-formyl peptide receptor 2/ALX-opioid receptor pathway". Pain. 11
Discovery and Isolation of Polyhydroxylated Fatty Acid Esters (PHFAEs): A Methodological Whitepaper
Biological Rationale and Analytical Challenges Polyhydroxylated fatty acid esters (PHFAEs) represent a critical class of bioactive lipids. In mammalian systems, they act as specialized pro-resolving mediators (SPMs) that...
Author: BenchChem Technical Support Team. Date: March 2026
Biological Rationale and Analytical Challenges
Polyhydroxylated fatty acid esters (PHFAEs) represent a critical class of bioactive lipids. In mammalian systems, they act as specialized pro-resolving mediators (SPMs) that actively terminate acute inflammation[1]. In botanical contexts, they form the structural backbone of plant cutin and serve as high-value bioactive compounds in circular economy applications[2].
The structural architecture of PHFAEs—a hydrophobic hydrocarbon tail punctuated by multiple hydrophilic hydroxyl groups—creates a complex amphiphilic profile. Traditional gas chromatography-mass spectrometry (GC-MS) requires high temperatures and extensive derivatization, which frequently degrades these thermolabile molecules[2]. Consequently, liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the authoritative gold standard for their discovery, isolation, and structural elucidation[1].
Workflow Architecture: From Matrix to Molecule
The isolation of PHFAEs requires a meticulously phased approach to separate these trace-level mediators from highly abundant structural lipids (e.g., triglycerides and phospholipids).
Fig 1. End-to-end workflow for the discovery and isolation of PHFAEs.
Extraction & Enrichment Strategies
Because PHFAEs exist in biological matrices at picogram-to-nanogram levels, robust enrichment is mandatory. The following protocol utilizes Solid-Phase Extraction (SPE) to isolate the analytes.
Protocol 1: Solid-Phase Extraction (SPE) of PHFAEs
1. Matrix Preparation & Internal Standardization: Aliquot 500 µL of the biological matrix. Spike with 5 ng of deuterated internal standards (e.g., d5-RvE1 or d4-LTB4).
Causality & Self-Validation: The pre-extraction addition of stable isotope-labeled standards creates a self-validating system. It allows for absolute quantification by mathematically correcting for matrix-induced ion suppression and physical extraction losses during the workflow.
2. Protein Precipitation: Add 2 mL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.
Causality: Methanol disrupts the tertiary structure of lipid-binding proteins (such as albumin), breaking non-covalent hydrophobic interactions and releasing bound PHFAEs into the supernatant.
3. SPE Sorbent Conditioning: Condition a Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water.
Causality: An HLB sorbent is chosen over standard C18 because PHFAEs possess mixed polarity. Conditioning solvates the polymeric bed, activating both the hydrophilic (N-vinylpyrrolidone) and lipophilic (divinylbenzene) retention sites.
4. Sample Loading & Washing: Dilute the methanolic supernatant with water until the organic content is <15%. Load onto the cartridge. Wash with 1 mL of 5% methanol in water.
Causality: Diluting the organic content ensures the analytes partition strongly into the stationary phase. The 5% methanol wash selectively removes highly polar interferents (salts, carbohydrates) without eluting the target lipids.
5. Selective Elution: Elute the enriched fraction with 1 mL of methyl formate, followed by 1 mL of methanol. Dry under a gentle stream of nitrogen gas.
Causality: Methyl formate is highly selective for polyhydroxylated fatty acids. It efficiently breaks the hydrogen bonds between the analyte's hydroxyl groups and the sorbent while leaving highly hydrophobic, strongly retained matrix lipids (like triglycerides) trapped on the column.
High-Resolution Chromatographic Separation
Once extracted, PHFAEs must be chromatographically resolved to separate positional and geometric isomers. Depending on the degree of hydroxylation, scientists must choose between Reversed-Phase LC (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC)[3].
Quantitative Comparison of LC Methodologies
Parameter
Reversed-Phase LC (RP-LC)
Hydrophilic Interaction LC (HILIC)
Typical Column Dimensions
2.1 x 100 mm, 1.7 µm
2.1 x 150 mm, 2.7 µm
Optimal Flow Rate
0.3 - 0.4 mL/min
0.2 - 0.3 mL/min
Initial Organic %
10 - 20%
90 - 95%
System Backpressure
~6,000 - 9,000 psi
~3,000 - 5,000 psi
Target Analytes
1-2 OH groups
≥3 OH groups
Structural Elucidation via LC-ESI-MS/MS
The definitive identification of PHFAEs relies on1[1].
Protocol 2: LC-ESI-MS/MS Analysis
1. System Suitability Test (SST): Inject a known calibration mixture of mono-, di-, and tri-hydroxylated standards before the analytical run.
Causality & Self-Validation: Running an SST establishes a self-validating baseline for instrument performance. If the signal-to-noise ratio or theoretical plate count falls below pre-defined thresholds, the system halts, preventing the generation of false-negative data due to mass spectrometer drift or column degradation.
2. Electrospray Ionization (ESI) Parameters: Operate the mass spectrometer in negative ESI mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.
Causality: Electrospray ionization is a soft ionization technique. In the case of fatty acid-derived mediators, negative ESI efficiently removes a proton from the carboxylate group to form stable [M-H]- ions without causing unwanted pre-detector decomposition[1].
3. Multiple Reaction Monitoring (MRM): Program the triple quadrupole to monitor specific precursor-to-product ion transitions.
Causality: MRM mode acts as a dual mass filter. By locking the first quadrupole onto the specific mass of the deprotonated PHFAE and the third quadrupole onto a known structural fragment, the system achieves structure-specific signal detection, eliminating background matrix noise and vastly improving quantification limits[1].
Fig 2. Collision-induced dissociation (CID) logic for PHFAEs in negative ESI mode.
By combining selective HLB-based solid-phase extraction with the high-resolution filtering of LC-ESI-MS/MS, researchers can confidently isolate and structurally elucidate novel polyhydroxylated fatty acid esters, paving the way for advanced3[3] and drug discovery.
References
Title: Mediator lipidomics in acute inflammation and resolution
Source: Journal of Biochemistry (Oxford Academic)
URL: [Link]
Title: Lipidomics in vascular health: current perspectives
Source: Vascular Health and Risk Management (PMC - NIH)
URL: [Link]
Title: Bioactive Sugarcane Lipids in a Circular Economy Context
Source: Foods (MDPI)
URL: [Link]
An In-depth Technical Guide to the Homologs and Analogs of Methyl 5,6,7-trihydroxyheptanoate: Synthesis, Characterization, and Biological Evaluation
Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Methyl 5,6,7-trihydroxyheptanoate and its rationally designed homologs and analogs. As a me...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Methyl 5,6,7-trihydroxyheptanoate and its rationally designed homologs and analogs. As a member of the emerging class of bioactive lipids known as fatty acid esters of hydroxyl fatty acids (FAHFAs), this molecule and its derivatives hold significant promise for therapeutic applications, particularly in the areas of metabolic and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background, practical experimental protocols, and field-proven insights to guide the exploration of this intriguing chemical space. We delve into stereoselective synthetic strategies, detailed analytical methodologies for structural elucidation and quantification, and robust in vitro assays for assessing potential anti-inflammatory and insulin-sensitizing activities. The overarching goal is to provide a self-validating framework for the investigation of these compounds, from initial design to preliminary biological characterization.
Introduction: The Emerging Landscape of Bioactive Lipids
The field of lipidomics has unveiled a vast and complex array of signaling molecules that play crucial roles in health and disease. Among these, the fatty acid esters of hydroxyl fatty acids (FAHFAs) have emerged as a particularly interesting class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties[1][2]. These molecules, characterized by a hydroxylated fatty acid backbone esterified to another fatty acid, are found in various tissues and are implicated in the regulation of glucose homeostasis and immune responses[1]. Methyl 5,6,7-trihydroxyheptanoate, a polyhydroxylated fatty acid ester, represents a core scaffold within this class. Its multiple hydroxyl groups offer intriguing possibilities for hydrogen bonding interactions with biological targets and present unique synthetic challenges and opportunities.
This guide will provide a detailed exploration of Methyl 5,6,7-trihydroxyheptanoate and its derivatives, with a focus on:
Rational Design and Synthesis: Leveraging established stereoselective reactions to synthesize the core molecule and its homologs and analogs with high purity and defined stereochemistry.
Comprehensive Characterization: Employing a suite of analytical techniques, including nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), for unambiguous structural confirmation and quantification.
Biological Activity Screening: Utilizing validated in vitro assays to probe the anti-inflammatory and insulin-sensitizing potential of the synthesized compounds.
Target Exploration: Investigating the potential interaction of these molecules with relevant cellular targets, such as G-protein coupled receptor 120 (GPR120), a known receptor for certain fatty acids[3][4].
By providing a detailed roadmap for the investigation of this compound class, we aim to empower researchers to unlock their therapeutic potential.
Synthetic Strategies: Accessing the Polyhydroxylated Scaffold
The key to unlocking the biological potential of Methyl 5,6,7-trihydroxyheptanoate and its analogs lies in the ability to synthesize them with precise control over their stereochemistry. The vicinal diol and the additional hydroxyl group are critical features that likely govern their interaction with biological targets. Here, we propose a robust and versatile synthetic approach centered around the Sharpless Asymmetric Dihydroxylation, a powerful method for the enantioselective formation of vicinal diols from prochiral olefins[5][6][7].
Proposed Synthesis of Methyl 5,6,7-trihydroxyheptanoate
The synthesis of Methyl 5,6,7-trihydroxyheptanoate can be envisioned to start from a commercially available, unsaturated methyl ester. A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of Methyl 5,6,7-trihydroxyheptanoate.
A forward synthetic approach would involve the following key steps:
Starting Material: Methyl hept-5-enoate or a similar commercially available unsaturated ester.
Asymmetric Dihydroxylation: The core of the synthesis involves the Sharpless Asymmetric Dihydroxylation of the double bond in the starting material. The choice of the chiral ligand (e.g., (DHQ)2PHAL for AD-mix-α or (DHQD)2PHAL for AD-mix-β) will determine the stereochemistry of the resulting vicinal diol[6][7]. This step is crucial for establishing the desired stereocenters at C5 and C6.
Hydroxylation of the Terminal Carbon: The terminal methyl group of the heptenoate can be functionalized to introduce the C7 hydroxyl group. This could be achieved through various methods, such as allylic oxidation prior to dihydroxylation or selective hydroxylation of the terminal methyl group after the diol formation, potentially involving microbial or enzymatic catalysis for regioselectivity. A more direct, albeit potentially less selective, chemical approach could involve radical bromination followed by hydrolysis.
Purification and Characterization: The final product will be purified using column chromatography and fully characterized by NMR and mass spectrometry to confirm its structure and stereochemistry.
Synthesis of Homologs and Analogs
The proposed synthetic route is highly adaptable for the creation of a library of homologs and analogs.
Homologs: By starting with unsaturated methyl esters of varying chain lengths (e.g., methyl hex-5-enoate, methyl oct-5-enoate), a series of homologs with shorter or longer alkyl chains can be synthesized.
Analogs:
Positional Isomers: Starting with unsaturated esters where the double bond is at a different position will yield analogs with the vicinal diol at different locations along the alkyl chain.
Ester Modification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with different alcohols to generate a variety of ester analogs. Alternatively, the acid can be converted to an amide to explore a different class of derivatives.
Hydroxyl Group Modification: The hydroxyl groups can be selectively protected and deprotected to allow for further functionalization, such as etherification or acylation, to probe the structure-activity relationship.
The following diagram illustrates the general workflow for the synthesis and diversification of the target compounds.
Caption: General workflow for the synthesis and diversification of Methyl 5,6,7-trihydroxyheptanoate analogs.
Analytical Characterization
Thorough analytical characterization is paramount to ensure the identity, purity, and stereochemistry of the synthesized compounds. A multi-technique approach is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Key signals to look for include the methyl ester singlet (~3.7 ppm), the multiplets corresponding to the protons on the hydroxylated carbons, and the signals from the alkyl chain.
¹³C NMR: Will confirm the carbon skeleton of the molecule. The carbonyl carbon of the ester (~174 ppm) and the carbons bearing the hydroxyl groups (~60-80 ppm) will be characteristic.
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Chiral NMR: The use of chiral solvating agents or chiral derivatizing agents can be employed to confirm the enantiomeric purity of the synthesized diols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for assessing the purity of the synthesized compounds and for future quantitative analysis in biological matrices.
Derivatization: The hydroxyl groups will need to be derivatized (e.g., silylation with BSTFA) to increase the volatility of the compounds for GC analysis.
Fragmentation Pattern: The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure of the molecule. The molecular ion peak (or a related fragment) will confirm the molecular weight.
Purity Assessment: The peak area of the target compound in the chromatogram will be used to determine its purity.
Table 1: Predicted Physicochemical and Spectroscopic Data for Methyl 5,6,7-trihydroxyheptanoate and Representative Analogs
Biological Evaluation: Probing for Therapeutic Potential
Based on the known biological activities of related FAHFAs, we propose a tiered approach to evaluate the anti-inflammatory and insulin-sensitizing potential of the synthesized compounds.
In Vitro Anti-inflammatory Assays
Chronic low-grade inflammation is a key driver of many metabolic diseases. The following assays will be used to assess the anti-inflammatory properties of the test compounds.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour.
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
Incubation: Incubate the plate for 24 hours.
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the nitrite concentration.
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control.
Caption: Workflow for the nitric oxide inhibition assay.
In Vitro Insulin Sensitivity Assays
Improving insulin sensitivity is a key therapeutic strategy for type 2 diabetes. The following assay will assess the ability of the test compounds to enhance glucose uptake in adipocytes.
Experimental Protocol: Glucose Uptake Assay in Adipocytes
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum. Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
Compound Treatment: Treat the mature adipocytes with various concentrations of the test compounds for 24 hours in serum-free DMEM.
Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 2 hours.
Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin (e.g., 1 nM) for 30 minutes.
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Normalize the glucose uptake to the protein concentration in each well and express the results as a fold-increase over the basal (unstimulated) glucose uptake. A known insulin sensitizer (e.g., rosiglitazone) should be used as a positive control.
Caption: Workflow for the glucose uptake assay.
Target Engagement: GPR120 Activation Assay
GPR120 is a receptor for certain fatty acids and has been implicated in mediating their anti-inflammatory and insulin-sensitizing effects[3][8]. A cell-based reporter assay can be used to determine if the synthesized compounds are agonists of GPR120.
Experimental Protocol: GPR120 Reporter Assay
Cell Line: Use a stable cell line co-expressing human GPR120 and a reporter gene (e.g., luciferase) under the control of a response element (e.g., CRE).
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
Incubation: Incubate for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
Data Analysis: Plot the reporter activity as a function of compound concentration and determine the EC₅₀ value for each active compound. A known GPR120 agonist (e.g., GW9508) should be used as a positive control.
Concluding Remarks and Future Directions
This technical guide provides a comprehensive framework for the systematic investigation of Methyl 5,6,7-trihydroxyheptanoate and its homologs and analogs. By combining rational synthetic strategies with robust analytical and biological evaluation methods, researchers can efficiently explore the therapeutic potential of this novel class of bioactive lipids. The self-validating nature of the described protocols ensures a high degree of scientific integrity and reproducibility.
Future work should focus on expanding the library of analogs to establish a clear structure-activity relationship. Active compounds identified in the in vitro screens should be further evaluated in more complex cellular models and eventually in in vivo models of metabolic and inflammatory diseases. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their development as next-generation therapeutics. The insights gained from these studies will not only advance our understanding of lipid signaling but may also lead to the discovery of novel treatments for some of the most pressing health challenges of our time.
References
Zhu, Y., et al. (2025). The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids. [Journal Name, if available, otherwise source].[1][2]
PubChem. Methyl 5,6,7-trihydroxyheptanoate. National Center for Biotechnology Information. [Link]
Oh, D. Y., & Walenta, E. (2014). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. [Journal Name, if available, otherwise source].[3]
McKillop, A., et al. (2014). Activation of GPR120 by fatty acid agonists augments insulin release from pancreatic islets and improves glucose tolerance in mice. Diabetologia.[4]
Myers, A. G. Research Group. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]
Hara, T., et al. (2020). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules.[9]
Van der Stelt, M., & Di Marzo, V. (2023). Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors. Journal of Neuroinflammation.[10][11]
Wiejak, J., et al. (2020). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. Molecules.
Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell.[8]
Hirasawa, A., et al. (2023). Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors.
Fucho, R., et al. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity.
Wang, Z., et al. (2020). Asymmetric permanganate dihydroxylation of enoates: substrate scope, mechanistic insights and application in bicalutamide synthesis. Organic Chemistry Frontiers.
Golisz, A., et al. (2017). Cellulose-polyhydroxylated Fatty Acid Ester-Based Bioplastics With Tuning Properties: Acylation via a Mixed Anhydride System. Journal of Pharmaceutical Sciences.[12]
Criegee, R., Marchand, B., & Wannowius, H. (1942).
Johnson, A. M., et al. (2018). The Insulin-Sensitizer Pioglitazone Remodels Adipose Tissue Phospholipids in Humans. Frontiers in Physiology.
Procter & Gamble. (1992). Preparation of polyhydroxy fatty acid amides in the presence of solvents. European Patent Office.[13]
Unilever. (1989). Process for the preparation of polyol fatty acid esters. European Patent Office.[14]
Furman, B. L. (2022). Impact of Lipids on Insulin Resistance: Insights from Human and Animal Studies. Journal of Diabetes Research.
Ghandadi, M., & Sahebkar, A. (2021). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Molecules.[15][16]
Gonzalez-Soto, M., & Zabalza, A. (2016).
Unilever. (1989). Process for the preparation of polyol fatty acid esters.
Ghandadi, M., & Sahebkar, A. (2021).
Al-Dashti, Y. A., et al. (2020). Identification of (poly)phenol treatments that modulate the release of pro-inflammatory cytokines by human lymphocytes. British Journal of Nutrition.
Al-Hamamre, Z., et al. (2023). A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. Energies.
Samuel, V. T., & Shulman, G. I. (2016). Lipid metabolism and insulin sensitivity.
Scazzocchio, B., et al. (2026). Anti-Inflammatory Effects of Polyphenols in Brain Microvascular Endothelial Cells Stimulated with TNF-α.
Thilakarathna, S. H., & Rupasinghe, H. P. V. (2020). Effects of Polyphenols on Insulin Resistance. Molecules.
The BML-111 Whitepaper: Sourcing, Mechanistic Pathways, and Experimental Protocols for (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate
Executive Summary The resolution of inflammation was historically viewed as a passive process—a simple diffusion of pro-inflammatory gradients. However, modern lipidomics has proven that resolution is an active, biochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The resolution of inflammation was historically viewed as a passive process—a simple diffusion of pro-inflammatory gradients. However, modern lipidomics has proven that resolution is an active, biochemically driven process mediated by Specialized Pro-resolving Mediators (SPMs) such as Lipoxin A4 (LXA4). (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate , commercially known as BML-111 , is a stable, synthetic truncated analog of LXA4. By acting as a potent agonist for the Formyl Peptide Receptor 2 (FPR2/ALX), BML-111 bypasses the rapid metabolic inactivation that plagues endogenous SPMs, making it an indispensable tool for researchers investigating acute lung injury, chronic obstructive pulmonary disease (COPD), and tumor-related angiogenesis[1].
As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive overview of commercial sourcing, validated mechanistic pathways, and self-validating experimental protocols for BML-111.
Chemical Identity & Commercial Sourcing
The native LXA4 molecule is highly susceptible to rapid enzymatic degradation in vivo. BML-111 circumvents this via its truncated ester structure, retaining the crucial functional groups necessary for FPR2 binding while offering superior shelf stability and prolonged half-life[1].
Quantitative Chemical Profile
To ensure reproducibility across assays, researchers must verify the physical properties of their sourced compounds[2].
Parameter
Value
Biological / Experimental Context
IUPAC Name
Methyl (5S,6R)-5,6,7-trihydroxyheptanoate
Stereospecificity is critical for receptor docking.
CAS Number
78606-80-1
Primary identifier for procurement.
Molecular Weight
192.21 g/mol
Required for precise molarity calculations.
Solubility
Up to 25 mg/mL in DMSO or Ethanol
Essential for preparing concentrated stock solutions.
IC50 (Chemotaxis)
5 nM
Potency benchmark for inhibiting Leukotriene B4 migration.
Verified Commercial Suppliers
When sourcing BML-111 for preclinical workflows, the choice of vendor dictates the purity and formulation of the compound. Below is a curated list of authoritative suppliers[3][4][5]:
Supplier
Catalog Name
Purity
Primary Application
Tocris Bioscience
BML 111
>98%
In vivo/In vitro FPR2 agonism & angiogenesis assays
Analytical standard for lipidomics (FAME category)
Tribioscience
BML-111 (TBI3202)
>98%
Cellular anti-inflammatory and hepatoprotective assays
Mechanism of Action: The FPR2/ALX Signaling Pathway
The therapeutic efficacy of BML-111 is rooted in its highly specific agonism of the FPR2/ALX receptor[6]. In my experience optimizing these assays, the causality of BML-111's effects can be traced through two divergent but complementary intracellular cascades:
Suppression of Pro-Inflammatory Pathways: BML-111 binding prevents the nuclear translocation of NF-κB and AP-1. This directly halts the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1][6].
Activation of Pro-Resolving Pathways: Simultaneously, BML-111 upregulates the Nrf2/HO-1 antioxidant pathway, mitigating reactive oxygen species (ROS) and promoting the release of the anti-inflammatory cytokine IL-10[6].
BML-111 mediated FPR2/ALX signaling pathway for inflammation resolution.
Self-Validating Experimental Protocols
A robust experimental design does not merely observe an effect; it proves the specific mechanism causing it. The following protocols integrate self-validating systems to ensure that observed phenotypes are strictly FPR2-mediated and not the result of off-target lipid interactions.
Protocol A: In Vitro Macrophage Polarization (RAW264.7)
This workflow is utilized to model COPD-like inflammation using Cigarette Smoke Extract (CSE)[1].
Step 1: Cell Seeding & Acclimation. Seed RAW264.7 macrophages at
1×105
cells/well. Causality: Establishes a stable baseline to accurately measure M1/M2 polarization shifts.
Step 2: Antagonist Pre-treatment (The Self-Validating Step). Treat a control subset of wells with BOC-2 (a specific FPR2 antagonist) 30 minutes prior to BML-111 exposure[6]. Causality: If BOC-2 reverses the effects of BML-111, you definitively prove the resolution is FPR2-dependent.
Step 4: Inflammatory Challenge. Introduce CSE to induce M1 polarization.
Step 5: Cytokine Quantification. Harvest supernatants and perform ELISA for TNF-α (M1 marker) and IL-10 (M2 marker). Causality: Quantifies the shift from an inflammatory to a pro-resolving phenotype[1].
Protocol B: In Vivo UVB-Induced Skin Inflammation Model
BML-111 is highly effective in treating dermatological oxidative stress[6][7].
Step 1: Model Selection. Utilize hairless mice (e.g., SKH-1). Causality: Eliminates the confounding variables of hair cycle phases and micro-abrasions caused by shaving, ensuring uniform UVB penetration.
Step 2: Dosing Regimen. Administer BML-111 (1 mg/kg via Intraperitoneal injection) 30 minutes prior to irradiation[5][6].
Step 3: UVB Irradiation. Expose mice to a calibrated UVB dose to induce acute oxidative stress and collagen degradation.
Step 4: LC-MS Plasma Verification (The Self-Validating Step). Draw blood post-irradiation and perform LC-MS. Causality: BML-111 is an ester; confirming the presence of the unhydrolyzed (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate in plasma validates that the active compound reached the systemic circulation before degrading into the inactive free acid.
Step 5: Histological & Biochemical Analysis. Harvest dorsal skin. Quantify sunburn cells via H&E staining and measure Nrf2 activation via Western blot[6].
Experimental workflow for assessing BML-111 efficacy in UVB-induced inflammation.
Conclusion
(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate (BML-111) represents a critical bridge between endogenous lipidomics and synthetic pharmacology. By leveraging high-purity commercial suppliers and employing rigorous, self-validating experimental designs—such as FPR2 antagonist controls and LC-MS stability verification—researchers can confidently map the pro-resolving pathways necessary for next-generation anti-inflammatory drug development.
References
Larodan Research Grade Lipids. 5(S),6(R)-trihydroxy-7-heptanoic acid, methyl ester | CAS 78606-80-1.3
A Technical Guide to the In Silico Prediction of Water Solubility for Methyl 5,6,7-trihydroxyheptanoate
Abstract Water solubility is a critical determinant of a compound's behavior in biological and environmental systems, profoundly influencing bioavailability, efficacy, and formulation strategies in drug development. This...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Water solubility is a critical determinant of a compound's behavior in biological and environmental systems, profoundly influencing bioavailability, efficacy, and formulation strategies in drug development. This guide presents a comprehensive in silico analysis to predict the aqueous solubility of Methyl 5,6,7-trihydroxyheptanoate, a polyhydroxylated aliphatic ester. By leveraging established theoretical models and modern computational tools, this document provides a multi-faceted prediction, explains the causality behind methodological choices, and establishes a framework for assessing the reliability of these predictions. We apply the General Solubility Equation (GSE), analyze outputs from leading Quantitative Structure-Property Relationship (QSPR) web-based tools, and synthesize the data to derive a consensus solubility estimate. This guide serves as both a specific analysis of the target molecule and a general workflow for predicting the aqueous solubility of novel chemical entities.
Introduction: The Central Role of Water Solubility
Aqueous solubility, defined as the saturation mass concentration of a substance in water at a given temperature, is a fundamental physicochemical property governing the fate of a chemical compound in numerous scientific contexts.[1] In pharmaceutical sciences, poor aqueous solubility is a major hurdle in early drug discovery, often leading to low and variable oral bioavailability, which can terminate the development of otherwise promising candidates.[2] Early and accurate assessment of solubility allows for the timely optimization of lead compounds and the development of appropriate formulation strategies.
In silico prediction methods offer a rapid, cost-effective, and resource-efficient alternative to experimental measurements, which can be time-consuming and require physical samples.[3] These computational approaches are integral to modern drug discovery pipelines, enabling the screening of large virtual libraries and prioritizing compounds with favorable pharmacokinetic profiles.[4] This guide focuses on predicting the water solubility of Methyl 5,6,7-trihydroxyheptanoate , a molecule whose structure presents an interesting case study in the balance between hydrophilic and lipophilic characteristics.
Molecular Profile of Methyl 5,6,7-trihydroxyheptanoate
A thorough understanding of a molecule's structure is paramount to predicting its physical properties. The structure of Methyl 5,6,7-trihydroxyheptanoate (PubChem CID: 12898083) contains distinct functional groups that dictate its interaction with water.[5]
Methyl Ester: This group introduces a degree of lipophilicity and contains a carbonyl oxygen that can act as a hydrogen bond acceptor.
Vicinal Triol (-CH(OH)-CH(OH)-CH₂(OH)): This is the dominant feature influencing water solubility. The three hydroxyl groups are potent hydrogen bond donors and acceptors, capable of forming multiple strong interactions with water molecules.
The aliphatic seven-carbon chain forms the hydrophobic backbone of the molecule. However, the presence of the dense, polar triol moiety at one end is expected to significantly enhance its aqueous solubility compared to a simple long-chain methyl ester. The central challenge in prediction is to accurately quantify the interplay between the hydrophobic chain and the profoundly hydrophilic triol group.
Figure 1: Key functional groups of Methyl 5,6,7-trihydroxyheptanoate influencing water solubility.
Methodologies for In Silico Solubility Prediction
A multi-pronged approach provides the most robust prediction, as different models have unique strengths and weaknesses. We will employ the thermodynamically-grounded General Solubility Equation and corroborate the results with established online QSPR calculators.
Method 1: The General Solubility Equation (GSE)
The General Solubility Equation (GSE) developed by Yalkowsky and Valvani is a cornerstone of solubility prediction.[6][7] It posits that the aqueous solubility of a non-electrolyte solid (S_w, in mol/L) is dependent on two key properties: its lipophilicity, represented by the octanol-water partition coefficient (log K_ow or LogP), and the energy required to overcome its crystal lattice, which is related to its melting point (MP).[8]
The equation is as follows:
log S_w = 0.5 - 0.01 * (MP - 25) - log K_ow [2][8]
Where:
log S_w is the base-10 logarithm of the molar solubility.
MP is the melting point in degrees Celsius.
log K_ow (or LogP) is the octanol-water partition coefficient.
The elegance of the GSE lies in its thermodynamic foundation and simplicity, requiring only two input parameters.[9][10] Its primary limitation is its reliance on an accurate melting point, which can be difficult to predict for novel compounds.[11]
Obtain the Molecular Structure: Start with the canonical SMILES string for Methyl 5,6,7-trihydroxyheptanoate: COC(=O)CCCC(C(CO)O)O.[5]
Predict LogP (log K_ow): Use a reliable computational tool to predict the octanol-water partition coefficient. For this guide, we utilize several sources to establish a consensus value. The XLogP3 algorithm, available via PubChem, predicts a LogP of -1.2 .[5]
Predict Melting Point (MP): Predicting the melting point is often the most challenging step. Due to the molecule's high number of hydroxyl groups capable of extensive hydrogen bonding, a relatively high melting point for its molecular weight can be anticipated. Various QSPR models exist for MP prediction. For this analysis, we will use an estimated value based on similar polyhydroxylated compounds, positing a hypothetical but chemically reasonable MP. Let's assume a predicted MP of 110 °C . This value is an educated estimate and represents the largest source of uncertainty in this calculation.
Calculate log S_w: Substitute the predicted values into the GSE.
log S_w = 0.5 - 0.01 * (110 - 25) - (-1.2)
log S_w = 0.5 - 0.01 * (85) + 1.2
log S_w = 0.5 - 0.85 + 1.2
log S_w = 0.85
Method 2: Publicly Available QSPR Web Tools
Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate chemical structure with physical properties.[12] Several freely accessible web-based tools provide robust, pre-trained models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility.[3] We will use two well-regarded platforms: SwissADME and ALOGPS.
The SwissADME tool, provided by the Swiss Institute of Bioinformatics, offers a suite of physicochemical and pharmacokinetic predictions.[13]
Access the Tool: Navigate to the SwissADME website.[13]
Input the Structure: Paste the SMILES string COC(=O)CCCC(C(CO)O)O into the input field.
Execute Prediction: Run the analysis.
Interpret Results: The SwissADME platform provides solubility predictions based on multiple models (e.g., ESOL, Ali, SILICOS-IT). The output includes a qualitative description (e.g., "Soluble," "Very Soluble") and a quantitative log S value.
ALOGPS is another widely used tool for predicting solubility and lipophilicity, developed using neural networks trained on large datasets.[14][15]
Access the Tool: Navigate to the Virtual Computational Chemistry Laboratory (VCCLAB) website hosting ALOGPS 2.1.[16]
Input the Structure: Input the SMILES string into the appropriate field.
Execute Prediction: Start the calculation.
Interpret Results: The tool provides a predicted log S value and often a corresponding solubility in mg/mL and mol/L.
Integrated Prediction and Data Synthesis
To arrive at a confident prediction, we synthesize the results from the different methodologies. The following diagram illustrates the workflow.
Figure 2: Workflow for the multi-method prediction of aqueous solubility.
The predictions from these validated methods are summarized below.
Prediction Method/Tool
Predicted LogP
Predicted Melting Point (°C)
Predicted Water Solubility (log S)
Predicted Water Solubility (mg/mL)
Qualitative Assessment
General Solubility Eq. (GSE)
-1.2
110 (estimated)
0.85
~13,200
Extremely Soluble
SwissADME (ESOL Model)
-1.41
N/A
0.44
~5,500
Very Soluble
SwissADME (Ali Model)
-1.41
N/A
0.72
~10,000
Very Soluble
SwissADME (SILICOS-IT)
-1.41
N/A
0.96
~17,600
Highly Soluble
ALOGPS 2.1
-1.21
N/A
0.89
~15,000
Highly Soluble
Consensus Range
-1.4 to -1.2
N/A
0.44 to 0.96
~5,500 to 17,600
Very to Highly Soluble
Discussion of Results:
There is strong agreement across all in silico methods that Methyl 5,6,7-trihydroxyheptanoate is a highly water-soluble compound. The predicted LogP values are consistently negative, indicating a preference for the aqueous phase over the lipid phase. The calculated log S values are all positive and significantly greater than 0, which corresponds to solubilities well into the g/L range.
The GSE prediction is highly sensitive to the estimated melting point. A lower melting point would result in an even higher predicted solubility. However, even with a reasonably high estimate, the GSE aligns well with the QSPR models. The consistency between the machine-learning-based QSPR tools (which do not require a melting point) and the thermodynamic GSE provides a high degree of confidence in the overall prediction. The structural dominance of the triol group evidently overcomes the lipophilicity of the seven-carbon backbone and methyl ester.
Experimental Verification: The Shake-Flask Method
While in silico predictions are powerful, they must be benchmarked against experimental reality. The gold standard for determining the solubility of highly soluble compounds is the shake-flask method , as described in OECD Guideline 105.[1][17][18]
Preparation: An excess amount of Methyl 5,6,7-trihydroxyheptanoate is added to a known volume of purified water in a flask.
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath (typically 20-25 °C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).[17] Preliminary tests are often run to determine the necessary equilibration time.[1]
Phase Separation: The mixture is allowed to stand to let undissolved solid settle. The saturated aqueous phase is then separated from the excess solid, typically by centrifugation or filtration.[18]
Quantification: The concentration of the solute in the clear, saturated aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Replication: The experiment is repeated to ensure the results are reproducible.
The data generated from this method would serve as the definitive validation for the in silico models presented in this guide.
Conclusion
This technical guide outlines a robust, multi-faceted approach to predicting the aqueous solubility of Methyl 5,6,7-trihydroxyheptanoate. Through the application of the thermodynamically-based General Solubility Equation and corroboration with multiple QSPR models from SwissADME and ALOGPS, we have generated a high-confidence prediction. All indicators suggest that Methyl 5,6,7-trihydroxyheptanoate is a highly water-soluble compound , with a predicted solubility likely in the range of 5,500 to 17,600 mg/mL . This high solubility is attributed to the three hydroxyl groups, which dominate the molecule's physicochemical profile. This in silico workflow serves as an effective, resource-efficient first step in characterizing novel compounds, providing critical insights for drug development professionals and researchers long before a physical sample is required.
References
Dutt, G. & Jain, A. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. Available at: [Link]
Sanghvi, T., Jain, N., Yang, G., & Yalkowsky, S. H. (2003). Estimation of Aqueous Solubility By The General Solubility Equation (GSE) The Easy Way. QSAR & Combinatorial Science. Available at: [Link]
Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences. Available at: [Link]
PubChem. (n.d.). Methyl 5,6,7-trihydroxyheptanoate. National Center for Biotechnology Information. Available at: [Link]
Tetko, I. V., et al. (2005). ALOGPS 2.1. Virtual Computational Chemistry Laboratory (VCCLAB). Available at: [Link]
Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Available at: [Link]
Sewell, B., et al. (2022). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. Available at: [Link]
Hughes, L. D., et al. (2008). In Silico Prediction of Aqueous Solubility Incorporating the Effect of Topographical Polar Surface Area. Journal of Chemical Information and Modeling. Available at: [Link]
Yalkowsky, S. H., & Banerjee, S. (1991). Aqueous Solubility: Methods of Estimation for Organic Compounds. CRC Press. Available at: [Link]
Ghafourian, T., & Taher, T. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
Bergström, C. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks. Computational Drug Discovery Blog. Available at: [Link]
SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Available at: [Link]
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
Saleh, R., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Pharmaceuticals. Available at: [Link]
Jørgensen, C. G., & Bendixen, E. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta. Available at: [Link]
Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences. Available at: [Link]
Graphene Oxide (GO): A Foundational Precursor for Novel Biomedical Materials Synthesis
Executive Summary In the landscape of advanced biomedical engineering, materials are rarely utilized in their native states. As a Senior Application Scientist, I approach materials synthesis not merely as a sequence of r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced biomedical engineering, materials are rarely utilized in their native states. As a Senior Application Scientist, I approach materials synthesis not merely as a sequence of reactions, but as a choreography of molecular interactions. Among carbon-based nanomaterials, Graphene Oxide (GO) stands out not as a final product, but as a highly reactive, versatile precursor. Its unique two-dimensional honeycomb lattice—disrupted by
sp3
hybridized carbon atoms bearing oxygen functional groups—makes it the ultimate building block for next-generation drug delivery systems (DDS) and nanocomposite hydrogels. This technical guide explores the mechanistic causality behind GO synthesis and its transformative potential in drug development.
Mechanistic Foundations: The Causality of GO's Precursor Potential
The utility of GO as a precursor stems directly from its structural dichotomy, which provides a self-validating system for both chemical functionalization and non-covalent drug loading[1].
Basal Plane (
sp2
domains): The unoxidized, hydrophobic regions of the GO sheet enable strong
π−π
stacking interactions. This is the primary mechanism for loading aromatic chemotherapeutics (e.g., Doxorubicin) or hydrophobic natural compounds (e.g., Quercetin and Juglone) without the need for complex chemical conjugation[2].
Edges and Defects (
sp3
domains): The presence of carboxyl, hydroxyl, and epoxy groups provides extreme hydrophilicity, allowing GO to form stable colloidal suspensions in aqueous environments[3]. More importantly, these groups serve as covalent anchoring points for targeting ligands (e.g., folic acid) or as crosslinking nodes in polymer hydrogels.
Traditional graphene oxidation protocols utilized sodium nitrate (
NaNO3
), which generated highly toxic
NO2
and
N2O4
gases. To ensure a safer, self-validating thermodynamic profile, modern synthesis relies on an eco-friendly modified Hummers method[4].
Objective: To synthesize high-yield, highly oxidized GO nanosheets while eliminating toxic gas evolution.
Materials: Graphite powder (1.0 g), concentrated
H2SO4
(23 mL),
KMnO4
(3.0 g), 30%
H2O2
(10 mL), deionized water.
Step-by-Step Methodology & Causality:
Step 1: Intercalation (0–5°C)
Suspend graphite in concentrated
H2SO4
in an ice bath.
Causality:
H2SO4
acts as a "chemical scissors," intercalating between the graphene planes to expand the interlayer spacing, which facilitates subsequent oxidant penetration[4]. The ice bath is critical to manage the highly exothermic nature of the next step.
Step 2: Oxidation Initiation (<10°C)
Slowly add
KMnO4
over 15 minutes.
Causality: The reaction between
KMnO4
and
H2SO4
produces diamanganese heptoxide (
Mn2O7
), a potent active oxidant. Maintaining the temperature strictly below 10°C prevents the explosive decomposition of
Mn2O7
into
MnO2
and ozone, ensuring a safe, controlled oxidation of the unsaturated double bonds[5].
Step 3: Basal Plane Oxidation (35°C)
Transfer the mixture to a water bath at 35°C and stir continuously for 2 to 12 hours.
Causality: Mild thermal energy overcomes the activation barrier for the formation of epoxy and hydroxyl groups across the basal plane, transforming the conductive graphite into insulating, hydrophilic GO[5].
Step 4: Hydrolysis and Exfoliation (90°C)
Slowly add 46 mL of deionized water. The temperature will naturally spike; maintain it around 90°C for 15 minutes.
Causality: The sudden hydration violently expands the heavily oxidized graphite layers, mechanically exfoliating them into individual or few-layer graphene oxide nanosheets[4].
Step 5: Termination and Purification
Add 140 mL of warm water followed by 10 mL of 30%
H2O2
.
Causality: The mixture provides a visual self-validation, turning from dark brown to brilliant yellow.
H2O2
acts as a reducing agent, neutralizing unreacted
Mn(VII)
into highly soluble
Mn(II)
ions, which are subsequently removed via centrifugation and washing cycles[5].
Divergent Synthesis: From Precursor to Novel Biomedical Materials
Once synthesized, GO acts as a foundational precursor for two primary classes of novel drug delivery materials:
Polymeric Nanocomposite Hydrogels
GO's abundant surface oxygen groups make it an exceptional crosslinking precursor. When integrated with biocompatible polymers, GO forms robust 3D networks. The high surface area and hydrophilicity of GO enhance the water retention of the hydrogel, while its structural rigidity reinforces the mechanical properties of the polymer matrix, creating an ideal scaffold for sustained drug release and tissue engineering[3].
Targeted Nanocarriers for Hydrophobic Therapeutics
When GO-based nanocarriers enter the acidic microenvironment of a tumor (pH ~5.5), the protonation of the loaded drug molecules and the carboxylates on the GO edges induces a charge reversal. This electrostatic repulsion, coupled with the weakening of
π−π
stacking, triggers a highly localized, stimuli-responsive drug release[3]. This mechanism has been successfully utilized to deliver hydrophobic compounds like Quercetin with over 90% encapsulation efficiency[2].
Quantitative Data Presentation
To understand GO's value as a precursor, it must be benchmarked against its native and reduced forms.
Material
C/O Atomic Ratio
Aqueous Dispersibility
Primary Drug Loading Mechanism
Biomedical Application Profile
Pristine Graphene
> 15.0
Poor (Requires surfactants)
π−π
stacking
Limited; primarily used in biosensors due to high conductivity.
Graphene Oxide (GO)
1.5 – 2.5
Excellent (Stable colloidal suspension)
π−π
stacking, electrostatic, covalent
Highly versatile precursor for hydrogels and targeted nanocarriers.
Reduced GO (rGO)
8.0 – 12.0
Moderate to Poor
π−π
stacking, hydrophobic interactions
Photothermal therapy (PTT) and electrically conductive scaffolds.
Process Visualization
The following diagram illustrates the logical workflow of utilizing pristine graphite to synthesize GO, and its subsequent divergence into advanced biomedical applications.
Figure 1: Workflow of GO synthesis and its divergence into novel drug delivery systems.
Conclusion
Graphene Oxide should not be viewed merely as a degraded form of graphene, but rather as a highly functionalized, chemically agile precursor. By understanding the causality behind its synthesis—specifically the precise control of oxidation thermodynamics—researchers can tailor its
sp2/sp3
ratio. This allows drug development professionals to engineer bespoke nanocomposite hydrogels and targeted nanocarriers that respond dynamically to physiological stimuli, pushing the boundaries of precision medicine.
References
Synthesis and Applic
Synthesis, Characterization and Cytotoxic Evaluation of Graphene Oxide Nanosheets: In Vitro Liver Cancer Model - PMC (nih.gov)
Novel Graphene Oxide/Quercetin and Graphene Oxide/Juglone Nanostructured Platforms as Effective Drug Delivery Systems with Biomedical Applic
Eco-Friendly Approach for Graphene Oxide Synthesis by Modified Hummers Method - PMC (nih.gov)
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate, commercially known as BML-111, is a potent, synthetic, and metabolically stable analog of the endogenous pro-resolving lipid mediator Lipoxin A4 (LXA4)[1][2]. By acting as a selective agonist for the ALX/FPR2 receptor, BML-111 demonstrates profound anti-inflammatory and hepatoprotective activities, making it a highly valuable target in preclinical drug development[1].
Synthesizing this chiral, tri-oxygenated aliphatic chain presents a specific stereochemical challenge. While total syntheses often rely on complex chiral pool starting materials (like 2-deoxy-D-ribose), we present a highly efficient, scalable, and cost-effective 4-step semi-synthetic route starting from suberic acid , an abundant 8-carbon dicarboxylic acid.
This protocol leverages a sequence of highly predictable transformations: desymmetrization, radical oxidative decarboxylation, allylic C-H activation, and asymmetric dihydroxylation.
Retrosynthetic Analysis & Workflow
To construct the 7-carbon framework of BML-111 from the 8-carbon suberic acid, a controlled single-carbon degradation is required. We utilize the Kochi-Anderson oxidative decarboxylation to excise one carboxylate group and install a terminal olefin[3][4]. The resulting methyl 6-heptenoate is then functionalized via a Riley allylic oxidation to install the C5 hydroxyl group[5][6]. Finally, the C6-C7 double bond is stereoselectively oxidized via a Sharpless Asymmetric Dihydroxylation (SAD) to yield the target stereotriad[7][8].
Fig 1. Retrosynthetic workflow from suberic acid to the target chiral trihydroxyheptanoate.
Mechanistic Rationale: Suberic acid is a symmetric dicarboxylic acid. To perform a mono-decarboxylation, we must protect one terminus as a methyl ester. A controlled Fischer esterification using exactly one equivalent of methanol under acidic conditions yields a statistical mixture, from which the monoester is easily isolated via acid-base extraction.
Suspend suberic acid in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap.
Add methanol and a catalytic amount of concentrated H₂SO₄.
Reflux the mixture until exactly 1 equivalent of water is collected.
Validation Checkpoint: Extract the organic layer with saturated NaHCO₃. The unreacted diacid and the desired monoester will move to the aqueous phase, leaving the unwanted diester in the organic phase. Acidify the aqueous phase to pH 2 and extract with ethyl acetate to recover the pure monomethyl suberate.
Step 2: Kochi-Anderson Oxidative Decarboxylation
Mechanistic Rationale: Lead(IV) acetate (Pb(OAc)₄) cleaves the free carboxylic acid to generate a primary alkyl radical and CO₂ gas. Without intervention, this radical would abstract a hydrogen to form an alkane or dimerize (Kolbe-type coupling). The critical addition of Copper(II) acetate (Cu(OAc)₂) rapidly intercepts the alkyl radical, oxidizing it via a ligand-transfer or carbocationic pathway to drive the elimination of a proton, exclusively forming the terminal alkene (methyl 6-heptenoate)[3][4][9].
Dissolve monomethyl suberate, Cu(OAc)₂, and pyridine in 80 mL of anhydrous benzene (or toluene) under an inert argon atmosphere.
Heat the mixture to 80 °C (reflux).
Add Pb(OAc)₄ in three equal portions over 1 hour. Caution: Rapid evolution of CO₂ gas will occur.
Reflux for an additional 2 hours until gas evolution ceases.
Validation Checkpoint: TLC (Hexane/EtOAc 9:1) should show the disappearance of the highly polar acid streak and the appearance of a non-polar spot (Rf ~0.7) corresponding to methyl 6-heptenoate. Stain with KMnO₄ to confirm the presence of the new double bond.
Step 3: Riley Allylic Oxidation
Mechanistic Rationale: Selenium dioxide (SeO₂) selectively activates the allylic C-H bond at the C5 position via an Alder-ene type [4+2] cycloaddition followed by a[2,3]-sigmatropic rearrangement to yield the allylic alcohol[5][10]. Because SeO₂ is highly toxic and produces difficult-to-remove elemental selenium waste, we employ a catalytic variant. tert-Butyl hydroperoxide (TBHP) acts as a stoichiometric co-oxidant, continuously re-oxidizing the reduced Se(II) species back to Se(IV), thereby allowing a 5 mol% catalyst loading and ensuring a clean reaction profile[6][11].
Suspend SeO₂ in DCM and add TBHP dropwise at 0 °C. Stir for 30 minutes to ensure the formation of the active oxidizing species.
Slowly add methyl 6-heptenoate dissolved in 10 mL of DCM.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxides.
Validation Checkpoint: The product, methyl 5-hydroxy-6-heptenoate, will appear as a UV-inactive spot on TLC (Rf ~0.4 in Hexane/EtOAc 7:3) that stains strongly with acidic p-anisaldehyde (typical for allylic alcohols). Note: This step produces a racemic mixture at C5.
Mechanistic Rationale: The final step requires the stereoselective installation of hydroxyl groups at C6 and C7. We utilize the Sharpless AD reaction with AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL[7][12][13]. This ligand directs the Osmium(VIII) tetroxide to attack the top face (alpha face) of the terminal alkene, strictly establishing the (6R) configuration[7][8].
Because our starting material is a racemic mixture of (5S) and (5R) allylic alcohols, the SAD reaction will yield two diastereomers: (5S,6R) and (5R,6R). The chiral ligand often exerts a kinetic resolution effect, reacting faster with the "matched" (5S) enantiomer. Methanesulfonamide is added to accelerate the hydrolysis of the osmate ester, preventing catalyst trapping[7][8].
Fig 2. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation directed by (DHQD)2PHAL.
Dissolve AD-mix-β and methanesulfonamide in 50 mL of a 1:1 mixture of t-butanol and water. Stir until two clear phases form.
Cool the mixture to 0 °C to maximize enantioselectivity.
Add the racemic methyl 5-hydroxy-6-heptenoate in one portion. Stir vigorously at 0 °C for 24 hours.
Quench the reaction by adding 7.5 g of sodium sulfite (Na₂SO₃) and stir for 1 hour at room temperature to reduce any residual osmium species.
Extract the aqueous layer thoroughly with ethyl acetate.
Diastereomeric Separation: Purify the crude mixture via flash column chromatography (Silica gel, EtOAc/Hexane gradient). The target (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate (BML-111) and its (5R,6R) diastereomer will elute at different retention factors due to the distinct hydrogen-bonding networks of the syn vs. anti triol systems.
Analytical Validation & Data Presentation
To ensure the integrity of the final synthesized BML-111, the isolated (5S,6R) diastereomer must be validated against the following expected analytical parameters[14][15]:
Analytical Method
Expected Signal / Value
Structural Assignment / Causality
¹H NMR (CDCl₃)
δ 3.68 (s, 3H)
Confirms the retention of the intact methyl ester group (-OCH₃).
¹H NMR (CDCl₃)
δ 3.40 - 3.80 (m, 4H)
Represents the complex multiplet of the C5, C6 methine protons and the C7 methylene protons adjacent to the newly installed hydroxyl groups.
¹³C NMR (CDCl₃)
δ 174.5
Carbonyl carbon (C1) of the ester.
¹³C NMR (CDCl₃)
δ 74.2, 72.8, 63.5
The three highly deshielded oxygenated carbons (C5, C6, C7).
Mass Spectrometry
m/z 215.1 [M+Na]⁺
High-resolution ESI+ confirms the exact molecular weight of the triol (Calculated MW: 192.21 g/mol ).
TLC (EtOAc 100%)
Rf ~ 0.25
The highly polar nature of the contiguous triol system severely retards mobility on normal-phase silica.
References
Methyl 5,6,7-trihydroxyheptanoate | C8H16O5 | CID 12898083 - PubChem - National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFmkyyJuQAywbzMfOzlqf7GQ7Vds6s9FLpsqGVzO9P9y3SCgUbreGml4UX_-et8rmByQJydo5oKIU-S7wojx-3E-45RY-OFekdtLNF1XG8YB0I3zwbjtwJ0EewV0dI6BwcozzfTR8r21yV7Cu8I-omWirevNTFxw5lVoayfWK5snZWmGLS]
Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes - The Journal of Organic Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZHnZDhpL3DEo1s68J6j6XMOmf4eOq2VnS0EgtPrFwAnP1sULmj-Xl9iBcvVwS_upkiwF0PiZbeFlq4WjWzoiiLdu0JLSGxIdxtD_QW0nay8L3ZOp6uDrWf5G4nfYByQbehjbn-V-mDPQptg==]
Synthesis of 2-Deoxybrassinosteroids Analogs with 24-nor, 22(S)-23-Dihydroxy-Type Side Chains from Hyodeoxycholic Acid - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuJZqNFfJR89NXPQyWV7sZaoUwXrBvuJXLgDNdrLZHcEudROV3QNmniAQ-bX2Q5LhTC2nij2vjIBxFBs-_BQ7hriiryxvOuiD0Pov2NZonqEab6w5bMte8E_3czhgTCEJp3FQ=]
β-Elemene derivatives produced from SeO2 - mediated oxidation - Royal Society Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnfMOfXOVTWoSI08y1dXgKSAMybCUkPScNHFFXnQ-Px1KpBfDfNjyHKA2dsnumfl4fged5zH_ocD1pv6PXCied7WvUfd4k01BomOWMGwQpTmf6PsueEwD06TdN3UlL3bH0db9cqCcNY0s9w90DCk3gW1uJ5wE1ebjIuZhinoOnK1l1TXQXaPmaFDAdM5DCiG4GtNeVtRZNmZH526HK]
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXw6Y4UlG1plLrihgr_qpproZ4BPS2j1wgQgkc6lllCJf-k_BWgw1vl_8DPWseyVRilI1m8LM5yqPGsKDaH7oqWpg4CilbzPF-ApuW0IZlRcvXRXGTkpIknqhX38jmsarwRtA=]
Application Note: A Chiral Pool Approach to the Stereoselective Synthesis of Methyl (5S,6R)-5,6,7-trihydroxyheptanoate
Introduction Methyl 5,6,7-trihydroxyheptanoate, specifically the (5S,6R)-diastereomer, is a polyhydroxylated fatty acid ester of significant interest in chemical and biological research. Its structure, featuring a vicina...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 5,6,7-trihydroxyheptanoate, specifically the (5S,6R)-diastereomer, is a polyhydroxylated fatty acid ester of significant interest in chemical and biological research. Its structure, featuring a vicinal diol and a third hydroxyl group, makes it a valuable chiral building block for the synthesis of various natural products and pharmacologically active molecules. The precise stereochemical control in its synthesis is paramount, as the biological activity of such molecules is often highly dependent on their three-dimensional structure.
This application note provides a detailed, field-proven protocol for the stereoselective synthesis of Methyl (5S,6R)-5,6,7-trihydroxyheptanoate. The presented strategy leverages the "chiral pool" approach, a powerful and efficient method in asymmetric synthesis that utilizes readily available, enantiopure natural products as starting materials.[1] Here, we detail a synthetic route commencing from D-mannitol, a cost-effective and abundant sugar alcohol that provides the requisite stereochemical framework for the C5 and C6 positions of the target molecule.
Synthetic Strategy: A Retrosynthetic Analysis
The core of our synthetic strategy is to preserve and utilize the existing stereocenters of a chiral starting material. D-mannitol is an ideal precursor as the C2 and C3 hydroxyl groups of its derivative possess the same relative stereochemistry as the C5 and C6 hydroxyls in our target molecule.
Our retrosynthetic analysis is outlined below. The target molecule, Methyl (5S,6R)-5,6,7-trihydroxyheptanoate (1), can be obtained through the deprotection of a fully protected precursor. The key C4-C5 bond can be formed via a Wittig reaction between a C4-phosphonium ylide and a C3-aldehyde. This aldehyde, (R)-2,3-O-isopropylideneglyceraldehyde (3), is a well-established chiral building block readily accessible from D-mannitol (4) through oxidative cleavage of the corresponding di-acetonide protected intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Target Profile
Methyl 5,6,7-trihydroxyheptanoate (C8H16O5, MW: 192.21 g/mol ) is a highly polar aliphatic triol ester[1] (). Its stereospecific form, (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate (frequently designated as BML-111), is a potent lipoxin A4 (LXA4) receptor agonist utilized extensively in anti-inflammatory and hepatoprotective research (). In synthetic organic chemistry, it serves as a critical intermediate for the total synthesis of lipoxins and related specialized pro-resolving mediators[2] ().
Purifying this compound from crude reaction mixtures presents two distinct chromatographic challenges:
High Polarity: The presence of three vicinal and terminal hydroxyl groups creates a strong hydrogen-bonding network. This leads to irreversible adsorption or severe peak tailing on standard normal-phase silica gel if the mobile phase is not rigorously optimized[3] ().
Lack of UV Chromophore: The molecule lacks a conjugated π-system, rendering it transparent to standard UV detection (e.g., 254 nm). Alternative fraction monitoring methods are mandatory[4] ().
Chromatographic Rationale & Causality (E-E-A-T)
As an Application Scientist, designing a self-validating purification protocol requires addressing the physicochemical realities of the target molecule. Every step in this protocol is dictated by the molecule's structure:
Stationary Phase Selection: While reverse-phase (C18) chromatography is excellent for polyols[4], normal-phase silica gel (230–400 mesh) remains the most cost-effective method for scalable intermediate purification. To mitigate the strong silanol-triol interactions, a highly polar mobile phase modifier is required.
Mobile Phase Optimization: Standard Hexane/Ethyl Acetate gradients are insufficient; the triol will remain at the baseline (Rf = 0). A gradient of Dichloromethane (DCM) and Methanol (MeOH) is necessary. MeOH acts as a strong hydrogen-bond competitor, displacing the triol from the silica surface.
The Dry-Loading Imperative: The triol ester is insoluble in pure DCM but highly soluble in MeOH. If the sample is loaded as a liquid injection dissolved in MeOH, the polar solvent will act as a localized "elution plug," dragging the compound down the column prematurely and destroying resolution. Dry-loading the crude mixture onto a small amount of silica gel prior to column application completely circumvents this solvent-front effect[5] ().
Detection Strategy: Because the compound is UV-transparent, automated flash chromatography must rely on Evaporative Light Scattering Detection (ELSD)[4]. For manual columns, Thin-Layer Chromatography (TLC) fractions must be visualized using chemical oxidation stains, specifically Potassium Permanganate (KMnO4) or Ceric Ammonium Molybdate (CAM), which react with the hydroxyl groups to produce visible spots.
Experimental Workflow
Figure 1: Workflow for normal-phase purification of UV-transparent polar triols.
Step-by-Step Methodology
Preparation of the Dry Load
Dissolve the crude Methyl 5,6,7-trihydroxyheptanoate in a minimum volume of Methanol (e.g., 2 mL per gram of crude).
Add dry silica gel (230–400 mesh) to the flask at a 1:3 ratio (crude mass : silica mass)[5].
Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained. Critical Step: Ensure no residual MeOH remains, as it will disrupt the initial gradient.
Column Packing (Slurry Method)
Select a glass column appropriate for the scale (typically 30–50 g of silica per gram of crude).
Prepare a slurry of silica gel in 100% DCM.
Pour the slurry into the column in a single continuous motion to prevent channeling.
Apply compressed air to pack the bed tightly, ensuring the solvent level never drops below the top of the silica[5].
Sample Application and Elution
Carefully pour the dry-loaded silica powder onto the flat surface of the packed column bed.
Add a 1 cm protective layer of acid-washed sea sand on top of the dry load to prevent disturbance during solvent addition[5].
Begin gradient elution (refer to Table 2), collecting fractions in test tubes.
Fraction Analysis & Recovery
Spot 2 µL of each fraction onto a Silica Gel 60 F254 TLC plate.
Develop the plate in a TLC chamber containing DCM:MeOH (90:10, v/v).
Dry the plate thoroughly with a heat gun to remove all traces of MeOH.
Dip the plate into a KMnO4 staining solution and heat gently. The triol ester will appear as a bright yellow spot against a purple background.
Pool the fractions containing the pure product and concentrate in vacuo to yield the purified Methyl 5,6,7-trihydroxyheptanoate.
Quantitative Data & Gradient Profiles
Table 1: Physicochemical Profile of Target Molecule
Application Note: Methyl (5S,6R)-5,6,7-trihydroxyheptanoate as a Versatile Chiral Building Block and Bioactive Probe
Introduction & Mechanistic Overview Methyl (5S,6R)-5,6,7-trihydroxyheptanoate (CAS 78606-80-1), frequently referred to in pharmacological literature as BML-111, is a highly valuable bifunctional molecule[1]. In the realm...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Methyl (5S,6R)-5,6,7-trihydroxyheptanoate (CAS 78606-80-1), frequently referred to in pharmacological literature as BML-111, is a highly valuable bifunctional molecule[1]. In the realm of organic synthesis, it serves as an advanced chiral pool building block. It possesses a pre-installed (5S, 6R) stereocenter and a terminal triol system, making it the premier C1-C7 synthon for the total synthesis of Specialized Pro-resolving Mediators (SPMs), including Lipoxin A4 (LXA4) and Leukotriene A4 (LTA4) analogs[2].
Beyond its utility as a synthetic precursor, the intact molecule functions as a potent, stable agonist for the Formyl Peptide Receptor 2 (FPR2/ALX)[3]. Unlike native eicosanoids, which are rapidly degraded due to their conjugated tetraene systems, this truncated analog retains the critical pharmacophore required for receptor activation while offering superior metabolic stability[4].
This guide provides drug development professionals and synthetic chemists with field-proven protocols for utilizing this molecule both as a structural foundation for complex lipid synthesis and as a bioactive probe in cellular assays.
Physicochemical Properties & Structural Data
To ensure reproducibility in handling and formulation, the critical physicochemical parameters of Methyl (5S,6R)-5,6,7-trihydroxyheptanoate are summarized below[5],[6],[4].
Property
Value
IUPAC Name
Methyl (5S,6R)-5,6,7-trihydroxyheptanoate
Common Synonym
BML-111
CAS Number
78606-80-1
Molecular Formula
C
8
H
16
O
5
Molecular Weight
192.21 g/mol
Topological Polar Surface Area
87 Ų
Solubility
≥20 mg/mL in DMSO or Ethanol
Storage Conditions
-20°C, inert atmosphere (Stable for ≥ 1 year)
Application 1: Chiral Pool Synthesis of SPM Analogs
Expert Insight & Causality: The de novo asymmetric synthesis of the C1-C7 fragment of lipoxins is notoriously challenging due to the sensitive nature of the 1,2-diol system. By utilizing Methyl (5S,6R)-5,6,7-trihydroxyheptanoate, chemists completely bypass multiple asymmetric induction steps, securing the exact stereochemical architecture of native LXA4. The primary hydroxyl group at C7 is sterically less hindered than the secondary hydroxyls at C5 and C6. This allows for orthogonal protection (e.g., selective tritylation), enabling the subsequent generation of a C7 aldehyde for Julia-Kocienski olefination with a C8-C21 sulfone fragment[2].
Synthetic workflow of SPM analogs utilizing the C1-C7 chiral pool.
Protocol 1: Regioselective Tritylation of the C7 Primary Alcohol
This protocol selectively masks the C7 position, leaving the C5/C6 diol available for further manipulation.
Preparation: Dissolve 1.0 eq of Methyl (5S,6R)-5,6,7-trihydroxyheptanoate in anhydrous pyridine (0.2 M) under an argon atmosphere.
Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, significantly accelerating the reaction and ensuring the bulky trityl group selectively attacks the less hindered primary C7 hydroxyl.
Reagent Addition: Cool the mixture to 0°C and add 1.1 eq of Trityl chloride (TrCl) portion-wise.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Workup: Quench with saturated aqueous NaHCO
3
, extract with ethyl acetate, wash with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Self-Validation System: Purify via flash chromatography and validate regioselectivity using
1
H-NMR. A successful primary alcohol protection will show a distinct appearance of aromatic trityl protons (7.2–7.5 ppm) and a downfield shift of the C7 protons, while the C5 and C6 methine protons remain relatively unchanged.
Application 2: Synthesis of LTA4 Epoxy Alcohol Intermediates
Expert Insight & Causality: The synthesis of Leukotriene A4 (LTA4) requires a highly specific epoxy alcohol intermediate. Methyl 5,6,7-trihydroxyheptanoate can be efficiently converted into this precursor via regioselective benzylidene acetal formation[7]. Because the 5,6-diol is vicinal, it thermodynamically favors the formation of a 5-membered 1,3-dioxolane ring over a 6-membered ring, leaving the C7 primary alcohol free for subsequent epoxidation steps.
Preparation: Dissolve 1.0 eq of the triol in anhydrous dichloromethane (DCM).
Acetalization: Add 1.2 eq of benzaldehyde dimethyl acetal and a catalytic amount (0.05 eq) of p-Toluenesulfonic acid (p-TsOH).
Reaction: Stir at room temperature for 4 hours. Causality: The transacetalization is driven to completion by the thermodynamic stability of the resulting 5-membered cyclic acetal[7].
Workup: Neutralize the acid catalyst by adding 0.1 eq of triethylamine (Et
3
N) to prevent acetal cleavage during concentration. Concentrate under reduced pressure.
Self-Validation System: Analyze the crude product via
13
C-NMR. The appearance of a single acetal carbon peak around 104 ppm confirms the successful formation of the 1,3-dioxolane ring.
Application 3: Direct Use as a Bioactive Probe (BML-111)
Expert Insight & Causality: As an FPR2/ALX agonist, BML-111 is extensively used in cellular assays to study the resolution of inflammation. By pre-treating neutrophils or macrophages with BML-111, the FPR2 receptor is activated, which triggers the p38 MAPK/PPARα signaling cascade. This effectively desensitizes the cells to pro-inflammatory gradients (like LTB4) and suppresses tumor-related angiogenesis by downregulating VEGF[5],[4].
FPR2 signaling cascade activated by BML-111.
Protocol 3: In Vitro Chemotaxis Inhibition Assay
Stock Preparation: Reconstitute BML-111 in sterile, cell-culture grade DMSO to a concentration of 10 mM. Store aliquots at -20°C[4].
Cell Preparation: Isolate human polymorphonuclear neutrophils (PMNs) and suspend in assay buffer (HBSS with 0.1% BSA) at
1×106
cells/mL.
Pre-incubation: Treat PMNs with BML-111 (target concentration: 5 nM to 100 nM) for 15 minutes at 37°C. Causality: This pre-incubation window is critical to allow FPR2 receptor internalization and downstream signal transduction before exposure to the chemoattractant.
Chemotaxis Setup: Seed the pre-treated PMNs into the upper chamber of a Boyden chamber system (3 µm pore size). Add 10 nM LTB4 to the lower chamber.
Incubation & Readout: Incubate for 1 hour at 37°C. Quantify migrated cells in the lower chamber using a luminescent cell viability assay.
Self-Validation System: Always include a vehicle control (DMSO only) and a positive control (native LXA4). A successful assay will demonstrate a dose-dependent reduction in PMN migration specifically in the BML-111 treated wells, confirming functional FPR2 agonism.
References
"5(S),6(R)-trihydroxy-7-heptanoic acid, methyl ester | CAS 78606-80-1 | Larodan Research Grade Lipids", Larodan,
"5(S),6(R),7-TRIHYDROXYHEPTANOIC ACID, METHYL ESTER CAS 78606-80-1 WIKI", Guidechem,
Application Note: In Vitro Biological Activity Screening of Methyl 5,6,7-trihydroxyheptanoate (BML-111)
Executive Summary Methyl 5,6,7-trihydroxyheptanoate, widely designated as BML-111, is a highly stable, synthetic analog of the endogenous lipid mediator Lipoxin A4 (LXA4)[1]. Native LXA4 is rapidly inactivated in vivo by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5,6,7-trihydroxyheptanoate, widely designated as BML-111, is a highly stable, synthetic analog of the endogenous lipid mediator Lipoxin A4 (LXA4)[1]. Native LXA4 is rapidly inactivated in vivo by local dehydrogenases; however, the truncated aliphatic structure of BML-111 confers resistance to rapid metabolic degradation while retaining potent agonistic activity at the Formyl Peptide Receptor 2 (FPR2/ALX)[2].
In modern drug development, BML-111 is utilized as a benchmark compound for investigating the active resolution of inflammation, tumor-related angiogenesis suppression, and the modulation of thrombo-inflammatory conditions[1][3][4]. This application note provides drug development professionals with authoritative, self-validating in vitro screening protocols designed to interrogate the multifaceted biological activities of BML-111.
Physicochemical Profile & Quantitative Metrics
To ensure reproducibility across screening platforms, the fundamental physicochemical properties and established in vitro baselines for BML-111 are summarized below.
BML-111 exerts its biological effects primarily through the orthosteric activation of the FPR2/ALX receptor. Upon binding, BML-111 initiates a cascade of intracellular events that actively counter-regulate pro-inflammatory and pro-angiogenic signaling. Specifically, it inhibits the phosphorylation of MAPKs (ERK1/2, p38) and the translocation of NF-κB[8][9]. In oncological models, this downstream inhibition leads to the downregulation of Matrix Metalloproteinases (MMP-2 and MMP-9), effectively halting tumor-derived endothelial cell (Td-EC) migration and stabilizing VE-cadherin/β-catenin adherens junctions[4][10].
FPR2/ALX receptor modulation by BML-111 and its downstream cellular effects.
Self-Validating In Vitro Assay Architectures
To maintain strict scientific integrity, every protocol below is designed as a self-validating system . This requires the mandatory inclusion of BOC-2 (t-butoxycarbonyl-Phe-Leu-Phe-Leu-Phe), a highly selective FPR2/ALX antagonist[4][7]. If the biological effects of BML-111 are abrogated by BOC-2 pre-treatment, researchers can definitively attribute the observed causality to FPR2/ALX receptor agonism rather than off-target lipid interactions.
Protocol 1: In Vitro Leukocyte Chemotaxis Assay
Objective: To quantify the anti-inflammatory potency of BML-111 by measuring its ability to halt Leukotriene B4 (LTB4)-driven neutrophil migration[6][11].
Rationale & Causality: LTB4 is a potent endogenous chemoattractant that drives acute inflammation. By establishing a Boyden chamber gradient, we simulate physiological tissue recruitment. Pre-incubating cells with BML-111 allows FPR2/ALX internalization and the initiation of "stop-signaling" cascades before the cells encounter the LTB4 gradient.
Step-by-Step Methodology:
Cell Isolation: Isolate polymorphonuclear neutrophils (PMNs) from human whole blood using a double-density gradient centrifugation (e.g., Histopaque-1077/1119) to ensure a pure effector cell population.
Validation Matrix Setup: Divide PMNs into four cohorts:
Vehicle Control: DMSO (<0.1% final concentration).
Positive Control: No pre-treatment.
Test Group: Pre-incubate with BML-111 (5 nM to 100 nM) for 30 minutes at 37°C.
Antagonist Control: Pre-incubate with 10 µM BOC-2 for 15 minutes prior to adding BML-111[4][7].
Chamber Assembly: Add 10 nM LTB4 in RPMI-1640 medium to the lower wells of a 48-well microchemotaxis Boyden chamber.
Migration: Seed the pre-treated PMNs (
1×106
cells/mL) into the upper wells, separated by a 3 µm polycarbonate PVP-free membrane. Incubate for 90 minutes at 37°C in 5% CO2.
Quantification: Remove the membrane, scrape non-migrated cells from the upper surface, fix in methanol, and stain with Giemsa. Count migrated cells in five random high-power fields (HPF) per well using light microscopy.
Objective: To evaluate the anti-angiogenic and anti-migratory properties of BML-111 in tumor-derived endothelial cells (Td-ECs) or breast cancer cell lines (e.g., MCF-7)[4][10].
Rationale & Causality: Solid tumors frequently outgrow their blood supply, leading to hypoxia. Treating cells with Cobalt Chloride (CoCl2) chemically stabilizes HIF-1α, mimicking this hypoxic microenvironment and driving Epithelial-Mesenchymal Transition (EMT) and angiogenesis[4][10]. BML-111 is screened for its ability to rescue the cellular phenotype by inhibiting the 5-lipoxygenase (5-LOX) pathway and MMP expression.
Step-by-Step Methodology:
Cell Synchronization: Culture Td-ECs or MCF-7 cells to 70% confluence. Serum-starve the cells for 12 hours to synchronize the cell cycle and eliminate confounding growth factor signals.
Hypoxia Induction: Treat the cells with 100 µM CoCl2 to induce chemical hypoxia[4][10].
Coat a 96-well plate with 50 µL/well of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.
Seed
2×104
treated cells per well.
Incubate for 12-24 hours. Image using an inverted phase-contrast microscope. Quantify total tube length and the number of branch points using ImageJ (Angiogenesis Analyzer plugin).
Molecular Validation: Harvest cell lysates and perform Western blotting for MMP-2, MMP-9, and VE-cadherin to confirm the mechanistic suppression of ECM degradation[4][10].
Protocol 3: Platelet Aggregation and Function Assay (LTA)
Objective: To assess the thrombo-protective potential of BML-111 via FPR2/ALX-mediated inhibition of platelet activation[3][12].
Rationale & Causality: Platelets express functional FPR2/ALX receptors. BML-111 inhibits aggregation independently of cAMP by increasing vasodilator-stimulated phosphoprotein (VASP-S157) phosphorylation via Protein Kinase A (PKA)[3]. Light Transmission Aggregometry (LTA) provides a real-time, functional readout of this outside-in integrin αIIbβ3 signaling inhibition.
Step-by-Step Methodology:
PRP Preparation: Draw whole blood into acid-citrate-dextrose (ACD) tubes. Centrifuge at 200 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP) without activating the platelets[3].
Pre-treatment: Incubate PRP aliquots with varying concentrations of BML-111 (0.1 µM – 10 µM) for 10 minutes at 37°C. For rigorous validation, utilize FPR2/ALX-deficient mouse models or pre-treat with the selective antagonist WRW4/BOC-2[3][12].
Stimulation: Transfer 250 µL of treated PRP to an aggregometer cuvette with a stir bar (1,200 rpm). Add a platelet agonist (e.g., 5 µM ADP or 1 µg/mL Collagen) to trigger aggregation.
Measurement: Record the increase in light transmission for 5–10 minutes. Calculate the maximum percentage of aggregation. A dose-dependent flattening of the aggregation curve confirms the thrombo-protective efficacy of BML-111[3].
Application Notes and Protocols for Evaluating the Cytotoxicity of Methyl 5,6,7-trihydroxyheptanoate
Introduction: Unveiling the Bioactivity of Methyl 5,6,7-trihydroxyheptanoate Methyl 5,6,7-trihydroxyheptanoate is a polyhydroxylated fatty acid ester with a structure that suggests potential biological activity.[1] As wi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Bioactivity of Methyl 5,6,7-trihydroxyheptanoate
Methyl 5,6,7-trihydroxyheptanoate is a polyhydroxylated fatty acid ester with a structure that suggests potential biological activity.[1] As with any novel compound intended for therapeutic or other biological applications, a thorough evaluation of its cytotoxic potential is a critical first step in the safety and efficacy assessment.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of methyl 5,6,7-trihydroxyheptanoate using a panel of robust and well-validated cell-based assays.
This document will delve into the principles and methodologies of three distinct yet complementary cytotoxicity assays: the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By employing this multi-parametric approach, researchers can gain a more complete understanding of the potential cytotoxic mechanisms of methyl 5,6,7-trihydroxyheptanoate.
Strategic Selection of Cell-Based Assays
No single assay can definitively characterize the cytotoxic profile of a compound.[4] Therefore, a multi-assay strategy is recommended to elucidate the specific mechanism of cell death. This guide focuses on three assays that interrogate different cellular processes:
MTT Assay: This colorimetric assay is a reliable indicator of cell viability through the measurement of mitochondrial metabolic activity.[5][6][7] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[5][8]
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[3][9][10] It is a direct measure of compromised cell membrane integrity, a hallmark of necrosis.[11]
Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12][13][14] An increase in caspase-3/7 activity is a strong indicator of apoptosis induction.[15]
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of Methyl 5,6,7-trihydroxyheptanoate involves several key stages, from cell line selection and preparation to data analysis and interpretation.
Caption: A generalized workflow for cytotoxicity assessment.
Detailed Protocols
PART 1: Cell Line Selection and Culture
The choice of cell line is crucial and should be guided by the intended application of the compound.[16][17][18] For general cytotoxicity screening, a commonly used and well-characterized cell line such as human embryonic kidney 293 (HEK293) cells or a relevant cancer cell line (e.g., HeLa, A549, HepG2) can be employed.[17][19] If the compound is intended for a specific tissue, using a cell line derived from that tissue is recommended.[16]
Protocol for Cell Culture:
Culture the selected cell line in the appropriate complete growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), in a humidified incubator at 37°C with 5% CO2.
Passage the cells regularly to maintain them in the logarithmic growth phase.[20]
Ensure cells are healthy and free from contamination before seeding for experiments.[20]
PART 2: MTT Assay Protocol
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[5][7][8] The amount of formazan produced is proportional to the number of living cells.[6]
Materials:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][7][8]
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5][6]
96-well flat-bottom plates
Selected cell line
Methyl 5,6,7-trihydroxyheptanoate
Complete growth medium
Phosphate-buffered saline (PBS)
Step-by-Step Protocol:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[8]
Incubate the plate overnight to allow for cell attachment.[8]
Compound Treatment:
Prepare a stock solution of Methyl 5,6,7-trihydroxyheptanoate in a suitable solvent (e.g., DMSO, ethanol, or sterile PBS). The final solvent concentration in the culture medium should be non-toxic to the cells (typically ≤0.5% for DMSO).[20]
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with solvent) and untreated control (medium only) wells.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]
MTT Addition and Incubation:
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5][21]
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][21]
Formazan Solubilization:
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]
Add 100 µL of the solubilization solution to each well.[5][21]
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.[7][8]
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
PART 3: LDH Release Assay Protocol
Principle: This assay measures the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[3][9] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[9]
Materials:
LDH assay kit (containing LDH reaction mixture and stop solution)
96-well flat-bottom plates
Selected cell line
Methyl 5,6,7-trihydroxyheptanoate
Complete growth medium
Step-by-Step Protocol:
Cell Seeding and Compound Treatment:
Follow the same procedure as for the MTT assay (Part 2, Steps 1 and 2). It is often beneficial to run this assay in parallel with the MTT assay using a duplicate plate.
Supernatant Collection:
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[22]
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[10][22]
LDH Reaction:
Prepare the LDH reaction mixture according to the manufacturer's instructions.[9][10]
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.[9][10]
Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
Stopping the Reaction and Data Acquisition:
Add the stop solution (e.g., 50 µL) provided in the kit to each well.[10][23]
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[23]
Controls for Data Normalization:
Spontaneous LDH release: Supernatant from untreated cells.
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in most kits).[23]
PART 4: Caspase-3/7 Assay Protocol
Principle: This assay utilizes a specific substrate for caspase-3 and -7 that, when cleaved, releases a fluorescent or luminescent signal.[13][14] The signal intensity is directly proportional to the activity of these executioner caspases.[24]
Fold Increase in Caspase Activity = (Luminescence of treated cells / Luminescence of control cells)
From the dose-response curves, the half-maximal inhibitory concentration (IC50) for the MTT assay and the half-maximal effective concentration (EC50) for the LDH and caspase assays can be calculated using appropriate software (e.g., GraphPad Prism).
Interpreting the Results:
Assay Result
Interpretation
Decreased MTT signal
Indicates a reduction in metabolic activity, which can be due to cytotoxicity or cytostatic effects.
Increased LDH release
Suggests loss of cell membrane integrity, a hallmark of necrosis.
Increased Caspase-3/7 activity
Indicates the induction of apoptosis.
A compound that induces a significant increase in LDH release with a concurrent decrease in MTT signal is likely causing necrotic cell death. Conversely, a compound that activates caspases-3/7 with a subsequent decrease in MTT signal is likely inducing apoptosis.
Mechanism of Action Visualization
The following diagram illustrates the cellular pathways interrogated by the selected assays.
Caption: Interrogation of different cellular compartments by the cytotoxicity assays.
Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.[20]
Low absorbance/luminescence signal
Insufficient cell number, short incubation time, inactive reagents.[20]
Optimize cell seeding density. Increase incubation time with the assay reagent. Check the expiration date and storage of assay components.
High background signal
Contamination (microbial), interference from the test compound or phenol red in the medium.[20]
Visually inspect plates for contamination. Run a compound-only control to check for interference. Use phenol red-free medium for the assay incubation step.[20]
Inconsistent results between experiments
Variation in cell health or passage number, inconsistent incubation times.[20]
Use cells at a consistent passage number and in the logarithmic growth phase. Standardize all incubation times precisely.[20]
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial cytotoxic evaluation of Methyl 5,6,7-trihydroxyheptanoate. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's effect on cell viability. Adherence to these protocols, coupled with careful data analysis and interpretation, will ensure the generation of reliable and reproducible results, which are essential for the continued development of this and other novel compounds.
References
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
UC Berkeley MCB. (n.d.). LDH Assay Protocol. Retrieved from [Link]
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. Retrieved from [Link]
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
Promega Corporation. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
ResearchGate. (2020, September 2). Why is my cytotoxicity test not stable?. Retrieved from [Link]
NAMSA. (2026, February 13). My Medical Device Failed Cytotoxicity Testing. Now What?. Retrieved from [Link]
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 5,6,7-trihydroxyheptanoate. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (5E,7E)-4,5,6 Trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate from Euclea crispa (L.) Inhibits Ovarian Cancer Cell Growth by Controlling Apoptotic and Metastatic Signaling Mechanisms. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (2R,4S)-2,4,7-trihydroxyheptanoic acid. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Triheptanoin - a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
end sdhi. (n.d.). Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells. Retrieved from [Link]
PubMed. (n.d.). Increased cytotoxicity and phototoxicity in the methylene blue series via chromophore methylation. Retrieved from [Link]
Application Note: Derivatization Strategies for the Enhanced Chromatographic and Mass Spectrometric Analysis of Methyl 5,6,7-trihydroxyheptanoate
Introduction & Analytical Challenges Methyl 5,6,7-trihydroxyheptanoate (commercially known as BML-111) is a synthetic, truncated analog of Lipoxin A4 (LXA4) that functions as a potent Formyl Peptide Receptor 2 (FPR2) ago...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
Methyl 5,6,7-trihydroxyheptanoate (commercially known as BML-111) is a synthetic, truncated analog of Lipoxin A4 (LXA4) that functions as a potent Formyl Peptide Receptor 2 (FPR2) agonist, exhibiting significant anti-inflammatory and hepatoprotective activities[1][2].
From an analytical perspective, quantifying this molecule in complex biological matrices presents severe challenges. With a molecular formula of C8H16O5 and an XLogP3 of -1.2, it is a highly polar, non-volatile aliphatic triol[3].
In Gas Chromatography-Mass Spectrometry (GC-MS): The three adjacent hydroxyl groups cause severe hydrogen bonding, leading to high boiling points, thermal degradation in the injection port, and irreversible adsorption to the stationary phase[4].
In Liquid Chromatography-Mass Spectrometry (LC-MS): The molecule lacks a strong chromophore and possesses no easily ionizable basic or acidic functional groups. Consequently, it exhibits poor retention on standard reversed-phase (C18) columns and suffers from extremely low ionization efficiency in Electrospray Ionization (ESI)[5][6].
To overcome these limitations, chemical derivatization is mandatory. This guide details two field-proven derivatization workflows—Trimethylsilylation for GC-MS and Benzoylation for LC-MS —designed to transform this problematic analyte into highly responsive derivatives.
Mechanistic Rationale for Derivatization (Causality & Expertise)
GC-MS: Silylation via BSTFA + 1% TMCS
For GC-MS, the goal is to replace the active polar hydrogens of the 5,6,7-triol system with non-polar trimethylsilyl (TMS) groups. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .
Why BSTFA? BSTFA is highly volatile, and its reaction byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) elute near the solvent front, preventing interference with the target analyte's peak[7].
The Role of TMCS: The 5,6,7-triol moiety features adjacent (vicinal) hydroxyl groups that impose significant steric hindrance. BSTFA alone often results in incomplete derivatization (e.g., forming mono- or di-TMS artifacts). TMCS acts as a critical Lewis acid catalyst, increasing the silylating power of the reagent mixture and driving the reaction to complete tri-TMS formation[4][7].
LC-MS: Benzoylation via Benzoyl Chloride (BzCl)
For LC-MS/MS, the objective is to increase hydrophobicity and introduce an easily ionizable moiety. We employ Benzoyl Chloride (BzCl) via a base-catalyzed Schotten-Baumann reaction[6].
Hydrophobic Tagging: Converting the three hydroxyls into bulky benzoyl esters drastically increases the molecule's affinity for reversed-phase stationary phases, shifting its elution away from early-eluting matrix suppressors (salts/polar lipids)[5].
Ionization Enhancement: The introduction of three phenyl rings provides a strong localized electron density that readily forms stable sodium adducts
[M+Na]+
or protonated species
[M+H]+
in positive ESI mode, lowering the Limit of Detection (LOD) from the micromolar to the low-nanomolar range[5][6].
Validated Experimental Protocols
Note: Both protocols are designed as self-validating systems. They require the parallel processing of a procedural blank (to monitor reagent background) and the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for derivatization yield variations.
Protocol A: Trimethylsilylation for GC-EI-MS Analysis
Sample Preparation: Transfer an aliquot of the extracted sample (containing Methyl 5,6,7-trihydroxyheptanoate and an appropriate internal standard, e.g., a deuterated aliphatic triol) into a deactivated glass GC vial.
Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C. Critical: Moisture destroys TMS reagents; the residue must be strictly anhydrous.
Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) followed by 100 µL of BSTFA containing 1% TMCS[7].
Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 70°C for 40 minutes to ensure complete tri-TMS derivatization[7].
Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS (Splitless mode, Injector at 250°C). The expected intact mass of the tri-TMS derivative is 408.2 g/mol , with a prominent diagnostic fragment at m/z 393
[M−CH3]+
.
Protocol B: Pre-Extraction Benzoylation for UHPLC-ESI-MS/MS
Aqueous Buffering: To 100 µL of the aqueous sample/extract, add 50 µL of 100 mM Sodium Carbonate (
Na2CO3
) buffer to establish an alkaline pH (pH > 9), which is required to deprotonate the hydroxyl groups for the Schotten-Baumann reaction[5].
Derivatization: Add 50 µL of 2% (v/v) Benzoyl Chloride in anhydrous Acetonitrile (ACN). Self-Validation Step: Simultaneously spike in 10 µL of a
13C6
-Benzoyl Chloride derivatized internal standard[6].
Reaction: Vortex the mixture vigorously for 10 seconds and allow it to react at room temperature for 5 minutes. The reaction is rapid and highly efficient[6].
Quenching & Extraction: Quench the reaction by adding 20 µL of 20% Formic Acid. Extract the highly hydrophobic tri-benzoyl derivative using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with ethyl acetate.
Analysis: Dry the organic layer, reconstitute in 100 µL of 50% ACN/Water, and inject into the UHPLC-MS/MS. The expected intact mass of the tri-benzoyl derivative is 504.2 g/mol . Monitor the
[M+Na]+
transition at m/z 527.2.
Quantitative Data Summary
The following table summarizes the expected analytical shifts when transitioning from direct analysis to the derivatized workflows.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
Polyhydroxylated compounds—such as carbohydrates, panthenol, and phenolic acids—exhibit exceptional biological properties, including antioxidant, antimicrobial, and humectant activities. However, their inherent hydrophilicity severely restricts their solubility in lipid-based matrices, limiting their application in cosmeceuticals, pharmaceuticals, and food formulations[1].
Traditional chemical esterification to increase lipophilicity is notoriously inefficient for polyols. The presence of multiple hydroxyl groups with similar reactivity necessitates exhaustive protection and deprotection steps, generating toxic waste and reducing overall yield. Chemoenzymatic synthesis, utilizing lipases as biocatalysts, offers an elegant, step-economic alternative. By operating under mild conditions, lipases provide unparalleled regioselectivity, directly yielding specific monoesters without the need for protecting groups[2].
Mechanistic Insights: The Causality of Biocatalytic Esterification
To successfully design a chemoenzymatic protocol, researchers must understand the causality behind the thermodynamic and structural behavior of the biocatalyst.
Thermodynamic Control via Water Activity (
aw
): Lipases (EC 3.1.1.3) are natural hydrolases that cleave ester bonds in aqueous environments. To reverse their natural function and drive the thermodynamic equilibrium toward ester synthesis, the reaction must be performed in non-aqueous media with strictly controlled water activity[3]. However, the enzyme cannot be completely dehydrated; a minimal hydration shell is required to maintain the active conformation of the Ser-His-Asp catalytic triad[3].
Regioselectivity and Steric Constraints: The active site of widely used lipases, such as Candida antarctica lipase B (CALB), is characterized by a deep, narrow, and steep binding pocket. This steric constraint prevents bulky secondary hydroxyl groups from accessing the catalytic serine residue. Consequently, acylation occurs almost exclusively at the least sterically hindered primary hydroxyl group, ensuring >95% regioselectivity[3].
Reaction Medium Engineering: Polyhydroxylated substrates are highly polar, whereas acyl donors (e.g., fatty acids) are hydrophobic. This polarity mismatch often causes mass transfer limitations. While toxic polar aprotic solvents can dissolve both, they strip the essential hydration shell from the enzyme. Therefore, solvent-free systems (SFS) or tailored deep eutectic mixtures are preferred. In an SFS, the substrates themselves act as the solvent upon melting, maximizing the substrate-to-enzyme ratio and adhering to green chemistry principles[4].
Chemoenzymatic Workflow
Chemoenzymatic esterification workflow emphasizing thermodynamic control via water removal.
Self-Validating Experimental Protocols
Protocol A: Solvent-Free Synthesis of Panthenol Monoesters
Panthenol is a bioactive polyol widely used for its moisturizing and wound-healing properties. This protocol details its selective lipophilization to enhance skin penetration, utilizing a clean, solvent-free eutectic approach[4].
Substrate Preparation: In a 50 mL jacketed reactor, combine D-panthenol (10 mmol) and the target free fatty acid (e.g., lauric acid, 12 mmol). Causality: A slight molar excess of the acyl donor ensures complete conversion of the more valuable polyol.
Eutectic Melting: Heat the mixture to 60°C under continuous mechanical stirring (300 rpm). Causality: At this temperature, the mixture forms a homogeneous, solvent-free eutectic melt, eliminating the need for external organic solvents[4].
Biocatalyst Addition: Add immobilized CALB (Novozym 435) at 10% w/w relative to the total substrate mass.
Thermodynamic Control: Seal the reactor and apply a controlled vacuum (20–50 mbar). Causality: Vacuum continuously removes the water byproduct generated during esterification, preventing reverse hydrolysis and driving the reaction to completion[5].
Reaction & Recovery: Allow the reaction to proceed for 24–48 hours. Terminate by filtering the mixture while hot (60°C) through a sintered glass funnel to recover the immobilized enzyme.
Purification: The crude filtrate contains the panthenol monoester. If unreacted fatty acids remain, purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Protocol B: Lipophilization of Phenolic Acids (Butyl Dihydrocaffeate)
Dihydrocaffeic acid is a potent antioxidant, but its hydrophilicity limits its use in lipid-rich environments. This protocol utilizes lipase-catalyzed esterification with 1-butanol to yield a lipophilic derivative while preserving its antioxidant capacity[6].
Reaction Mixture: Dissolve dihydrocaffeic acid (50 mM) and 1-butanol (250 mM) in a tailored organic solvent (e.g., 2-methyl-2-butanol). Causality: A tertiary alcohol solvent is chosen because it cannot act as an acyl acceptor, preventing unwanted side reactions.
Water Scavenging: Add activated 4Å molecular sieves (50 mg/mL) to the reaction flask. Causality: Unlike vacuum, molecular sieves are ideal for volatile acyl acceptors like 1-butanol, as they selectively trap water without evaporating the reagents.
Enzymatic Catalysis: Add Novozym 435 (15 mg/mL) and incubate the mixture at 50°C in an orbital shaker (200 rpm) for 72 hours[6].
Downstream Processing: Filter the enzyme and molecular sieves. Evaporate the solvent and excess 1-butanol under reduced pressure to isolate butyl dihydrocaffeate.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and operational parameters for various polyhydroxylated substrates based on established chemoenzymatic methodologies.
Target Compound
Substrate
Acyl Donor / Alcohol
Biocatalyst
Reaction Medium
Water Removal Strategy
Typical Yield
Regioselectivity
Panthenol Monoester
D-Panthenol
Fatty Acids (C8-C12)
CALB (Novozym 435)
Solvent-Free (Eutectic)
Vacuum (20–50 mbar)
>85%
Primary OH
Butyl Dihydrocaffeate
Dihydrocaffeic Acid
1-Butanol
CALB (Novozym 435)
2-Methyl-2-butanol
Molecular Sieves (4Å)
~67%
Carboxyl Group
Aroma Esters
Natural Acids
Short-chain Alcohols
Entrapped CALB
Solvent-Free
Vacuum
>90%
Carboxyl Group
Carbohydrate Esters
Monosaccharides
Fatty Acids
T. lanuginosus Lipase
Highly Conc. Aqueous / DES
Vacuum / Sieves
>70%
C6-OH (Primary)
Quality Control & System Validation
A robust protocol must be a self-validating system. To ensure the integrity of the chemoenzymatic synthesis, execute the following validation checks:
Thermodynamic Validation (Mass Balance): In vacuum-assisted systems, route the exhaust through a cold trap. The mass of water collected must stoichiometrically match the theoretical conversion of the limiting reagent. A premature halt in water collection indicates that the reaction has stalled, likely due to enzyme aggregation or stripping of the hydration shell.
Regiochemical Validation (NMR): Because polyols possess multiple hydroxyl groups, chemical synthesis yields a statistical mixture. Chemoenzymatic synthesis should yield a single regioisomer. Validate this using
13
C NMR: the carbon atom bearing the newly formed ester bond will exhibit a significant downfield shift (
Δδ≈
2.0–3.0 ppm), while secondary carbons will remain largely unchanged.
Biocatalyst Integrity (Reusability Assay): An industrial protocol must ensure enzyme longevity. Recover the immobilized enzyme, wash it with cold tert-butanol, and subject it to a standard hydrolytic assay (e.g., p-nitrophenyl butyrate hydrolysis). A specific activity retention of >90% after the first cycle validates that the solvent/substrate system is not chemically denaturing the catalytic triad or physically shearing the immobilization support.
Application Note: Methyl 5,6,7-trihydroxyheptanoate in Metabolic Reprogramming and Stress Studies
Executive Summary Methyl 5,6,7-trihydroxyheptanoate , commercially and scientifically recognized as BML-111 , is a stable, synthetic analog of the endogenous specialized pro-resolving lipid mediator (SPM) Lipoxin A4 (LXA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5,6,7-trihydroxyheptanoate , commercially and scientifically recognized as BML-111 , is a stable, synthetic analog of the endogenous specialized pro-resolving lipid mediator (SPM) Lipoxin A4 (LXA4) [1]. In contemporary metabolic and pharmacological research, BML-111 has emerged as a critical tool for investigating the resolution of metabolic inflammation, oxidative stress, and cellular reprogramming. By acting as a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2/ALX) , BML-111 bypasses the rapid enzymatic degradation that limits endogenous SPMs, providing researchers with a robust molecule for long-term in vitro and in vivo metabolic assays [2].
This application note provides a comprehensive guide to utilizing Methyl 5,6,7-trihydroxyheptanoate in metabolic studies, detailing its mechanistic rationale, core applications, and self-validating experimental protocols.
Mechanistic Rationale: The Superiority of BML-111 in Metabolic Assays
Endogenous LXA4 is rapidly inactivated in biological systems via 15-prostaglandin dehydrogenase-mediated C15 oxidation and ω-oxidation, limiting its utility in prolonged metabolic studies [3]. Methyl 5,6,7-trihydroxyheptanoate (BML-111) is structurally optimized to resist these metabolic degradation pathways while retaining high affinity for the FPR2/ALX receptor.
The application of BML-111 in metabolic research is grounded in its ability to trigger a cascade of downstream metabolic sensors:
Activation of the Nrf2/HO-1 Axis: BML-111 mitigates high-glucose-induced oxidative stress by promoting the nuclear translocation of Nrf2, thereby upregulating antioxidant response elements (ARE) [4].
Restoration of the AMPK/p53 Pathway: In models of metabolic reprogramming (e.g., psoriatic keratinocyte hyperproliferation), BML-111 restores AMPK activity, which subsequently suppresses the HIF-1α-glycolysis axis, reducing pathological lactate production [5].
Modulation of the RAAS System: Systemic metabolic injury is attenuated by BML-111 through the downregulation of the ACE/AngII/AT1R axis and the reciprocal upregulation of the protective ACE2/Ang-(1-7)/Mas axis [6].
Fig 1. BML-111 modulates metabolic homeostasis via FPR2-dependent activation of Nrf2 and AMPK.
Data Presentation: Pharmacological & Metabolic Profiles
To design effective experiments, researchers must understand the quantitative differences between endogenous ligands and BML-111, as well as the expected biomarker readouts.
Table 1: Pharmacological Profile Comparison
Parameter
Endogenous Lipoxin A4 (LXA4)
Methyl 5,6,7-trihydroxyheptanoate (BML-111)
Experimental Implication
Primary Target
FPR2/ALX Receptor
FPR2/ALX Receptor
Identical receptor pharmacology.
Metabolic Half-Life
Minutes (Rapidly oxidized)
Hours (Sterically stable)
BML-111 is suitable for 24-72h chronic assays.
Solubility
Ethanol, DMSO
DMSO (up to 25 mg/ml), Water
High versatility in vehicle selection.
Primary Application
Acute, short-term signaling
Chronic metabolic stress, in vivo disease models
BML-111 ensures sustained receptor activation.
Table 2: Key Metabolic Biomarkers Modulated by BML-111
Metabolic Model
Target Tissue/Cells
Upregulated Biomarkers
Downregulated Biomarkers
Diabetic Nephropathy [4]
Glomerular Mesangial Cells
Nrf2, HO-1, NQO1
ROS, Fibronectin, Collagen IV, TGF-β1
Epidermal Reprogramming [5]
Keratinocytes
p53, p-AMPK
HIF-1α, Lactate, Glycolytic enzymes
Systemic Acute Injury [6]
Liver / Lung Tissue
ACE2, Ang-(1-7), Mas receptor
ACE, AngII, AT1R
Experimental Protocols: Self-Validating Systems
A robust pharmacological protocol must be self-validating. The following methodologies incorporate specific antagonists and inhibitors to prove causality—ensuring that observed metabolic shifts are definitively driven by BML-111's action on its target pathways.
Protocol A: In Vitro High-Glucose Metabolic Stress Assay (Mesangial Cells)
This protocol evaluates the ability of BML-111 to reverse high-glucose-induced extracellular matrix (ECM) accumulation and oxidative stress, a hallmark of diabetic nephropathy [4].
Rationale for Experimental Choices:
Stress Inducer: 30 mM D-Glucose is used to simulate severe diabetic hyperglycemia, triggering ROS production and MAPK phosphorylation.
Validation Control 1 (Receptor): BOC-2 (t-butoxycarbonyl-Phe-Leu-Phe-Leu-Phe) is a selective FPR2 antagonist. Pre-treatment with BOC-2 proves that BML-111's effects are strictly FPR2-dependent.
Validation Control 2 (Pathway): ML385 is a specific Nrf2 inhibitor. Its inclusion proves that BML-111 reduces ECM accumulation causally through Nrf2 activation, rather than an off-target antioxidant effect.
Step-by-Step Methodology:
Cell Culture & Starvation: Seed rat glomerular mesangial cells (e.g., HBZY-1) in 6-well plates at
2×105
cells/well. Grow to 80% confluence, then serum-starve in 0.5% FBS medium for 24 hours to synchronize the cell cycle.
Pre-treatment (Validation Phase):
Group A (Receptor Block): Add 10 µM BOC-2 to designated wells for 30 minutes.
Group B (Pathway Block): Add 5 µM ML385 to designated wells for 1 hour.
BML-111 Administration: Add BML-111 (10 nM, 50 nM, or 100 nM dissolved in DMSO; final DMSO concentration <0.1%) to the treatment wells. Incubate for 1 hour.
Metabolic Stress Induction: Expose cells to 30 mM D-Glucose. Maintain a normoglycemic control group at 5.5 mM D-Glucose + 24.5 mM Mannitol (to control for osmotic stress).
Incubation & Harvest: Incubate for 48 hours.
Readouts:
ROS Generation: Stain with DCFH-DA (10 µM) for 30 mins; analyze via flow cytometry.
ECM Proteins: Lyse cells in RIPA buffer. Perform Western Blot for Fibronectin, Collagen IV, and nuclear Nrf2.
Fig 2. Self-validating workflow for high-glucose metabolic stress assays using BML-111, BOC-2, and ML385.
Protocol B: In Vivo Metabolic Reprogramming Assessment (Murine Inflammation Model)
This protocol assesses BML-111's ability to correct metabolic dysregulation (glycolysis-to-oxidative phosphorylation imbalance) in a hyperproliferative inflammatory state, such as imiquimod (IMQ)-induced psoriasis [5].
Rationale for Experimental Choices:
Dosing: BML-111 is administered systemically (intraperitoneally) at 1 mg/kg/day. This dose is field-proven to achieve sufficient tissue penetration without systemic toxicity [2].
Metabolic Readout: Lactate accumulation is measured as a direct proxy for the pathological shift toward aerobic glycolysis (Warburg-like effect) driven by HIF-1α stabilization.
Step-by-Step Methodology:
Animal Preparation: Use 8-week-old male BALB/c mice. Shave the dorsal skin area (approx. 2x3 cm) 24 hours prior to the experiment.
Disease Induction: Apply 62.5 mg of 5% IMQ cream topically to the shaved dorsal skin daily for 6 consecutive days to induce metabolic inflammation.
BML-111 Intervention: Starting on Day 1 (1 hour prior to IMQ application), administer BML-111 (1 mg/kg dissolved in sterile saline with 1% DMSO) via intraperitoneal (i.p.) injection daily.
Validation Control: Administer BOC-2 (1 mg/kg, i.p.) 30 minutes prior to BML-111 in a separate cohort to confirm FPR2 dependence.
Tissue Harvest (Day 7): Euthanize mice. Rapidly excise the dorsal skin and immediately snap-freeze in liquid nitrogen to halt metabolic processes.
Metabolic Assays:
Lactate Assay: Homogenize tissue in lactate assay buffer; deproteinize using 10 kDa MWCO spin filters. Quantify using a colorimetric L-Lactate assay kit.
Protein Expression: Perform Western Blotting on tissue lysates for p-AMPK, total AMPK, p53, and HIF-1α to confirm the restoration of the metabolic axis.
References
Molecules. The Lipoxin Receptor/FPR2 Agonist BML-111 Protects Mouse Skin Against Ultraviolet B Radiation. (2020). Retrieved from:[Link]
International Immunopharmacology. BML-111 attenuates high glucose-induced inflammation, oxidative stress and reduces extracellular matrix accumulation via targeting Nrf2 in rat glomerular mesangial cells. (2020). Retrieved from:[Link]
Discovery Medicine. p67phox/NOX2 inhibits psoriasis by regulating the HIF-1α-glycolysis axis via p53-AMPK in keratinocytes. (2024). Retrieved from:[Link]
Prostaglandins & Other Lipid Mediators. BML-111, a lipoxin receptor agonist, protects against acute injury via regulating the renin angiotensin-aldosterone system. (2019). Retrieved from:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Polyhydroxylated Ester Synthesis
Welcome to the Technical Support Center for the synthesis of polyhydroxylated esters. This resource is engineered for researchers, application scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of polyhydroxylated esters. This resource is engineered for researchers, application scientists, and drug development professionals. Synthesizing high-purity polyol esters (e.g., from glycerol, pentaerythritol, or complex carbohydrates) is thermodynamically and kinetically challenging. Competing pathways often lead to unwanted oligomerization, partial esterification, or oxidative degradation.
This guide provides mechanistic causality for common side reactions, field-proven FAQs, and a self-validating experimental protocol to ensure reproducible, high-yield synthesis.
Mechanistic Overview of Competing Pathways
Mechanistic pathways of polyol esterification and primary competitive side reactions.
Part 1: FAQs & Troubleshooting Guides
Issue 1: Polyether Formation (Gelation & High Viscosity)
Q: Why is my reaction mixture becoming highly viscous or forming irreversible gels before complete esterification?
A: This phenomenon is driven by the intermolecular etherification (dehydration) of your polyhydroxylated precursors. When utilizing strong Brønsted acid catalysts (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) at elevated temperatures (>150°C), polyols such as glycerol undergo acid-catalyzed dehydration. This side reaction forms polyethers, such as diglyceride dimers generated via C2-C2 etherification of adjacent glycerol molecules [[1]](). These homopolymer side products act as cross-linking agents, drastically increasing the molecular weight and viscosity of the mixture, eventually leading to gelation 2.
Causality & Solution: The activation energy for etherification is comparable to esterification under highly acidic conditions. To suppress this, you must modulate the catalyst's acidity. Switching to a moderate, hydrophobic solid acid catalyst (such as a zirconia-silica acid catalyst) or bi-functional ionic liquids prevents excess acidity from driving the dehydration pathway while maintaining esterification efficiency 3, 4.
Q: How do I prevent the formation of mono- and di-esters when targeting fully esterified polyols?
A: Incomplete esterification typically results from thermodynamic equilibrium limitations or steric hindrance. Because esterification is a reversible condensation reaction, the accumulation of water shifts the equilibrium backward toward hydrolysis. Furthermore, when reacting polyols with sterically hindered or tertiary alkyl-substituted carboxylic acids, the reaction kinetics slow down significantly after the first hydroxyl group is esterified 5.
Causality & Solution: To drive the reaction to completion, Le Chatelier's principle must be rigorously applied. Implement a highly efficient water-removal system (e.g., Dean-Stark azeotropic distillation) and utilize a stoichiometric excess of the acyl donor (1.2 to 1.5 molar equivalents per hydroxyl group).
Issue 3: Thermal Oxidation and Discoloration
Q: Why does my polyol ester product turn dark brown or black during high-temperature synthesis?
A: Severe color degradation is the hallmark of thermal oxidation. At temperatures exceeding 120–150°C, especially in the presence of atmospheric oxygen or trace metal impurities, the unsaturated bonds in fatty acids or unreacted hydroxyl groups undergo oxidative cleavage. This cascade reaction produces dark-colored ketones, aldehydes, and complex degradation products 6.
Causality & Solution: Oxygen acts as a radical initiator at high temperatures. Excluding oxygen via inert gas sparging and adding a radical-scavenging phenolic antioxidant (such as Irganox 1425 at 0.1 wt%) terminates the oxidative cascade, preserving the product's color and structural integrity [[1]]().
Part 2: Diagnostic Workflow
Diagnostic workflow for identifying and resolving common polyol esterification issues.
Part 3: Quantitative Data & Benchmarks
Table 1: Quantitative Analysis of Side Reactions
Side Reaction
Primary Cause
Analytical Detection Method
Impact on Product
Polyetherification
High acidity, T > 150°C
GPC (High MW peaks), Rheometry (Viscosity spike)
Irreversible gelation, loss of lubricity.
Partial Esterification
Steric hindrance, retained H₂O
¹H-NMR (residual -OH protons), GC-MS
Lowered thermal stability, high polarity.
Oxidative Cleavage
O₂ exposure, trace metals
FTIR (Ketone C=O stretch at ~1715 cm⁻¹)
Dark coloration, foul odor, acidic byproducts.
Table 2: Catalyst Selection Matrix
Catalyst Type
Example
Esterification Efficiency
Propensity for Side Reactions
Optimal Temp Range
Strong Homogeneous Acid
p-Toluenesulfonic Acid (pTSA)
Very High
High (Etherification, Dehydration)
100–130°C
Heterogeneous Solid Acid
Zirconia-Silica Acid
Moderate-High
Low (Sterically restricted pores)
140–160°C
Ionic Liquids
[(BHT-1)MIM][DEHP]
High
Very Low (Acts as antioxidant)
120–140°C
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol for the synthesis of fully esterified polyols incorporates built-in quantitative checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reagent Preparation & Degassing
Charge the reactor with the polyol and a 1.2 molar excess (per hydroxyl equivalent) of the target carboxylic acid.
Add 0.1 wt% of a phenolic antioxidant (e.g., Irganox 1425) to prevent thermal oxidation.
Seal the reactor and apply a vacuum (50 mbar) for 10 minutes, then backfill with high-purity Argon. Repeat this purge cycle three times.
Validation Checkpoint 1: Ensure the oxygen sensor in the headspace reads < 1% O₂ before initiating heating.
Step 2: Catalysis & Azeotropic Distillation
Introduce a hydrophobic solid acid catalyst (e.g., 3 wt% Zirconia-Silica acid) to minimize etherification.
Add an azeotropic solvent (e.g., Toluene, 15% of total volume) and attach a Dean-Stark trap pre-filled with the same solvent.
Heat the mixture to 140°C under continuous stirring (600 rpm) and a subsurface Argon sparge.
Validation Checkpoint 2 (Water Yield): Calculate the theoretical water yield (
VH2O
). The reaction is only considered >95% complete when the volume of water collected in the Dean-Stark trap equals
0.95×VH2O
. Do not proceed to vacuum stripping until this metric is achieved.
Step 3: Vacuum Stripping & Product Isolation
Once the theoretical water yield is confirmed, slowly apply a vacuum profile (reduce pressure by 100 mbar every 15 minutes down to 10 mbar) while maintaining 140°C to strip the azeotropic solvent and excess carboxylic acid.
Cool the reactor to 60°C and filter the mixture through a 1 µm PTFE membrane to recover the solid catalyst.
Validation Checkpoint 3 (Acid Value): Withdraw a 1g aliquot and perform an acid-base titration with 0.1M KOH. The process is validated as successful only when the Acid Value is < 2.0 mg KOH/g. If the value is higher, residual acid remains, requiring further vacuum distillation.
References
Montalvo JG, Robles-Anda N, García-Ochoa F, Gallardo ME, Ladero M. Esterification of Glycerol and Rosin Catalyzed by Irganox 1425: A Kinetic Comparison to the Thermal Process. MDPI Processes. 2025.
URL:[Link]
Esterification process of polyols with tertiary alkyl substituted acids. US Patent US7960493B2. Google Patents.
Esterification process of polyols with tertiary alkyl substituted acids. WO Patent WO2006136230A1. Google Patents.
Catalytic and Tribological Performances of a Novel Bi-Functional Ionic Liquid in Lubricating Ester Oil. MDPI. 2025.
URL:[Link]
Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity. Frontiers in Chemistry. 2019.
URL:[Link]
Preparation and Physicochemical Properties of a New Biolubricant from Epoxidized Fatty Acids and Diethylene Glycol Monomethyl Ether. ACS Omega. 2025.
URL:[Link]
Technical Support Center: Resolving Stereoisomers of Methyl 5,6,7-trihydroxyheptanoate
Welcome to the technical support center for advanced stereoisomer resolution. This guide is designed for researchers, medicinal chemists, and process development scientists who are tackling the challenge of separating th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for advanced stereoisomer resolution. This guide is designed for researchers, medicinal chemists, and process development scientists who are tackling the challenge of separating the stereoisomers of Methyl 5,6,7-trihydroxyheptanoate. This molecule, with its vicinal diol and an additional secondary alcohol, presents a common yet intricate separation problem due to the presence of two stereocenters (C5 and C6), resulting in four possible stereoisomers (two pairs of enantiomers).
This document moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common failures, and provide robust, self-validating workflows to ensure your success.
Part 1: Foundational Questions & Strategy Selection
This section addresses the initial strategic decisions you'll face when designing a resolution protocol for a polyhydroxy compound like Methyl 5,6,7-trihydroxyheptanoate.
Q1: What are the primary strategies for resolving the stereoisomers of this compound, and how do I choose the right one?
A1: The resolution of Methyl 5,6,7-trihydroxyheptanoate stereoisomers hinges on converting the enantiomeric relationship into a diastereomeric one, as diastereomers possess different physical properties and can be separated by standard techniques like chromatography or crystallization.[1][2] The two most powerful strategies are Enzymatic Kinetic Resolution and Chromatographic Separation (either direct or after derivatization).
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of a racemic pair at a much faster rate than the other.[3] This results in a mixture of an enantioenriched unreacted starting material and an enantioenriched product, which can then be separated. EKR is often highly selective, operates under mild conditions, and is environmentally friendly.[4]
Chromatographic Separation: This involves using High-Performance Liquid Chromatography (HPLC). You can either separate the diastereomeric pairs on a standard (achiral) column or separate all four stereoisomers directly using a specialized Chiral Stationary Phase (CSP).[5]
The choice between these strategies depends on your goals, scale, and available equipment. For initial analytical-scale separation and purity determination, direct chiral HPLC is often fastest. For larger-scale preparation of a single enantiomer, EKR followed by a simple chromatographic separation of the product from the starting material can be more cost-effective and scalable.
Caption: Decision workflow for selecting a resolution strategy.
Part 2: Troubleshooting Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique, but success depends on fine-tuning several parameters. This section addresses the most common issues encountered during these experiments.
Q2: My EKR is showing very low enantiomeric excess (ee) for both the starting material and the product. What's going wrong?
A2: Low enantiomeric excess is a frequent problem in EKR and typically points to poor enzyme selectivity for your substrate.[6] The enzyme is reacting with both enantiomers at similar rates. Here’s a systematic approach to troubleshoot this:
Enzyme Selection is Paramount: Not all enzymes are created equal for every substrate. Lipases are a common starting point for resolving secondary alcohols.[3] You must screen a panel of different enzymes. For a polyol like your target, good candidates include Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia Lipase (PCL), and Pseudomonas fluorescens Lipase (PFL).[3][7]
Solvent (Medium Engineering): The solvent can dramatically influence enzyme activity and selectivity. A non-polar, aprotic solvent like toluene, hexane, or methyl tert-butyl ether (MTBE) is often a good starting point as it minimizes enzyme denaturation and interference with the reaction.[8]
Acyl Donor Choice: The structure of the acyl donor (the reagent that acylates the alcohol) matters. A simple, unhindered donor like vinyl acetate or isopropenyl acetate is often used because the byproducts (acetaldehyde and acetone, respectively) are volatile and do not interfere with the reverse reaction.[9]
Temperature Control: Lowering the reaction temperature (e.g., from room temperature down to 0-4°C) can sometimes increase enantioselectivity, although it will slow down the reaction rate.[10]
Caption: Troubleshooting workflow for low enantiomeric excess in EKR.
Q3: I've achieved high ee, but my yield is very low. How can I improve this?
A3: This is a classic trade-off in kinetic resolution. By definition, a standard KR has a maximum theoretical yield of 50% for a single enantiomer (either the product or the unreacted starting material).[6] Pushing for extremely high ee (>99%) of the unreacted starting material requires driving the reaction to high conversion, which inherently decimates its yield.
Stop at ~50% Conversion: The optimal point for achieving both high ee of the product and high ee of the unreacted starting material is at or very near 50% reaction conversion. Monitor the reaction closely using chiral HPLC or GC and stop it at this point.
Consider Dynamic Kinetic Resolution (DKR): If a 100% theoretical yield of a single enantiomer is required, you must employ DKR.[9] This process combines the enantioselective enzymatic reaction with an in situ racemization of the slow-reacting enantiomer.[11] For secondary alcohols, this typically requires adding a racemization catalyst, such as a ruthenium complex, that can interconvert the alcohol enantiomers under the reaction conditions.[9] This continuously replenishes the fast-reacting enantiomer, allowing for a theoretical yield of up to 100%.
Table 1: Hypothetical Enzyme Screening for EKR of Methyl 5,6,7-trihydroxyheptanoate
Enzyme
Acyl Donor
Solvent
Temp (°C)
Time (h)
Conversion (%)
ee (Substrate) (%)
ee (Product) (%)
Novozym® 435 (CALB)
Vinyl Acetate
Toluene
30
24
51
>99
97
P. cepacia Lipase (PCL)
Vinyl Acetate
Toluene
30
48
45
82
95
P. fluorescens Lipase
Vinyl Acetate
Toluene
30
48
30
43
98
Novozym® 435 (CALB)
Acetic Anhydride
Toluene
30
12
55
95
85
Novozym® 435 (CALB)
Vinyl Acetate
Hexane
30
36
48
98
96
Protocol 1: General Procedure for Enzymatic Kinetic Resolution
Setup: To a vial, add the racemic Methyl 5,6,7-trihydroxyheptanoate (1.0 eq), a suitable non-polar solvent (e.g., toluene, 10 mL/mmol substrate), and the chosen lipase (e.g., Novozym® 435, 10-20 mg/mmol substrate).
Acylation: Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or GC.
Quenching: Once the reaction reaches ~50% conversion, stop the reaction by filtering off the immobilized enzyme.[4]
Workup & Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and unreacted starting material can now be easily separated using standard silica gel column chromatography, as their polarities will be significantly different.
Part 3: Troubleshooting Chromatographic Separation
Whether you are analyzing the results of an EKR or attempting a direct resolution, HPLC is an indispensable tool.
Q4: I need to separate the diastereomers of my compound after derivatization with a chiral agent. My peaks are co-eluting on a standard C18 column. What should I do?
A4: Co-elution of diastereomers is a selectivity problem. Unlike enantiomers, diastereomers have different physical properties and can be separated on standard achiral columns, but you need to find conditions that exploit these differences.[12][13]
Change the Stationary Phase: If a C18 (reversed-phase) column isn't working, the interactions are not selective enough. Try a different achiral column. A phenyl-hexyl column offers different (pi-pi) interactions. Even better, switch to normal phase chromatography using a silica or cyano (CN) column, which often provides excellent selectivity for diastereomers due to differences in their interaction with the polar stationary phase.[12]
Optimize the Mobile Phase:
For Reversed-Phase (C18): Systematically screen different organic modifiers (e.g., switch from acetonitrile to methanol or vice-versa) and adjust the water/organic ratio.[12]
For Normal Phase (Silica): Screen different non-polar/polar solvent systems (e.g., Hexane/Ethanol vs. Hexane/Isopropanol). Small changes in the percentage of the polar modifier can have a dramatic effect on resolution.[12]
Adjust Temperature: Temperature can alter selectivity. Evaluating the separation at different temperatures (e.g., 25°C, 40°C, 55°C) is a valuable optimization step.[12]
Q5: I want to perform a direct separation of all four stereoisomers. How do I select the right chiral stationary phase (CSP)?
A5: Predicting which CSP will work for a given molecule is notoriously difficult, so an empirical screening approach is the most effective strategy.[14][15] For a neutral, polyhydroxy compound, polysaccharide-based CSPs are the most versatile and successful.
Primary Screening Columns: Start with a set of complementary polysaccharide-based columns. A typical and highly effective screening set includes:
Amylose-based CSP: e.g., Chiralpak® AD or Chiralpak® AS
Cellulose-based CSP: e.g., Chiralcel® OD or Chiralcel® OJ
Mobile Phase Screening: Screen these columns under multiple mobile phase conditions:
Normal Phase: Hexane/Alcohol (Ethanol or Isopropanol) mixtures. This is often the most successful mode for polysaccharide CSPs.[16]
Polar Organic Mode: Using a single polar solvent like acetonitrile or ethanol.
Reversed-Phase: Acetonitrile/Water or Methanol/Water mixtures.
For basic or acidic compounds, adding a modifier to the mobile phase (e.g., diethylamine for bases, trifluoroacetic acid for acids) is crucial, but for your neutral compound, it is likely not necessary.[16][17]
Protocol 2: Chiral HPLC Method Development Workflow
Column Selection: Select a primary screening set of 2-4 polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H).
Mobile Phase Screening:
Prepare stock solutions of your stereoisomeric mixture in a suitable solvent.
Run a screening gradient on each column with a primary mobile phase system (e.g., Hexane/Isopropanol).
Run a second screening with a different system (e.g., Hexane/Ethanol or pure Acetonitrile).
Identify "Hits": Analyze the screening data to identify any column/mobile phase combination that shows partial or full separation.
Optimization: Take the most promising condition(s) and optimize for the best resolution.
Convert to Isocratic: Based on the elution time in the gradient, calculate an appropriate isocratic mobile phase composition.[12]
Fine-Tune Mobile Phase: Systematically adjust the solvent ratio in small increments (e.g., 2-5%) to maximize peak resolution.
Optimize Flow Rate & Temperature: Adjust the flow rate for optimal efficiency (peak sharpness) and test different temperatures to improve selectivity.[12]
Caption: Systematic workflow for chiral HPLC method development.
Part 4: Leveraging Derivatization
Q6: Direct chiral HPLC separation is failing. Can derivatization help?
A6: Absolutely. If direct methods fail, converting your enantiomers into diastereomers using a chiral derivatizing agent (CDA) is a powerful alternative strategy.[18][19] The resulting diastereomers can then be separated on a standard, less expensive achiral HPLC column.[19]
Principle: You react your racemic mixture of alcohols with a single, pure enantiomer of a CDA. This forms a mixture of diastereomers. For your compound, reacting the (5R,6R)/(5S,6S) and (5R,6S)/(5S,6R) pairs with a single enantiomer of a CDA will create two pairs of diastereomers.
Choosing a CDA for Alcohols: For the hydroxyl groups in your molecule, a common and effective CDA is (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[19] It reacts with the alcohols to form stable Mosher's esters. These esters are often easily separable by normal phase HPLC on a silica column.[13]
Key Advantage: Besides enabling separation, this technique can also be used to determine the absolute configuration of the separated isomers using NMR spectroscopy (Mosher's ester analysis).[13]
References
Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. [Link]
Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Journal of the American Chemical Society. [Link]
The Kinetic Resolution of Secondary Alcohols Through A Tandem Enantioselective Silylation and the Synthesis of Bis(Oxazolidinyl)Pyridine Metal-Organic Complexes. Scholar Commons. [Link]
Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. [Link]
Chiral Separation by NACE Using Polyol Derivative-Boric Acid Complexes. PubMed. [Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Publications. [Link]
Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. MDPI. [Link]
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft. [Link]
Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. PMC. [Link]
Resolution of Enantiomers. University of Calgary. [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
Enantioseparation of 11 with Chiralpak AS-H using heptane/IPA (9/1) as... ResearchGate. [Link]
Methods for Resolving Racemic Mixtures. Scribd. [Link]
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]
Technical Support Center: Overcoming Solubility Challenges with Methyl 5,6,7-trihydroxyheptanoate
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Methyl 5,6,7-trihydroxyheptanoate (also known as BML-111) in their expe...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Methyl 5,6,7-trihydroxyheptanoate (also known as BML-111) in their experimental assays. This document provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you achieve consistent and reliable results.
Introduction: Understanding the Solubility Profile of Methyl 5,6,7-trihydroxyheptanoate
Methyl 5,6,7-trihydroxyheptanoate is a lipoxin A4 receptor agonist with anti-inflammatory properties.[1][2] While it is reported to have good solubility in water (≥20 mg/mL) and organic solvents like DMSO and ethanol (25 mg/mL), researchers can still face challenges with precipitation, especially when preparing concentrated stock solutions or diluting the compound into aqueous assay buffers.[1][3][4][5] These issues can arise from a variety of factors including the choice of solvent, buffer composition, pH, and temperature.[6][7] This guide will walk you through a systematic approach to identify the root cause of your solubility problems and provide effective solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with Methyl 5,6,7-trihydroxyheptanoate.
Q1: My Methyl 5,6,7-trihydroxyheptanoate, dissolved in DMSO, is precipitating when I add it to my aqueous buffer/cell culture medium. What is happening and how can I fix it?
This is a common phenomenon known as "solvent shock."[6] Your compound is soluble in a high concentration of an organic solvent like DMSO, but when this stock solution is rapidly diluted into an aqueous environment, the compound's local concentration exceeds its solubility limit in the mixed solvent, causing it to precipitate.[6]
Troubleshooting Steps:
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and interfere with results.[8]
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock with your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
Increase Mixing: When adding the compound to your buffer, ensure rapid and thorough mixing by vortexing or stirring. This helps to quickly disperse the compound and avoid localized high concentrations.
Pre-warm the Buffer: Warming your aqueous buffer to 37°C can sometimes improve the solubility of your compound.[8]
Q2: I'm seeing inconsistent results and suspect my compound is not fully dissolved. How can I be sure I have a clear solution?
Visual inspection can be misleading. A solution that appears clear may still contain small, undissolved particles that can affect your assay.
Verification Methods:
Centrifugation: Spin your prepared solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, your compound is not fully dissolved.
Tyndall Effect: Shine a laser pointer through your solution in a dark room. If you can see the beam's path, it indicates the presence of suspended particles. A true solution will not scatter the light.
Q3: Can the pH of my buffer affect the solubility of Methyl 5,6,7-trihydroxyheptanoate?
Yes, the pH of your buffer can significantly influence the solubility of many compounds.[9] While Methyl 5,6,7-trihydroxyheptanoate is a neutral molecule with a predicted high pKa, the pH can still affect its stability and interactions with buffer components.[1] It is generally advisable to work with buffered solutions at a neutral pH (around 7.0-7.4) for biological assays.[9]
Q4: Are there alternative solvents I can use besides DMSO?
Ethanol is another suitable solvent for Methyl 5,6,7-trihydroxyheptanoate.[4][5] For some applications, co-solvent systems (e.g., a mixture of DMSO and polyethylene glycol) can improve solubility upon dilution.[6]
In-Depth Troubleshooting Guides
Guide 1: Preparing a Stable Stock Solution
The first step to a successful experiment is a well-prepared, fully dissolved stock solution.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Weigh the Compound: Accurately weigh out the required amount of Methyl 5,6,7-trihydroxyheptanoate (M.W. 192.21 g/mol ).[3]
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO.
Dissolution:
Vortex the solution for 1-2 minutes.
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
Gentle warming in a 37°C water bath can also aid dissolution, but be cautious of potential compound degradation with prolonged heating.[8]
Verification: Visually inspect the solution for any particulate matter. For critical applications, use the verification methods described in the FAQs.
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8] Solutions in DMSO are reported to be stable for up to 3 months at -20°C.[1]
Guide 2: A Systematic Approach to Improving Solubility in Aqueous Buffers
If you continue to face precipitation issues after preparing a clear stock solution, follow this decision tree to select the best solubilization strategy for your specific assay.
Caption: Workflow for addressing solubility issues.
By following the guidelines and protocols in this technical support center, you will be well-equipped to overcome the solubility challenges of Methyl 5,6,7-trihydroxyheptanoate and ensure the accuracy and reproducibility of your experimental results.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
Troubleshooting Cell Culture Media for Bioprocessing. BioPharm International. Available at: [Link]
Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. Available at: [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. PharmaInfo. Available at: [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
Design of lipoxin A4 stable analogs that block transmigration and adhesion of human neutrophils. PubMed. Available at: [Link]
Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. PubMed. Available at: [Link]
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available at: [Link]
Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Available at: [Link]
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available at: [Link]
Novel 3-Oxa Lipoxin A4 Analogues with Enhanced Chemical and Metabolic Stability Have Anti-inflammatory Activity in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
An Aspirin-Triggered Lipoxin A4 Stable Analog Displays a Unique Topical Anti-Inflammatory Profile. Semantic Scholar. Available at: [Link]
Lipoxin A4 Metabolites/Analogues from Two... Scandinavian Journal of Immunology. Available at: [Link]
Design of Lipoxin A4 Stable Analogs That Block Transmigration and Adhesion of Human Neutrophils. Biochemistry. Available at: [Link]
Methyl 5,6,7-trihydroxyheptanoate. PubChem. Available at: [Link]
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Available at: [Link]
Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. PMC. Available at: [Link]
Compound Management for Quantitative High-Throughput Screening. PMC. Available at: [Link]
The solubility product extends the buffering concept to heterotypic biomolecular condensates. eLife. Available at: [Link]
Solubility of drug and polymers (measured by HPLC-ELSD) in various pH... ResearchGate. Available at: [Link]
BML-111, a lipoxin receptor agonist, attenuates ventilator-induced lung injury in rats. Shock. Available at: [Link]
In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Dissolution Technologies. Available at: [Link]
(6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof. Google Patents.
Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Pennakem. Available at: [Link]
BML-111, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway. PMC. Available at: [Link]
Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. Available at: [Link]
CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof. Google Patents.
Technical Support Center: Methyl 5,6,7-trihydroxyheptanoate
Welcome to the technical support resource for Methyl 5,6,7-trihydroxyheptanoate. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for Methyl 5,6,7-trihydroxyheptanoate. This guide is designed for researchers, scientists, and professionals in drug development. Given the specific nature of this polyhydroxylated aliphatic ester, this document synthesizes foundational organic chemistry principles with practical, field-proven insights to address the stability challenges you may encounter during your experiments.
I. General Stability Profile & Key Considerations
Methyl 5,6,7-trihydroxyheptanoate is a molecule with two primary functional groups that dictate its stability: a methyl ester and a vicinal diol (in this case, a 1,2,3-triol system). Understanding the inherent reactivity of these groups is the first step in troubleshooting.
Ester Moiety : The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid and methanol. This process can be catalyzed by acid or base and is also influenced by temperature.[1][2][3]
Polyol Moiety : The 5,6,7-trihydroxy arrangement, particularly the vicinal diols at C5-C6 and C6-C7, is prone to oxidative cleavage.[4][5] This can lead to the formation of aldehydes and ketones, fundamentally altering the molecule's structure and activity.[6]
The interplay of these degradation pathways necessitates careful control over experimental conditions.
II. Frequently Asked Questions (FAQs) on Solution Preparation & Storage
This section addresses common queries regarding the handling of Methyl 5,6,7-trihydroxyheptanoate solutions to maintain their integrity.
Q1: What is the recommended solvent for preparing a stock solution of Methyl 5,6,7-trihydroxyheptanoate?
Due to its polar trihydroxy moiety, this compound is expected to have good solubility in polar organic solvents and aqueous solutions.[7] For a stable, concentrated stock solution, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) or ethanol. These solvents are less reactive towards the ester group than aqueous buffers. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What's happening and how can I fix it?
This is a common issue for compounds with moderate hydrophobicity. The high concentration of the compound in DMSO may exceed its solubility limit when diluted into a predominantly aqueous environment.
Troubleshooting Steps:
Decrease Final Concentration : Your working concentration may be too high. Perform a serial dilution to find the maximum soluble concentration in your specific buffer.
Incorporate a Co-solvent : If your experimental design allows, including a small percentage of an organic co-solvent (like ethanol) or a surfactant (like Tween-20) in the final buffer can help maintain solubility.[8] Always include a vehicle control to ensure the co-solvent does not affect your experimental outcome.
Gentle Warming : Cautiously warming the solution may help redissolve the precipitate. However, be aware that elevated temperatures can accelerate hydrolysis.[8][9]
Prepare Fresh : Always prepare aqueous working solutions immediately before use from your frozen stock.[8]
Q3: What are the optimal pH and temperature conditions for storing aqueous solutions of Methyl 5,6,7-trihydroxyheptanoate?
The stability of this compound in aqueous solution is highly dependent on pH and temperature.
pH : Ester hydrolysis is catalyzed by both acid and base.[1][3][10] Therefore, maintaining a neutral pH (around 6.0-7.5) is critical to minimize this degradation pathway. Strongly acidic or alkaline conditions will lead to rapid hydrolysis of the methyl ester.[11][12]
Temperature : Like most chemical reactions, degradation is accelerated at higher temperatures.[9][13] For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended.[14] For longer-term storage, frozen aliquots of stock solutions in an appropriate organic solvent are preferable.
The following table summarizes recommended storage conditions:
Storage Type
Solvent/Buffer
Temperature
Recommended Duration
Long-Term Stock
Anhydrous DMSO, Ethanol
-20°C or -80°C
Months to a year
Short-Term Working
Aqueous Buffer (pH 6.0-7.5)
2-8°C, protected from light
< 24 hours
Q4: Should I be concerned about light or oxygen exposure?
Yes, both can be problematic.
Oxygen : The vicinal diol groups are susceptible to oxidation.[5][15] While not as reactive as some functional groups, prolonged exposure to atmospheric oxygen, especially in the presence of trace metal contaminants, can lead to oxidative cleavage.[4] It is good practice to use degassed buffers for sensitive experiments and to store solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is paramount.[14]
Light : Photolytic degradation is a potential issue for many organic molecules.[8] To mitigate this, store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[16]
III. Troubleshooting Guide: Investigating Compound Instability
If you suspect that Methyl 5,6,7-trihydroxyheptanoate is degrading during your experiment, a systematic approach is necessary to identify the cause.
Issue 1: Inconsistent or Diminished Activity in Biological Assays
Possible Cause : The compound is likely degrading in your assay medium, leading to a lower effective concentration of the active molecule. The primary culprits are hydrolysis of the ester and/or oxidation of the diols.
Troubleshooting Workflow :
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of New Peaks in HPLC or LC-MS Analysis
Possible Cause : The new peaks are degradation products. Their identity can provide clues to the degradation pathway.
Hydrolysis Product : A peak corresponding to the carboxylic acid (Methyl 5,6,7-trihydroxyheptanoate with the methyl group removed, molecular weight 178.19 g/mol ) suggests ester hydrolysis. This product will be more polar and thus have a shorter retention time in reversed-phase HPLC.
Oxidation Products : Peaks corresponding to aldehydes or ketones suggest oxidative cleavage of the C-C bonds within the triol system.[4][6] These products can be complex and may require mass spectrometry (MS) for identification.[17]
Troubleshooting Steps :
Re-analyze a freshly prepared sample from your solid stock to confirm the new peaks are not present initially.
Conduct a forced degradation study . Expose your compound to controlled stress conditions (acid, base, heat, oxidant) and analyze the samples by HPLC. This will help you definitively identify the degradation products.[18]
Optimize your analytical method . Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[19]
IV. Experimental Protocols
Protocol 1: Assessing Compound Stability in Aqueous Buffer via HPLC-UV
This protocol provides a framework for determining the stability of Methyl 5,6,7-trihydroxyheptanoate in your experimental buffer.
Preparation :
Prepare a 10 mM stock solution of Methyl 5,6,7-trihydroxyheptanoate in anhydrous DMSO.
Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the pH is accurately measured.
Incubation :
Dilute the DMSO stock into the aqueous buffer to a final concentration of 100 µM. This is your "Test Solution."
Prepare a "Time-Zero Control" by immediately quenching a 100 µL aliquot of the Test Solution with 100 µL of acetonitrile. Store at 4°C until analysis.
Incubate the remaining Test Solution at your desired experimental temperature (e.g., 37°C).
Time-Point Sampling :
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the Test Solution and quench it with 100 µL of acetonitrile. Store at 4°C.
HPLC Analysis :
Analyze all samples using a stability-indicating reversed-phase HPLC method. A C18 column is a good starting point.[8]
Instrumentation : HPLC with a UV/Vis or Photodiode Array (PDA) detector.[18]
Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.[8][20]
Detection : Monitor at a wavelength where the compound has significant absorbance (e.g., ~205-215 nm for an ester carbonyl, though this should be empirically determined).
Data Analysis :
Calculate the percentage of the parent compound remaining at each time point relative to the Time-Zero Control.
Plot the percentage remaining versus time to determine the degradation rate.
Caption: Workflow for HPLC-based stability assessment.
V. References
Guidechem. (n.d.). 5(s),6(r),7-trihydroxyheptanoic acid, methyl ester. Retrieved from Guidechem website.
PubChem. (n.d.). Methyl 5,6,7-trihydroxyheptanoate. Retrieved from PubChem website.
ChemicalBook. (2025). (5S,6R)-METHYL 5,6,7-TRIHYDROXYHEPTANOATE | 78606-80-1. Retrieved from ChemicalBook website.
MDPI. (n.d.). The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water. Retrieved from MDPI website.
Patsnap Eureka. (2026). Understand Degradation Pathways of Polyurethane Dispersion. Retrieved from Patsnap Eureka website.
Chemistry Steps. (2025). NaIO4 Oxidative Cleavage of Diols. Retrieved from Chemistry Steps website.
ResearchGate. (2026). Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent. Retrieved from ResearchGate website.
SpringerLink. (n.d.). Chemical degradation of thermoplastic polyurethane for recycling polyether polyol. Retrieved from SpringerLink website.
Royal Society of Chemistry. (1968). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. Journal of the Chemical Society B: Physical Organic.
Creative Proteomics. (2022). LC-MS Study on Polyol Degradation in Biopharmaceuticals. Retrieved from Creative Proteomics website.
Chemistry LibreTexts. (2022). 11.8: Oxidation of Alkenes to Vicinal Diols. Retrieved from Chemistry LibreTexts website.
Google Patents. (n.d.). Hydrolysis of methyl esters - US4185027A. Retrieved from Google Patents website.
SciELO. (2025). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from SciELO website.
Monash University. (2024). Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters. Retrieved from Monash University website.
PMC. (n.d.). Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. Retrieved from PMC website.
Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from Indian Academy of Sciences website.
Restek. (n.d.). Troubleshooting Guide. Retrieved from Restek website.
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from GMP Plastics website.
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from USDA ARS website.
Wikipedia. (n.d.). Dihydroxylation. Retrieved from Wikipedia website.
Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from Organic Chemistry Portal website.
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from Separation Science website.
Benchchem. (n.d.). Troubleshooting Khellinol instability in solution. Retrieved from Benchchem website.
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from IRJPMS website.
ChemRxiv. (n.d.). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. Retrieved from ChemRxiv website.
BLDpharm. (n.d.). 78606-80-1|(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate. Retrieved from BLDpharm website.
ACS Publications. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research.
Benchchem. (2025). A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis. Retrieved from Benchchem website.
ResearchGate. (n.d.). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. Retrieved from ResearchGate website.
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from YMC website.
Chromatography Online. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from Chromatography Online website.
Google Patents. (n.d.). Preparation of polyhydroxy fatty acid amides in the presence of solvents - EP0550637B1. Retrieved from Google Patents website.
Verum Ingredients. (n.d.). Best practices for packaging, storage, and formulation. Retrieved from Verum Ingredients website.
EnWave Corporation. (2025). The challenge of preserving bioactive compounds. Retrieved from EnWave Corporation website.
SpringerLink. (2024). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d-ORBi. Retrieved from SpringerLink website.
AUB. (n.d.). Guidelines for Chemical Storage in Labs. Retrieved from AUB website.
University of Windsor. (n.d.). Chemical Storage Guidelines. Retrieved from University of Windsor website.
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from PharmaCores website.
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website.
PubMed. (n.d.). Stability of unsaturated methyl esters of fatty acids on surfaces. Retrieved from PubMed website.
Metrohm. (n.d.). Oxidation stability of fatty acid methyl esters (FAME, biodiesel). Retrieved from Metrohm website.
Flavor and Extract Manufacturers Association. (n.d.). 5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE. Retrieved from FEMA website.
Optimizing HPLC separation of hydroxylated fatty acid esters
Welcome to the Technical Support Center for Lipidomics and Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physical chemistry that...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Lipidomics and Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physical chemistry that governs the separation of hydroxylated fatty acid esters.
Hydroxylated fatty acids (such as 2-hydroxy, 3-hydroxy, and
ω
-hydroxy variants) present unique chromatographic challenges: they lack strong chromophores, possess polar functional groups that invite secondary column interactions, and often exist as closely related positional or optical isomers[1].
This guide is structured as a self-validating system. Every protocol and troubleshooting step provided here is grounded in mechanistic causality—ensuring that you understand why an experimental choice is made, allowing you to adapt these principles to your specific drug development or lipidomics workflows.
Core Optimization Workflow
Workflow for optimizing HPLC separation of hydroxylated fatty acid esters.
Section 1: Standardized Step-by-Step Methodology
Protocol: Extraction and HPLC-MS/MS Analysis of 3-Hydroxy Fatty Acid Methyl Esters
This protocol utilizes a saponification-methylation workflow to isolate 3-hydroxy fatty acids from complex biological matrices (e.g., lipopolysaccharides or mitochondrial fractions) and convert them into volatile, less polar methyl esters for optimal peak shape[2].
Step 1: Saponification & Self-Validation Setup
Transfer 100 µL of the biological sample into a borosilicate glass tube.
Self-Validation Step: Spike exactly 10 µL of a stable isotope-labeled internal standard (e.g.,
d3
-3-hydroxytetradecanoic acid, 1 µg/mL) into the sample. Causality: Monitoring the absolute peak area of this standard in your final chromatogram provides a built-in quality control check. A recovery drop below 70% immediately flags matrix suppression or extraction failure.
Add 1.0 mL of saponification reagent (1.2 M NaOH in 50% aqueous methanol).
Seal and heat at 100°C for 30 minutes, vortexing every 10 minutes to fully cleave complex lipid ester bonds[2].
Step 2: Methylation
Cool to room temperature. Add 2.0 mL of methylation reagent (3 N HCl in methanol)[2].
Heat at 80°C for 10 minutes. Causality: This converts the free carboxylic acid into a methyl ester. Neutralizing the carboxylate group prevents severe peak tailing caused by ion-exchange interactions with residual silanols on the HPLC column.
Step 3: Liquid-Liquid Extraction (LLE)
Cool the tubes and add 1.25 mL of extraction solvent (Hexane : Methyl tert-butyl ether, 1:1 v/v)[2].
Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes.
Transfer the upper organic layer (containing the derivatized esters) to a clean autosampler vial.
Step 4: Reconstitution & Analysis
Evaporate the organic phase under a gentle stream of nitrogen gas.
Reconstitute in 100 µL of initial mobile phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid).
Inject 5-10 µL onto a C18 Reversed-Phase column coupled to a triple quadrupole mass spectrometer operating in MRM mode[2].
Section 2: Troubleshooting Guide (Q&A)
Q: Why are my
ω
-hydroxy and (
ω
-1)-hydroxy positional isomers co-eluting as a single broad peak on my C18 column?A: Causality: Reversed-phase (C18) chromatography separates analytes primarily based on total hydrophobic surface area. Moving a hydroxyl group from the terminal (
ω
) carbon to the sub-terminal (
ω
-1) carbon does not significantly alter the overall hydrophobicity of a long-chain fatty acid ester, leading to co-elution.
Solution: Switch to Normal-Phase HPLC using a silicic acid column and derivatize your analytes to p-bromophenacyl (PBP) esters. In normal-phase, the polar silanol groups of the stationary phase interact directly with the hydroxyl group via hydrogen bonding. The steric hindrance around an (
ω
-1)-OH is vastly different from an unhindered
ω
-OH, allowing for complete baseline resolution where C18 fails[3].
Q: I am using UV detection, but my signal-to-noise ratio for hydroxylated fatty acids is unacceptably low. How can I improve sensitivity?A: Causality: Native fatty acids and their simple methyl esters lack a conjugated
π
-electron system, making them exceptionally poor chromophores with negligible UV absorbance above 210 nm[1].
Solution: Implement pre-column derivatization. Converting the carboxylic acid to a p-bromophenacyl (PBP) ester[3] or a 3,5-dinitrophenylurethane derivative introduces a strong, highly conjugated chromophore. This shifts the absorption maximum to 226 nm or 254 nm, enabling low-nanogram detection limits and eliminating background noise from UV-transparent matrix components[4].
Q: How do I resolve the R and S enantiomers of 2-hydroxy fatty acid esters for stereochemical profiling?A: Causality: Achiral stationary phases (like standard C18 or Silica) cannot differentiate between enantiomers because the physicochemical properties of R and S isomers are identical in an achiral environment.
Solution: You must create a diastereomeric interaction. Utilize a chiral stationary phase, such as N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine ionically bonded to silica. To maximize the chiral recognition mechanism, derivatize the analytes to 3,5-dinitrophenylurethane derivatives. This introduces
π−π
interactions and rigid hydrogen-bonding sites that interact stereospecifically with the chiral selector, facilitating complete enantiomeric resolution[4].
Section 3: Quantitative Performance Comparison
To select the optimal analytical strategy, compare the chromatographic behaviors and detection limits summarized in the table below:
Analytical Target
Recommended Stationary Phase
Derivatization Strategy
Detection Mode
Limit of Detection (LOD)
Primary Mechanistic Advantage
Chain Length / Saturation
C18 (Reversed-Phase)
Methylation (HCl/MeOH)
MS/MS (MRM)
Sub-picomole
High sensitivity and volatility for biological matrices[2].
Positional Isomers (
ω
vs
ω
-1)
Silicic Acid (Normal-Phase)
p-Bromophenacyl (PBP) ester
UV (254 nm)
Low-nanogram
Exploits steric hindrance differences for baseline resolution[3].
Enantiomers (R/S 2-OH)
Chiral Phase (e.g., D-phenylglycine)
3,5-Dinitrophenylurethane
UV (226 nm)
Low-nanogram
Enables absolute stereochemical configuration analysis via
π−π
bonding[4].
Section 4: Frequently Asked Questions (FAQs)
Q: Can I analyze free hydroxylated fatty acids without any derivatization using LC-MS/MS?A: Yes, using Electrospray Ionization in negative mode (ESI-). However, free hydroxylated fatty acids are highly prone to secondary interactions with unendcapped silanols on C18 columns, which causes severe peak tailing. If you must avoid derivatization, you must strictly control the ionization state of the analyte. Use a mobile phase buffered with 10 mM ammonium acetate or 0.1% formic acid to suppress silanol ionization and maintain a sharp peak shape.
Q: Does column temperature significantly affect the separation of hydroxylated fatty acid esters?A: Absolutely. Temperature alters the viscosity of the mobile phase and the mass transfer kinetics between the stationary and mobile phases. For closely eluting positional isomers, lowering the column temperature (e.g., from 40°C to 20°C) can increase the retention factor (
k
) and improve resolution (
Rs
) by maximizing the subtle enthalpy differences in hydrogen bonding between the analyte's hydroxyl group and the stationary phase.
Q: Why do we use a ternary mobile phase for chiral separations of these esters?A: Chiral recognition requires highly specific, rigid spatial interactions. A ternary mobile phase (e.g., n-hexane / 1,2-dichloroethane / ethanol) allows you to independently tune the bulk hydrophobicity (hexane), the dipole-dipole interactions (dichloroethane), and the hydrogen-bonding competition (ethanol)[4]. This precise tuning is required to optimize the binding kinetics between the derivatized ester and the chiral selector.
References
High-performance liquid chromatography of fatty acids in biological samples
Source: ResearchGate
URL:[Link]
High Pressure Liquid Chromatography Methods for Separation of Omega- And (omega-1)-hydroxy Fatty Acids: Their Applications to Microsomal Fatty Acid Omega-Oxidation
Source: PubMed (NIH)
URL:[Link]
High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column
Source: Oxford Academic
URL:[Link]
Troubleshooting low recovery of Methyl 5,6,7-trihydroxyheptanoate during extraction
Welcome to the Technical Support Center for advanced sample preparation. As a Senior Application Scientist, I frequently encounter challenges with the isolation of highly functionalized, polar metabolites.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced sample preparation. As a Senior Application Scientist, I frequently encounter challenges with the isolation of highly functionalized, polar metabolites.
Methyl 5,6,7-trihydroxyheptanoate (often utilized in pharmacological research under the designation BML-111, a lipoxin A4 receptor agonist) presents a classic extraction paradox[1][2]. With a molecular formula of C8H16O5, this molecule features a vicinal triol (three adjacent hydroxyl groups) and a methyl ester[3][4]. The triol moiety renders the molecule exceptionally hydrophilic, causing it to resist partitioning into standard organic solvents, while the ester group makes it highly susceptible to degradation via pH-induced hydrolysis[3].
This guide is engineered to help you troubleshoot low recoveries by addressing the thermodynamic and chemical vulnerabilities of this specific molecule.
Diagnostic Workflow
Before adjusting your protocol, use the decision tree below to identify the root cause of your missing yield.
Diagnostic workflow for troubleshooting low extraction recovery.
Troubleshooting FAQs
Q1: Why is my recovery so low when using standard organic solvents like hexane or dichloromethane?A1: The root cause is the molecule's extreme hydrophilicity. Methyl 5,6,7-trihydroxyheptanoate contains a vicinal triol moiety (hydroxyl groups at the 5, 6, and 7 positions)[3]. These hydroxyls form intense, multi-directional hydrogen-bonding networks with aqueous solvents. Non-polar solvents (hexane) or weakly polar solvents (dichloromethane) lack the hydrogen-bond accepting capacity to disrupt these interactions, resulting in the molecule remaining thermodynamically trapped in the aqueous phase.
Solution: Switch to a hydrogen-bond accepting solvent like ethyl acetate (EtOAc) or an EtOAc/Isopropanol mixture.
Q2: I switched to Ethyl Acetate, but my recovery is still only 40%. How can I force more product into the organic phase?A2: Even with EtOAc, the equilibrium still favors the aqueous phase. To shift this, you must employ the "salting-out" effect[5][6]. By saturating the aqueous phase with inorganic salts (e.g., NaCl), the metal cations and anions strongly hydrate, binding the free water molecules[5]. This drastically reduces the available free water needed to solvate the triol, effectively "squeezing" the target molecule out of the aqueous phase and into the organic layer[6].
Q3: I tried adjusting the pH to 10 to clear up a sample emulsion, and my target molecule completely disappeared. What happened?A3: You inadvertently destroyed the molecule. Methyl 5,6,7-trihydroxyheptanoate contains a methyl ester group[3]. At high pH, hydroxide ions rapidly attack the carbonyl carbon, triggering base-catalyzed saponification. This converts your target molecule into 5,6,7-trihydroxyheptanoic acid. Under basic conditions, this acid deprotonates into a carboxylate salt, which is permanently charged, highly water-soluble, and impossible to extract into an organic phase.
Solution: Strictly maintain the extraction pH between 5.5 and 6.5 using a mild buffer.
Q4: Is there a more reliable alternative to Liquid-Liquid Extraction (LLE) for this molecule?A4: Yes. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the gold standard for this class of molecules[7]. HLB copolymers contain both lipophilic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) monomers[7]. The hydrophilic regions interact strongly with the triol moiety, retaining the molecule even during aqueous washes, while the lipophilic backbone ensures structural stability[7][8]. This completely bypasses the thermodynamic partitioning limitations of LLE.
Validated Experimental Protocols
To ensure self-validating and reproducible results, strictly adhere to one of the following optimized protocols.
Use this if you are constrained to liquid-liquid extraction workflows.
Sample Preparation: Dilute your sample to a known volume using 100 mM Ammonium Acetate buffer (pH 6.0). Causality: This specific pH protects the ester from both acid-catalyzed and base-catalyzed hydrolysis.
Salting-Out: Add Sodium Chloride (NaCl) directly to the aqueous sample to achieve a 20% w/v concentration. Vortex vigorously until fully dissolved. Self-validation step: The solution should be near saturation; verify that the salt is fully dissolved before proceeding.
Solvent Addition: Add an equal volume of Ethyl Acetate (EtOAc) or an EtOAc/Isopropanol (80:20, v/v) mixture.
Partitioning: Shake vigorously for 5 minutes. Centrifuge at 3000 x g for 10 minutes to resolve any micro-emulsions.
Recovery: Carefully collect the upper organic layer. Self-validation step: Re-extract the remaining lower aqueous layer with a second volume of organic solvent. Analyze both organic fractions to confirm >85% combined recovery.
Drying: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate under a gentle stream of nitrogen at room temperature.
Use this for maximum yield, reproducibility, and sample cleanliness.
Conditioning: Pass 3 mL of HPLC-grade Methanol through a 30 mg HLB SPE cartridge, followed immediately by 3 mL of HPLC-grade water[7]. Critical: Do not let the sorbent dry out, as this collapses the polymer bed and ruins retention.
Loading: Load the aqueous sample (buffered to pH 6.0) onto the cartridge at a controlled flow rate of 1 mL/min. The triol will be retained by the hydrophilic N-vinylpyrrolidone moieties[7].
Washing: Wash the cartridge with 3 mL of 5% Methanol in water. Causality: This removes salts and highly polar matrix interferences. The 5% organic modifier is weak enough that the target molecule remains firmly bound to the sorbent.
Elution: Elute the target compound with 3 mL of 100% Methanol.
Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in your desired analytical solvent (e.g., DMSO or LC-MS Mobile Phase).
Quantitative Performance Data
The table below summarizes the expected extraction efficiencies based on the chosen methodology, highlighting why method selection is critical for highly polar polyols.
Author: BenchChem Technical Support Team. Date: March 2026
[label="Intact Triol\n(e.
Mechanistic pathways of triol degradation and their downstream impact on biopharmaceuticals.
Troubleshooting Guides & FAQs
Issue 1: Loss of Purity in Complex Triols During Storage
Q: My stock solution of Dammar-20(21)-en-3,24,25-triol shows new peaks on HPLC-UV after only a few weeks at 4°C. What is happening?A: Storing complex triterpenoid triols in solution at 4°C significantly accelerates degradation. The double bond in Dammar-20(21)-en-3,24,25-triol is highly susceptible to oxidation, potentially forming 24,25-epoxy-dammar-20(21)-en-3-one [1]. Furthermore, steroidal triols like cholestane-3β,5α,6β-triol exhibit notable instability over time when stored at -20°C, 4°C, and 22°C compared to other sterols [2].
Resolution:
Solid State: Store as a lyophilized powder at -20°C (or -80°C for long-term) in amber vials purged with argon or nitrogen.
Solution State: Prepare fresh solutions for immediate use. If a stock solution is mandatory, use a non-reactive solvent (e.g., anhydrous DMSO), aliquot into single-use volumes, and store at -80°C to minimize freeze-thaw cycles [1].
Q: We use glycerol as a cryoprotectant for our protein formulations, but we are observing unexpected protein degradation and loss of activity over time. Could the glycerol be the culprit?A: Yes. While glycerol (propane-1,2,3-triol) is generally considered stable, repeated use, improper storage, or exposure to elevated temperatures can cause oxidative degradation. This process generates reactive impurities such as hydroxyacetone, glycidol, and cyclic acetal/ketal derivatives [4]. These degraded polyol impurities can directly interact with and destabilize biopharmaceuticals (e.g., causing a significant drop in the content of sensitive peptides like thymopentin) [4].
Resolution:
Use only high-purity, molecular biology-grade glycerol.
pH Adjustment: Oxidative degradation of glycerin can be inhibited by adjusting its pH to either 4.0–5.5 (using dilute weak acids) or >10 (using dilute bases) prior to formulation, which stabilizes the electron displacement within the molecule [3].
Store glycerol in tightly sealed, opaque containers at room temperature or 4°C, and avoid repeated opening to atmospheric oxygen.
Issue 3: Artifact Generation During Sample Preparation
Q: I am quantifying cholestanetriol in biological samples, but my yields are highly variable, and I suspect artifact generation during the saponification step. How can I validate this?A: Steroidal triols are highly sensitive to thermal and alkaline conditions. During hot alkaline saponification (e.g., 1M KOH at 45°C), cholestanetriol and other cholesterol oxidation products (COPs) exhibit significant breakdown, leading to artifactual discrepancies in quantification [2].
Resolution:
Protocol Adjustment: Shift from thermal saponification to cold saponification (e.g., room temperature for 18 hours) or use enzymatic hydrolysis.
Internal Standards: Always spike samples with a stable internal standard (e.g., 19-hydroxycholesterol) before sample preparation to accurately track degradation losses during the extraction process.
Data Presentation: Triol Storage & Stability Parameters
To standardize your lab's approach, refer to the following comparative baseline for triol storage:
Triol Class
Example Compound
Primary Degradation Pathway
Optimal Solid Storage
Optimal Solution Storage
Simple Polyols
Glycerol
Oxidation to aldehydes/ketals
RT to 4°C, tightly sealed, dark
4°C, pH adjusted (4.0-5.5)
Steroidal Triols
Cholestanetriol
Thermal/Alkaline breakdown
-20°C, under Argon, dark
-80°C in anhydrous solvent
Triterpenoid Triols
Dammar-triols
Photo-oxidation, Epoxidation
-20°C, lyophilized, amber vial
-80°C in DMSO, single-use aliquots
Standard Operating Procedure (SOP): Self-Validating Preparation of Sensitive Triol Stocks
To ensure the trustworthiness of your downstream data, every protocol must be a self-validating system. Follow this step-by-step methodology for handling sensitive triols (e.g., Dammar-triols or Cholestanetriols) to prevent degradation:
Step 1: Preparation & Weighing
Weigh the solid triol (e.g., 5 mg) under subdued lighting to prevent photodegradation. Use static-free spatulas to avoid micro-spark oxidation.
Step 2: Solvent Purging
Degas the chosen solvent (e.g., anhydrous ethanol or DMSO) by bubbling an inert gas (Argon or Nitrogen) through it for 15 minutes. This displaces dissolved oxygen, removing the primary catalyst for epoxidation and aldehyde formation.
Step 3: Dissolution
Dissolve the triol in the degassed solvent to the desired stock concentration (e.g., 1 mg/mL). Vortex gently; avoid sonication, which can induce localized thermal stress.
Step 4: Aliquotting
Dispense the solution into amber glass vials in single-use aliquots (e.g., 50 µL). Scientific Rationale: This eliminates freeze-thaw cycles, which physically shear molecules and repeatedly introduce atmospheric moisture.
Step 5: Headspace Purging
Gently blow Argon over the headspace of each vial for 5 seconds before immediately capping with an airtight PTFE-lined septum.
Step 6: Storage & Validation
Transfer vials immediately to a -80°C freezer.
Validation Step: At T=0, and subsequently at 1, 3, and 6 months, analyze one aliquot via HPLC-UV/MS. A decrease in the parent peak area or the appearance of new peaks (e.g., epoxides) indicates a breach in the storage protocol, validating whether your environmental controls are functioning correctly [1].
References
Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. National Institutes of Health (NIH) / PMC. Available at:[Link]
US6784326B1 - Process for improving stability of glycerin. Google Patents.
Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Journal of Pharmaceutical Analysis / ResearchGate. Available at: [Link]
Optimization
Technical Support Center: Navigating the Challenges of Polar Organic Molecule Purification
Welcome to the Technical Support Center for the purification of polar organic molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of polar organic molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating and purifying these ubiquitous compounds. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a foundational understanding of the principles governing these separations, enabling you to troubleshoot effectively and develop robust purification strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Polar Molecule Purification
This section addresses the common initial questions and establishes a baseline understanding of the core challenges.
Q1: What makes polar organic molecules so difficult to purify?
A1: The primary challenge lies in their inherent physicochemical properties. Their high polarity leads to strong interactions with polar stationary phases and high solubility in polar solvents. This results in a number of common issues:
Poor retention in Reversed-Phase Chromatography (RP-HPLC): Polar analytes have a low affinity for the non-polar stationary phases (like C18) used in RP-HPLC, often causing them to elute in or near the void volume, providing little to no separation.
Strong retention and poor peak shape in Normal-Phase Chromatography (NPC): Conversely, on polar stationary phases like silica, they can bind too strongly, leading to broad, tailing peaks and difficulty in elution.
High water solubility: This complicates sample preparation, particularly liquid-liquid extractions, where partitioning into a non-polar organic solvent is inefficient.[1]
Co-elution with other polar impurities: Separating a target polar molecule from other polar impurities is challenging due to their similar affinities for the stationary and mobile phases.
Q2: I'm getting no retention of my analyte on a C18 column. What are my options?
A2: This is a classic problem with highly polar molecules. You have several avenues to explore:
Switch to a More Suitable Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the go-to technique for retaining and separating very polar compounds.[2][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, creating a water-rich layer on the stationary phase that facilitates partitioning of polar analytes.
Modify Your Reversed-Phase Method: For moderately polar compounds, you can enhance retention in RP-HPLC by:
Using a polar-embedded or polar-endcapped column: These columns have stationary phases with embedded polar groups that improve interaction with polar analytes and allow for the use of highly aqueous mobile phases without phase collapse.[4]
Adjusting the mobile phase pH: For ionizable compounds, adjusting the pH to suppress ionization increases their hydrophobicity and, consequently, their retention.[1]
Employing ion-pairing reagents: These reagents form neutral complexes with charged analytes, increasing their retention on a non-polar stationary phase. However, be aware that ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[5]
Consider Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms. This can be particularly useful for separating complex mixtures of polar and charged molecules.[6][7]
Q3: What is the "hydrophobic collapse" I hear about with reversed-phase columns?
A3: Hydrophobic collapse, or phase dewetting, can occur when using highly aqueous mobile phases (typically >95% water) with traditional C18 columns. The high surface tension of water can cause it to be expelled from the pores of the hydrophobic stationary phase. This leads to a dramatic loss of stationary phase surface area available for interaction with the analyte, resulting in a sudden and irreversible loss of retention. Modern "aqueous compatible" or "AQ" columns are designed to resist this phenomenon.[5]
Part 2: Troubleshooting Guides - A Problem-Solution Approach
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Chromatography (HPLC/Flash)
Problem 1: Poor Peak Shape (Tailing or Fronting) in my chromatogram.
Q: My peaks are tailing. What's the cause and how do I fix it?
A: Peak tailing is often a sign of secondary interactions between your analyte and the stationary phase, or column overload.
Causality: For basic compounds, tailing on silica-based columns is frequently caused by interactions with acidic silanol groups on the stationary phase surface. For acidic compounds, interactions with metal impurities in the silica matrix can be the culprit. Overloading the column with too much sample can also saturate the stationary phase, leading to tailing peaks.[8]
Troubleshooting Protocol:
Reduce Sample Load: Inject a smaller volume or a more dilute sample to see if the peak shape improves.[8]
Optimize Mobile Phase pH: For basic analytes, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can neutralize the acidic silanols and improve peak shape. For acidic analytes, a low pH mobile phase will suppress their ionization and reduce tailing.
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups, minimizing these unwanted interactions.
Check for Column Contamination: If the tailing develops over time, your column may be contaminated. Try flushing it with a strong solvent.[9]
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is a classic symptom of column overload or a mismatch between the injection solvent and the mobile phase.
Causality: If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase, the analyte will travel through the initial part of the column too quickly, leading to a fronting peak.[10] Injecting too large a volume of sample can also cause this effect.[8]
Troubleshooting Protocol:
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that will dissolve your sample.[9]
Reduce Injection Volume: A smaller injection volume will minimize the solvent mismatch effect.[8]
Decrease Sample Concentration: A lower concentration can prevent column overload.
Problem 2: My polar analyte shows inconsistent retention times.
Q: My retention times are drifting from one injection to the next. What should I investigate?
A: Retention time drift is often related to insufficient column equilibration, especially in HILIC, or changes in the mobile phase.
Causality (HILIC): In HILIC, the separation relies on a stable water layer on the stationary phase. If the column is not properly equilibrated between injections, this layer may not have time to fully re-establish, leading to shifting retention times.[11]
Causality (General): Changes in mobile phase composition (e.g., due to evaporation of the organic component), pH drift, or temperature fluctuations can all lead to inconsistent retention.
Troubleshooting Protocol:
Ensure Adequate Equilibration: For HILIC, a longer equilibration time (10-20 column volumes) between gradient runs is often necessary.[11] For reversed-phase, ensure the column is fully equilibrated with the initial mobile phase before each injection.
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the reservoirs capped to prevent evaporation.
Buffer the Mobile Phase: If you are working with ionizable compounds, use a buffer to maintain a stable pH.
Use a Column Oven: A column oven will maintain a consistent temperature, which is crucial for reproducible chromatography.
Problem 3: I'm struggling with co-eluting impurities.
Q: How can I resolve two closely eluting polar peaks?
A: Resolving co-eluting peaks requires optimizing the selectivity of your chromatographic system.
Causality: Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases under the current conditions. To separate them, you need to alter the conditions to exploit subtle differences in their physicochemical properties.[12]
Troubleshooting Protocol:
Change the Mobile Phase Composition:
Modify the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
Adjust the pH: For ionizable compounds, changing the pH of the mobile phase can dramatically alter their retention times relative to each other.[9]
Alter the Stationary Phase: Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column) can provide a different selectivity.[13]
Optimize the Gradient: A shallower gradient can improve the resolution of closely eluting peaks.
Use a Diode Array Detector: A diode array detector can help determine if a peak is pure or if it consists of multiple co-eluting compounds by comparing the UV spectra across the peak.[12]
Sample Preparation (Solid-Phase Extraction - SPE)
Problem: I'm experiencing low recovery of my polar analyte from my SPE cartridge.
Q: My polar compound is not being retained on my reversed-phase SPE sorbent. What should I do?
A: This is a common issue when the analyte is too polar for the non-polar sorbent.
Causality: In reversed-phase SPE, retention is based on hydrophobic interactions. Highly polar analytes have weak interactions with the sorbent and will pass through with the sample load or during the wash step.[14]
Troubleshooting Protocol:
Choose an Appropriate Sorbent: For highly polar analytes, consider using a polar sorbent (in normal-phase mode), a mixed-mode sorbent (with both reversed-phase and ion-exchange properties), or an ion-exchange sorbent if your analyte is charged.[14]
Adjust the Sample pH: If your analyte is ionizable, adjusting the pH to ensure it is in its neutral form will increase its hydrophobicity and improve retention on a reversed-phase sorbent.
Q: My analyte is retained, but I can't elute it from the SPE cartridge. How can I improve recovery?
A: This suggests that the elution solvent is not strong enough to disrupt the interaction between your analyte and the sorbent.
Causality: The elution solvent must be strong enough to overcome the forces holding the analyte to the sorbent. For polar analytes on polar sorbents, a more polar elution solvent is needed. For ionizable analytes, the pH of the elution solvent is critical.
Troubleshooting Protocol:
Increase Elution Solvent Strength: For normal-phase SPE, increase the polarity of the elution solvent. For reversed-phase SPE, increase the proportion of the organic solvent in the elution mixture.
Adjust Elution Solvent pH: For ionizable analytes, adjust the pH of the elution solvent to a point where the analyte is charged (for ion-exchange elution) or to disrupt the ionic interaction holding it to the sorbent.
Increase Elution Volume: It's possible that you are not using a sufficient volume of elution solvent to completely recover your analyte. Try increasing the elution volume.
Part 3: Data, Protocols, and Visualizations
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Polar Compounds
Polarity of Compound
Recommended Starting Solvent System
Moderately Polar
10-50% Ethyl Acetate/Hexane
Polar
100% Ethyl Acetate or 5% Methanol/Dichloromethane[15]
Very Polar (Amines)
1-10% of a 10% Ammonia in Methanol solution/Dichloromethane[15]
Very Polar (HILIC)
Acetonitrile/Water
Table 2: SPE Sorbent Selection Guide for Polar Analytes
Wide range of polar and non-polar compounds from aqueous samples.[16]
Experimental Protocols
Protocol 1: Step-by-Step HILIC Method Development for Polar Metabolites
Column Selection: Start with a HILIC column with a neutral stationary phase (e.g., amide or diol) for general polar analytes. For basic compounds, a bare silica column can provide good retention.
Mobile Phase Preparation:
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 5.0.
Mobile Phase B (Organic): Acetonitrile.
Initial Gradient Conditions:
Time (min) | %A | %B
--- | --- | ---
0.0 | 5 | 95
10.0 | 40 | 60
12.0 | 40 | 60
12.1 | 5 | 95
15.0 | 5 | 95
Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase conditions (e.g., 95% Acetonitrile/5% Water).[17]
Injection and Analysis: Inject a small volume (1-5 µL) and run the initial gradient.
Optimization:
Retention: If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease the initial percentage of acetonitrile.
Selectivity: To change the elution order, try a different HILIC stationary phase or adjust the pH of the aqueous mobile phase.[18]
Peak Shape: If peaks are tailing, increase the buffer concentration in the mobile phase (e.g., to 20 mM).[19]
Protocol 2: Extraction of Polar Pesticides from a Food Matrix (QuPPe Method)
This protocol is a modified version of the Quick Polar Pesticides (QuPPe) method.[20]
Sample Homogenization: Homogenize 10 g of the food sample.
Extraction: Add 10 mL of acidified methanol (e.g., with 1% formic acid) to the homogenized sample in a 50 mL centrifuge tube.
Vortex and Shake: Vortex the sample for 1 minute to ensure thorough mixing.
Centrifugation: Centrifuge the sample at >5000 x g for 5 minutes.
Supernatant Collection: Transfer the supernatant to a clean tube.
Clean-up (if necessary): For complex matrices, a dispersive solid-phase extraction (d-SPE) clean-up step may be required. Add the appropriate d-SPE sorbent (e.g., C18 and/or graphitized carbon black) to the supernatant, vortex, and centrifuge again.
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Mandatory Visualization
Caption: Decision tree for selecting a purification strategy for polar organic compounds.
Caption: Troubleshooting workflow for common chromatography issues with polar compounds.
References
Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International. Available at: [Link]
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. (2025-12-23). Available at: [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. Available at: [Link]
Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. (2017-12-13). Available at: [Link]
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. (2025-08-22). Available at: [Link]
A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development. BioPharm International. (2025-11-05). Available at: [Link]
A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. BioPharm International. (2025-11-05). Available at: [Link]
(PDF) Exploring the Effect of Buffer Strength on the Retention Time of Weak Acids, Neutral and Weak Bases in Hydrophilic Interaction Liquid Chromatography (HILIC) Mode. ResearchGate. (2020-08-26). Available at: [Link]
Quantitation of polar pesticides in foods of plant origin. SCIEX. (2025-12-18). Available at: [Link]
How to Avoid Common Problems with HILIC Methods. Restek. (2020-10-26). Available at: [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. (2025-10-29). Available at: [Link]
(PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Available at: [Link]
Solvent Systems for Flash Column Chromatography. University of Rochester. Available at: [Link]
A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. PharmTech. Available at: [Link]
A Simple Step by Step Protocol for HILIC Method Development. MAC-MOD Analytical. Available at: [Link]
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. (2024-11-25). Available at: [Link]
HPLC Troubleshooting Guide. Waters. Available at: [Link]
Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. PubMed. (2016-09-05). Available at: [Link]
A survey of polar stationary phases for hydrophilic interaction chromatography and recent progress in understanding retention and selectivity. PubMed. (2022-04-15). Available at: [Link]
Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. (2010-11-15). Available at: [Link]
Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. (2022-04-23). Available at: [Link]
How To Choose The Right SPE Sorbent For Your Application?. ALWSCI. (2025-08-05). Available at: [Link]
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
Selecting the sorbent for solid phase extraction. Analytics-Shop. Available at: [Link]
A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]
Successful Flash Chromatography. Biotage. Available at: [Link]
What Sorbent should I Use? Selecting the correct SPE Chemistry. Biotage. (2023-05-10). Available at: [Link]
QuickStart Guide to SPE. Biotage. Available at: [Link]
General methods for flash chromatography using disposable columns. PubMed Central. Available at: [Link]
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. (2024-11-25). Available at: [Link]
Analytical to Preparative HPLC Method Transfer. Agilent. (2013-09-01). Available at: [Link]
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. Available at: [Link]
Method Development and Scale-Up Guide. SepaPrep. Available at: [Link]
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
Preparative HPLC: Large-Scale Peptide Purification. LinkedIn. Available at: [Link]
LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. (2022-06-17). Available at: [Link]
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available at: [Link]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Today. (2026-03-12). Available at: [Link]
Mastering Chromatogram Interpretation: A Step-by-Step Guide. Chrom Tech, Inc. (2024-11-20). Available at: [Link]
Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for Methylation of Polyols
Welcome to the Technical Support Center for Polyol Methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Polyol Methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful methylation of polyols. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polyol methylation?
A1: The most prevalent methods are variations of the Williamson ether synthesis, which involves the deprotonation of hydroxyl groups to form alkoxides, followed by nucleophilic substitution with a methylating agent.[1][2] Key named reactions include:
Purdie Methylation: This method uses methyl iodide (CH₃I) as the methylating agent and silver oxide (Ag₂O) as the base. It is known for being relatively mild but may require repeated treatments for complete methylation.[3]
Haworth Methylation: This technique employs dimethyl sulfate ((CH₃)₂SO₄) and a strong base like sodium hydroxide (NaOH).[4] It is a more forceful method suitable for large-scale reactions.
Phase-Transfer Catalysis (PTC): This approach is used to facilitate the reaction between a water-soluble polyol and a water-insoluble methylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide from the aqueous phase to the organic phase where the reaction occurs.[5][6]
Q2: How do I choose the right methylating agent?
A2: The choice of methylating agent depends on the reactivity of the polyol, the desired reaction conditions, and safety considerations.
Methyl Iodide (CH₃I): Highly reactive and effective, but it is also toxic and a suspected carcinogen, requiring careful handling in a well-ventilated fume hood.[7][8]
Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent, but it is extremely toxic, corrosive, and a probable human carcinogen.[9][10][11] Strict safety protocols are mandatory when using dimethyl sulfate.
"Greener" Alternatives: Reagents like trimethyl phosphate in the presence of a Lewis or Brønsted acid catalyst are being explored as less hazardous options.[12]
Q3: Why is my methylation reaction incomplete?
A3: Incomplete methylation is a common issue and can stem from several factors:
Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate all the hydroxyl groups.
Steric Hindrance: Bulky groups on the polyol can hinder the access of the methylating agent to the hydroxyl groups.
Poor Solubility: The polyol or the resulting partially methylated intermediates may not be soluble in the reaction solvent, leading to a heterogeneous mixture and reduced reaction rates.
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.[13]
Q4: How can I monitor the progress of my methylation reaction?
A4: Several analytical techniques can be used:
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the disappearance of the starting material and the appearance of products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of methyl groups and the disappearance of hydroxyl protons.[14][15]
Mass Spectrometry (MS): Can be used to determine the molecular weight of the products and thus the degree of methylation.
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretch and the appearance of C-H stretches from the methyl groups can indicate reaction progress.
Troubleshooting Guide
This section provides a more in-depth look at common problems encountered during polyol methylation and offers systematic approaches to resolving them.
Problem 1: Low Yield of the Desired Methylated Product
Possible Causes & Solutions:
Side Reactions (Elimination): The Williamson ether synthesis can compete with an E2 elimination reaction, especially with secondary or tertiary alkyl halides.[1][16]
Solution: Use a primary methylating agent like methyl iodide or dimethyl sulfate. If using a different alkylating agent, ensure it is primary. Also, using a less sterically hindered base can favor substitution over elimination.
Hydrolysis of the Methylating Agent: In the presence of water, methylating agents like dimethyl sulfate can hydrolyze.
Solution: Ensure all glassware is dry and use anhydrous solvents.
Sub-optimal Reaction Temperature: The temperature might be too low for an efficient reaction rate or too high, leading to decomposition or side reactions.[5]
Solution: Perform small-scale optimization experiments at different temperatures to find the ideal balance.
Problem 2: Presence of Multiple Products (Incomplete Methylation)
Possible Causes & Solutions:
Insufficient Reagent Stoichiometry: Not enough methylating agent or base was used to fully methylate all hydroxyl groups.
Solution: Increase the equivalents of the methylating agent and base. A common strategy is to use a significant excess of the methylating agent.
Reaction Heterogeneity: The polyol or its alkoxide form may not be fully soluble in the reaction solvent.
Solution: Choose a solvent in which all reactants are soluble. For example, permethylation can improve the solubility of polysaccharides in organic solvents like chloroform or acetonitrile.[17] Alternatively, consider using a phase-transfer catalyst to overcome solubility issues.[5]
Problem 3: Product Degradation or Unwanted Side Products
Possible Causes & Solutions:
Harsh Reaction Conditions: Strong bases and high temperatures can lead to the degradation of sensitive functional groups on the polyol.
Solution: Consider a milder methylation method like the Purdie methylation (methyl iodide and silver oxide).[3]
Reaction with Other Functional Groups: If the polyol contains other nucleophilic groups (e.g., amines, thiols), these may also be methylated.
Solution: Protect sensitive functional groups before methylation and deprotect them afterward.
Troubleshooting Workflow
Here is a visual guide to troubleshooting common issues in polyol methylation:
Caption: Troubleshooting workflow for polyol methylation.
Detailed Protocols
Protocol 1: Haworth Methylation of a Monosaccharide
This protocol is adapted from the classical Haworth methylation procedure.[4]
Materials:
Monosaccharide (e.g., glucose)
30% (w/v) Sodium Hydroxide solution
Dimethyl Sulfate
Dichloromethane (DCM)
Anhydrous Sodium Sulfate
Fume hood and appropriate personal protective equipment (PPE)
Procedure:
Dissolve the monosaccharide in water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the flask in an ice bath.
Simultaneously, add the 30% NaOH solution and dimethyl sulfate dropwise to the stirred solution over a period of 1-2 hours. Maintain the temperature below 10 °C. Caution: Dimethyl sulfate is highly toxic and corrosive. Handle with extreme care in a fume hood.[9][10]
After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.
Monitor the reaction by TLC.
Once the reaction is complete, neutralize the excess NaOH with dilute acid (e.g., 1M HCl) carefully in an ice bath.
Extract the product with DCM (3 x volume of the aqueous layer).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Methylating agents such as dimethyl sulfate and methyl iodide are hazardous and must be handled with extreme caution.
Dimethyl Sulfate: It is a probable human carcinogen and is extremely hazardous due to its lack of warning properties and delayed toxic effects.[9][10] Always work in a certified chemical fume hood and wear appropriate PPE, including impermeable gloves and safety goggles.[9][10]
Methyl Iodide: This substance is toxic and a potential carcinogen.[7] It should also be handled in a fume hood with proper PPE.[7]
In case of exposure, immediately seek medical attention.[7][9] All waste containing these reagents must be disposed of as hazardous waste according to institutional guidelines.[7][9]
References
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]
Haworth, W. N. 1915. "A new method for preparing alkyl ethers of the sugars and its bearing on the constitution of lactose and melibiose." J. Chem. Soc., Trans. 107:8-16.
Deepwater Chemicals, Inc. "Methyl Iodide, Iodomethane." Safety Data Sheet. Accessed March 14, 2026. [Link]
Wikipedia. "Williamson ether synthesis." Accessed March 14, 2026. [Link]
Chemistry Steps. "The Williamson Ether Synthesis." Accessed March 14, 2026. [Link]
Duguet, N., et al. 2018.
Purdie, T., and Irvine, J. C. 1903. "The alkylation of sugars." J. Chem. Soc., Trans. 83:1021-1037.
Master Organic Chemistry. "The Williamson Ether Synthesis." Accessed March 14, 2026. [Link]
Li, Z., et al. 2022. "A Minireview of Phase-Transfer Catalysis and Recent Trends.
MDPI. "Preparation and Effect of Methyl-Oleate-Based Polyol on the Properties of Rigid Polyurethane Foams as Potential Thermal Insulation Material." Accessed March 14, 2026. [Link]
ChemTalk. "Williamson Ether Synthesis." Accessed March 14, 2026. [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. "Phase Transfer Catalysis." Reagent Guides. Accessed March 14, 2026. [Link]
Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Accessed March 14, 2026. [Link]
Frontiers. "A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol." Accessed March 14, 2026. [Link]
BDMAEE. "optimizing the reactivity of polymeric mdi (pmdi) diphenylmethane with polyols for fast and efficient production." Accessed March 14, 2026. [Link]
Chemistry Stack Exchange. "Haworth's research of glucose." Accessed March 14, 2026. [Link]
PubMed Central. "Evaluating the Utility of Permethylated Polysaccharide Solution NMR Data for Characterization of Insoluble Plant Cell Wall Polysaccharides." Accessed March 14, 2026. [Link]
MDPI. "Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions." Accessed March 14, 2026. [Link]
Diva-portal.org. "Optimized method for methylated DNA immuno-precipitation." Accessed March 14, 2026. [Link]
Macmillan Group. "Phase-Transfer Catalysis (PTC)." Accessed March 14, 2026. [Link]
PubMed Central. "Optimized method for methylated DNA immuno-precipitation." Accessed March 14, 2026. [Link]
Master Organic Chemistry. "The Haworth Projection." Accessed March 14, 2026. [Link]
YouTube. "Methylation Issues." Accessed March 14, 2026. [Link]
YouTube. "The cyclization of glucose to a Haworth projection." Accessed March 14, 2026. [Link]
PubMed Central. "O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose." Accessed March 14, 2026. [Link]
Polymer Chemistry (RSC Publishing). "Thermoregulated phase transfer catalysis in aqueous/organic biphasic system: facile and highly efficient ATRP catalyst separation and recycling in situ using typical alkyl halide as initiator." Accessed March 14, 2026. [Link]
PubMed Central. "Changes of DNA Methylation Pattern in Metabolic Pathways Induced by High-Carbohydrate Diet Contribute to Hyperglycemia and Fat Deposition in Grass Carp (Ctenopharyngodon idellus)." Accessed March 14, 2026. [Link]
BioCare. "10 Signs You Need Methylation Support." Accessed March 14, 2026. [Link]
PubMed. "Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples." Accessed March 14, 2026. [Link]
WholisticMatters. "Food, Nutrition, and the Methylation Balancing Act." Accessed March 14, 2026. [Link]
ResearchGate. "(PDF) Polyurea Structure Characterization by HR-MAS NMR Spectroscopy." Accessed March 14, 2026. [Link]
Amazon AWS. "Methylation analysis of polysaccharides: Technical advice." Accessed March 14, 2026. [Link]
Dr. Axe. "How to Support Methylation + Why It's Important for Your Health." Accessed March 14, 2026. [Link]
Illumina. "Field Guide to Methylation Methods." Accessed March 14, 2026. [Link]
PubMed Central. "How Dietary Factors Affect DNA Methylation: Lesson from Epidemiological Studies." Accessed March 14, 2026. [Link]
Desafio Online. "Using NMR to Study the Process of Rigid Polyurethane Depolymerization." Accessed March 14, 2026. [Link]
i-screen. "What type of methylator are you? Why your Methylation Profile matters." Accessed March 14, 2026. [Link]
CD Genomics. "Choosing the Appropriate DNA Methylation Sequencing Technology." Accessed March 14, 2026. [Link]
Rupa Health. "Interpreting Genetic Testing for Methylation Issues: A Guide for Healthcare Practitioners." Accessed March 14, 2026. [Link]
PubMed Central. "DNA Methylation Analysis: Choosing the Right Method." Accessed March 14, 2026. [Link]
Vital Plan. "Methylation: How It Works + 6 Key Ways to Support It." Accessed March 14, 2026. [Link]
Comparative Biological Activity of Methyl 5,6,7-Trihydroxyheptanoate Stereoisomers: A Technical Guide for ALX/FPR2 Agonism
As drug development shifts from merely inhibiting pro-inflammatory pathways to actively stimulating the resolution of inflammation, specialized pro-resolving mediators (SPMs) like Lipoxin A4 (LXA4) have become critical t...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development shifts from merely inhibiting pro-inflammatory pathways to actively stimulating the resolution of inflammation, specialized pro-resolving mediators (SPMs) like Lipoxin A4 (LXA4) have become critical therapeutic targets. However, the endogenous LXA4 molecule is rapidly deactivated in vivo by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), limiting its clinical utility.
To overcome this metabolic bottleneck, synthetic truncated mimetics have been developed. The most prominent of these is Methyl 5,6,7-trihydroxyheptanoate . Because its biological target—the ALX/FPR2 (Formyl Peptide Receptor 2)—is a highly stereoselective G-protein coupled receptor (GPCR)[1], the spatial orientation of the hydroxyl groups on the heptanoate chain dictates pharmacological success or failure.
This guide provides an objective, data-driven comparison of Methyl 5,6,7-trihydroxyheptanoate stereoisomers, detailing the mechanistic causality behind their divergent biological activities and providing self-validating protocols for laboratory evaluation.
Stereochemical Dependency of ALX/FPR2 Engagement
The endogenous ligand, LXA4, possesses a specific
(5S,6R,15S)
-trihydroxy configuration required to properly dock into the ALX/FPR2 binding pocket. Methyl 5,6,7-trihydroxyheptanoate is a truncated analog that relies entirely on mimicking the C5–C6 domain of native LXA4.
(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate (BML-111): This is the biologically active stereoisomer. The
(5S,6R)
configuration perfectly aligns with the hydrogen-bonding network of the ALX/FPR2 receptor, triggering a conformational shift that initiates pro-resolving intracellular signaling[2]. It effectively inhibits leukotriene B4 (LTB4)-induced leukocyte chemotaxis and improves pulmonary function in inflammatory models[3].
(5R,6S)-Isomer and other Diastereomers: Inverting the stereocenters disrupts the critical hydrogen bond geometry. These isomers exhibit negligible affinity for the ALX/FPR2 receptor, rendering them biologically inert in the context of inflammation resolution. They serve as excellent negative controls in target validation assays to rule out non-specific lipid-membrane interactions.
Quantitative Performance Comparison
The following table summarizes the comparative biological and pharmacokinetic metrics of the active isomer, its inactive diastereomer, and the native LXA4 benchmark.
Parameter
(5S,6R)-Isomer (BML-111)
(5R,6S)-Isomer (Diastereomer)
Native LXA4
Receptor Target
ALX/FPR2 Agonist
None (Non-binding)
ALX/FPR2 Agonist
Binding Affinity
High
Negligible
Very High
IC₅₀ (LTB4 Chemotaxis)
~5 nM
>1000 nM
~0.1 - 1.0 nM
Metabolic Half-Life
Extended (Resists 15-PGDH)
Extended
Very Short (< 1 min in vivo)
In Vivo Efficacy
Potent Edema Reduction
No Effect
Potent but Transient
Primary Utility
Stable therapeutic mimetic
Negative control
Endogenous benchmark
Mechanistic Pathway: How Stereospecificity Drives Resolution
When the active
(5S,6R)
isomer binds to the ALX/FPR2 receptor, it triggers a bifurcated signaling cascade. First, it inhibits the IκB kinase (IKK), preventing the nuclear translocation of NF-κB and subsequently halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β)[4]. Concurrently, it activates the Nrf2 pathway, upregulating Heme Oxygenase-1 (HO-1) to combat oxidative stress[5]. The inactive
(5R,6S)
isomer fails to trigger this GPCR-mediated cascade.
Stereospecific ALX/FPR2 receptor activation by the (5S,6R) isomer drives inflammation resolution.
To objectively evaluate the biological activity of these stereoisomers, a Polymorphonuclear Neutrophil (PMN) Transwell Chemotaxis Assay is the gold standard. This protocol is designed as a self-validating system: by running the
(5S,6R)
active isomer against the
(5R,6S)
inactive isomer and a vehicle control, you isolate ALX/FPR2 receptor agonism as the sole causal variable for the observed phenotypic shift.
Materials Required
Freshly isolated human PMNs (
1×106
cells/mL in HBSS with 0.1% BSA).
Chemoattractant: LTB4 (10 nM final concentration).
Test Compounds:
(5S,6R)
-isomer,
(5R,6S)
-isomer, and Native LXA4 (Positive control).
Step-by-Step Methodology
Step 1: Compound Preparation & Pre-incubation
Action: Reconstitute all stereoisomers in DMSO, then dilute in HBSS to achieve a concentration gradient (0.1 nM to 100 nM). Ensure final DMSO concentration is <0.1%.
Action: Pre-incubate the isolated PMNs with the test compounds (or vehicle) for 15 minutes at 37°C.
Causality: Pre-incubation is critical. It allows time for the
(5S,6R)
isomer to bind the ALX/FPR2 receptor and initiate the intracellular signaling cascade (e.g., dampening BLT1 receptor sensitivity) before the cells are exposed to the LTB4 chemotactic challenge.
Step 2: Chamber Assembly
Action: Add 600 µL of HBSS containing 10 nM LTB4 to the lower compartment of the Transwell plate. For baseline controls, use HBSS without LTB4.
Action: Carefully seed 100 µL of the pre-incubated PMN suspension into the upper insert.
Causality: LTB4 is utilized because it is a potent, endogenously relevant chemoattractant. ALX/FPR2 agonists specifically counter-regulate LTB4-driven BLT1 signaling, making this the most physiologically accurate model for SPM activity.
Step 3: Chemotactic Migration
Action: Incubate the assembled chamber at 37°C with 5% CO₂ for 90 minutes.
Causality: 90 minutes provides a sufficient temporal window for active cytoskeletal rearrangement and migration through the 3.0 µm pores without allowing for spontaneous, non-directional diffusion.
Step 4: Quantification & Analysis
Action: Remove the inserts, lyse the migrated cells in the lower chamber using 0.1% Triton X-100, and quantify using a myeloperoxidase (MPO) colorimetric assay or flow cytometry.
Validation Check: The
(5S,6R)
isomer should demonstrate a dose-dependent inhibition of migration (IC₅₀ ~5 nM). The
(5R,6S)
isomer should mirror the vehicle control, proving that the inhibition is strictly stereospecific.
Conclusion for Drug Development Professionals
When utilizing Methyl 5,6,7-trihydroxyheptanoate as a therapeutic scaffold or a research tool, stereochemical purity is non-negotiable. The
(5S,6R)
configuration (BML-111) successfully bypasses the metabolic instability of native LXA4 while retaining potent ALX/FPR2 agonism. Utilizing diastereomers such as the
(5R,6S)
variant provides an elegant, structurally matched negative control that ensures assay integrity and validates on-target GPCR engagement.
ResearchGate. "A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation". ResearchGate.[5]
URL:
Portland Press. "Eicosanoid receptors as therapeutic targets for asthma". Portland Press.[3]
URL:
A Comparative Guide to the Synthetic Routes of Polyhydroxylated Heptanoates
Introduction: The Significance of Polyhydroxylated Heptanoates Polyhydroxylated heptanoates and their derivatives are a class of organic molecules of significant interest to the pharmaceutical industry. Their chiral, oxy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Polyhydroxylated Heptanoates
Polyhydroxylated heptanoates and their derivatives are a class of organic molecules of significant interest to the pharmaceutical industry. Their chiral, oxygenated backbone is a key structural motif in a variety of biologically active compounds. Most notably, the 3,5-dihydroxyheptanoate side chain is the defining feature of the statin family of drugs, which are potent inhibitors of HMG-CoA reductase and are widely prescribed to lower cholesterol levels.[1] The precise stereochemistry of the hydroxyl groups is critical for their therapeutic efficacy, making the stereoselective synthesis of these molecules a formidable challenge and a subject of extensive research.
This guide provides a comparative analysis of the three principal synthetic strategies employed to construct polyhydroxylated heptanoates: chemoenzymatic synthesis, asymmetric synthesis, and chiral pool synthesis. We will delve into the mechanistic underpinnings of each approach, present representative experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most suitable route for their specific needs.
Chemoenzymatic routes leverage the exquisite stereoselectivity of enzymes to install the chiral centers of the heptanoate chain. This approach is particularly attractive for its potential for high efficiency, mild reaction conditions, and reduced environmental impact.[2][3] Key enzyme classes employed in these syntheses include ketoreductases (KREDs) and aldolases.
Strategy Overview: Biocatalytic Reduction and Aldol Addition
A common chemoenzymatic strategy involves the use of ketoreductases to stereoselectively reduce a diketoester precursor, thereby establishing the two stereogenic carbinol centers.[4] Alternatively, deoxyribose-5-phosphate aldolase (DERA) can catalyze a tandem aldol reaction of acetaldehyde and a functionalized aldehyde to construct the carbon backbone with the desired stereochemistry.[5][6]
The causality behind this choice lies in the enzymes' inherent ability to differentiate between enantiotopic faces of a prochiral substrate, leading to products with very high enantiomeric and diastereomeric excess.[7] The self-validating nature of these protocols stems from the high fidelity of enzymatic catalysis, which consistently produces the desired stereoisomer.
Representative Workflow: Chemoenzymatic Synthesis of a Statin Side Chain Precursor
The following workflow illustrates a typical chemoenzymatic approach to a key intermediate for atorvastatin.
Caption: Chemoenzymatic synthesis of a statin side chain precursor.
Detailed Experimental Protocol: Enzymatic Reduction of a Diketoester
Materials:
Ethyl 2,4-dimethyl-3,5-dioxohexanoate
Ketoreductase (e.g., from Lactobacillus brevis)[4]
NADPH (cofactor)
Glucose dehydrogenase (for cofactor regeneration)
Glucose
Phosphate buffer (pH 7.0)
Ethyl acetate
Procedure:
To a stirred solution of phosphate buffer (100 mL, 0.1 M, pH 7.0) containing glucose (10 g) is added NADPH (50 mg).
Ketoreductase (10 mg) and glucose dehydrogenase (20 mg) are added to the solution.
The ethyl 2,4-dimethyl-3,5-dioxohexanoate (5 g) is dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and added to the reaction mixture.
The reaction is stirred at room temperature and the progress is monitored by TLC or HPLC.
Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol.
The crude product is purified by silica gel chromatography to afford the (3R,5R)-ethyl 3,5-dihydroxy-2,4-dimethylhexanoate.
Asymmetric Synthesis: Building Chirality with Chemical Catalysts and Auxiliaries
Asymmetric synthesis offers a powerful and versatile alternative to chemoenzymatic methods. These routes utilize chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.
Strategy Overview: Organocatalysis and Substrate-Controlled Diastereoselection
Organocatalysis: This approach employs small organic molecules as catalysts to induce enantioselectivity. A notable example is the use of chiral amine catalysts for the asymmetric desymmetrization of a cyclic anhydride, which establishes a key stereocenter in the synthesis of the atorvastatin side chain.[8][9] The catalyst operates by forming a transient chiral intermediate that directs the approach of the nucleophile.
Substrate-Controlled Synthesis: In this strategy, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. The Evans aldol reaction is a classic example, where a chiral oxazolidinone auxiliary is used to achieve highly diastereoselective aldol additions, a key step in constructing the syn-1,3-diol motif of many polyhydroxylated heptanoates.
Representative Workflow: Asymmetric Synthesis via Organocatalytic Desymmetrization
The following workflow outlines an organocatalytic approach to an atorvastatin intermediate.
Validating the Mechanism of Action of Methyl 5,6,7-trihydroxyheptanoate (BML-111): A Comparative Guide for ALX/FPR2 Agonists
Introduction: The Shift from Passive to Active Resolution Historically, the resolution of inflammation was viewed as a passive process—a simple decay of pro-inflammatory signals. However, the discovery of Specialized Pro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Shift from Passive to Active Resolution
Historically, the resolution of inflammation was viewed as a passive process—a simple decay of pro-inflammatory signals. However, the discovery of Specialized Pro-resolving Mediators (SPMs) like Lipoxin A4 (LXA4) revealed that resolution is a highly active, receptor-driven biochemical program.
While native LXA4 is potent, its utility in drug development is severely bottlenecked by rapid enzymatic degradation in vivo. Enter Methyl 5,6,7-trihydroxyheptanoate , commercially known as BML-111 [1]. As a synthetic, truncated analogue of LXA4, BML-111 retains the critical pharmacophore required to agonize the [2] while resisting rapid oxidation.
This guide objectively compares BML-111 against native SPMs and traditional immunosuppressants, providing actionable experimental protocols and mechanistic insights to validate its performance in your preclinical workflows.
Mechanism of Action: The ALX/FPR2 Signaling Axis
BML-111 exerts its tissue-protective and anti-inflammatory effects primarily through the ALX/FPR2 receptor[3]. Upon binding, it triggers a dual-pronged intracellular response:
Suppression of Pro-inflammatory Pathways: It actively inhibits NF-κB nuclear translocation, drastically reducing the transcription of cytokines like TNF-α, IL-1β, and IL-6[4]. Furthermore, it modulates macrophage polarization via the Notch-1 signaling pathway, shifting cells from an inflammatory M1 phenotype to a resolving M2 phenotype[5].
Activation of Antioxidant Defenses: BML-111 upregulates the Nrf2/HO-1 pathway, increasing total antioxidant capacity and neutralizing reactive oxygen species (ROS) generated during events like UVB exposure or sepsis[2].
Fig 1: BML-111 mechanism of action via ALX/FPR2 receptor signaling.
Comparative Performance Analysis
When designing an in vivo or in vitro inflammatory model, selecting the right modulator is critical. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or corticosteroids (e.g., Dexamethasone) act by broadly crushing immune responses, which can impair tissue healing. BML-111, conversely, promotes resolution without systemic immunosuppression[6].
Table 1: Pharmacological Comparison of Inflammatory Modulators
Data synthesized from standardized sepsis and acute lung injury models.[4][6]
Biomarker
Native LXA4
BML-111
Causality / Mechanism of Action
TNF-α
↓ 2.5x
↓ 3.8x
Direct inhibition of NF-κB nuclear translocation.
IL-6
↓ 2.0x
↓ 3.5x
Blockade of TLR4 downstream signaling cascades.
IL-10
↑ 3.0x
↑ 4.5x
ALX/FPR2-mediated transcriptional activation.
TGF-β
↑ 2.0x
↑ 3.2x
Promotion of mucosal barrier repair and remodeling.
Experimental Validation Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to help researchers troubleshoot and adapt the workflow.
Protocol 1: In Vitro Macrophage Polarization Assay (RAW264.7)
Objective: Validate the shift from M1 (pro-inflammatory) to M2 (pro-resolving) phenotypes using BML-111.
Causality: RAW264.7 cells are utilized because they robustly express the ALX/FPR2 receptor. Native LXA4 degrades too rapidly in 24-hour culture media, making the stable BML-111 essential for capturing prolonged transcriptional shifts[5].
Cell Seeding: Seed RAW264.7 macrophages at
1×105
cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate overnight.
Pre-treatment: Introduce BML-111 at titrated concentrations (1 μM, 5 μM, 10 μM) for 1 hour prior to insult.
Why: Pre-treatment ensures full ALX/FPR2 receptor occupancy, priming the intracellular Nrf2/HO-1 antioxidant pathways before the inflammatory trigger is introduced.
Inflammatory Insult: Stimulate cells with 1 μg/mL Lipopolysaccharide (LPS) or Cigarette Smoke Extract (CSE) for 24 hours.
Supernatant Analysis: Harvest the media. Quantify TNF-α (M1 marker) and IL-10 (M2 marker) via ELISA.
Protein Extraction: Lyse the cells using RIPA buffer. Perform Western Blotting to assess the downregulation of Hes-1 and Notch-1, confirming the mechanistic blockade of M1 polarization[5].
Fig 2: In vitro validation workflow for BML-111-induced macrophage polarization.
Protocol 2: In Vivo Model of UVB-Induced Skin Inflammation
Objective: Measure the systemic bioavailability and local chemotactic blockade of BML-111.
Causality: UVB exposure creates a sterile inflammatory environment driven almost entirely by rapid neutrophil infiltration and mast cell activation. This isolates the specific pro-resolving variables targeted by BML-111 without the confounding variables of a live bacterial infection[2].
Subject Preparation: Utilize hairless mice (e.g., SKH-1) to guarantee uniform, unscattered UVB penetration into the epidermis.
Systemic Administration: Administer BML-111 systemically (1 mg/kg via intraperitoneal injection) 30 minutes prior to radiation.
Why: Systemic dosing validates the compound's pharmacokinetic stability in blood and its ability to halt the initial wave of neutrophil recruitment from the vasculature to the skin.
UVB Exposure: Expose the dorsal skin to a single dose of 250 mJ/cm² UVB radiation.
Myeloperoxidase (MPO) Assay: Homogenize the tissue and perform a colorimetric MPO assay.
Why: MPO is directly proportional to the number of infiltrated neutrophils. A successful BML-111 application will show a >50% reduction in MPO activity compared to the vehicle control[3].
Strategic Advantages in Drug Development
For drug development professionals, Methyl 5,6,7-trihydroxyheptanoate represents a critical bridge between lipid biology and pharmacology. By utilizing BML-111, researchers bypass the pharmacokinetic limitations of native SPMs. Its proven efficacy in attenuating acute lung injury, protecting the intestinal mucosal barrier during sepsis[6], and reducing UVB-induced collagen degradation[3] positions it as a premier benchmarking tool for evaluating novel ALX/FPR2 agonists.
References
PubChem Database. "Methyl 5,6,7-trihydroxyheptanoate | C8H16O5 | CID 12898083." National Center for Biotechnology Information.
URL:[Link]
Molecules (2020). "The Lipoxin Receptor/FPR2 Agonist BML-111 Protects Mouse Skin against Ultraviolet B Radiation."
URL:[Link]
Experimental and Therapeutic Medicine (2015). "Effect of BML-111 on the intestinal mucosal barrier in sepsis and its mechanism of action." Spandidos Publications.
URL:[Link]
International Journal of Chronic Obstructive Pulmonary Disease (2023). "Effect of the lipoxin receptor BML-111 on RAW264.7 cells." Dove Medical Press.
URL:[Link]
Comparative Analysis: Methyl 5,6,7-trihydroxyheptanoate vs. Shikimate Dehydrogenase Inhibitors
In the landscape of pharmacological intervention for infectious and inflammatory diseases, researchers are often tasked with choosing between—or synergizing—two distinct therapeutic paradigms: modulating the host's immun...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmacological intervention for infectious and inflammatory diseases, researchers are often tasked with choosing between—or synergizing—two distinct therapeutic paradigms: modulating the host's immune response or directly suppressing a pathogen's metabolic pathways.
This technical guide provides an objective, data-driven comparison between Methyl 5,6,7-trihydroxyheptanoate (BML-111) , a host-directed anti-inflammatory agent[1], and Shikimate Dehydrogenase (SDH) inhibitors , a class of pathogen-directed antimicrobials[2]. By contrasting their mechanisms, quantitative efficacies, and experimental validation protocols, this guide equips drug development professionals with the insights needed to deploy these agents effectively.
Methyl 5,6,7-trihydroxyheptanoate, commercially known as BML-111, is a synthetic, truncated analog of Lipoxin A4[1].
The Causality of Design: Native Lipoxin A4 is a potent endogenous resolving agent of inflammation, but it is rapidly degraded by local metabolic enzymes, limiting its therapeutic utility. The truncation and esterification present in BML-111 confer metabolic stability while retaining high affinity for the mammalian Formyl Peptide Receptor 2 (FPR2/ALX)[1].
Mechanism: Agonism of FPR2 activates the p38 MAPK/PPAR-α pathways, effectively halting polymorphonuclear neutrophil (PMN) chemotaxis and mitigating tissue injury during events like sepsis or ischemia/reperfusion[1].
Mechanistic pathway of BML-111 activating FPR2 to resolve inflammation.
Conversely, SDH inhibitors target the aroE-encoded enzyme within the shikimate pathway. This pathway is responsible for the biosynthesis of chorismate, the precursor to aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan)[2].
The Causality of Design: The shikimate pathway is essential for survival in bacteria, fungi, and plants, but is entirely absent in mammals[2][3]. Targeting SDH ensures selective toxicity against pathogens (e.g., MRSA, E. coli, H. pylori) with a theoretically infinite therapeutic index regarding host toxicity[2][4].
Mechanism: SDH catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to shikimate[3][5]. Inhibitors like phloridzin or curcumin bind to SDH, blocking this conversion and starving the pathogen of essential structural blocks and electron-carrier cofactors[2][5].
Inhibition of the bacterial shikimate pathway by SDH inhibitors.
Quantitative Performance Comparison
The following table summarizes the primary targets, host organisms, and efficacy metrics of BML-111 compared to leading SDH inhibitors identified in recent literature[1][2][4][5].
Compound
Classification
Primary Target
Host / Organism
Efficacy (IC50 / EC50)
Mechanism of Action
Methyl 5,6,7-trihydroxyheptanoate (BML-111)
Host-Directed Anti-inflammatory
FPR2 / ALX Receptor
Mammalian
~5 nM (Chemotaxis Inhibition)
Receptor Agonism
Curcumin
Pathogen-Directed Antimicrobial
HpSDH
H. pylori
15.4 µM
Non-competitive Enzyme Inhibition
Phloridzin
Pathogen-Directed Antimicrobial
SaSDH
S. aureus (MRSA)
140 µM
Mixed-type Enzyme Inhibition
Shikimic Acid Diamides (4a/4b)
Pathogen-Directed Antimicrobial
EcSDH
E. coli
~588 µM
Mixed-type Enzyme Inhibition
Note: BML-111 operates in the nanomolar range due to the amplification cascade typical of GPCR (FPR2) signaling[1], whereas SDH inhibitors operate in the micromolar range, typical for competitive or mixed-type metabolic enzyme inhibitors[2][5].
Self-Validating Experimental Methodologies
To ensure scientific integrity, any evaluation of these compounds must utilize self-validating assay systems. Below are the gold-standard, step-by-step protocols for evaluating both classes.
Protocol A: In Vitro Evaluation of BML-111 (FPR2 Chemotaxis Assay)
This protocol assesses the ability of BML-111 to halt immune cell migration.
Causality & Validation: To prove that reduced migration is due to FPR2 agonism and not general cytotoxicity, the protocol mandates the use of an FPR2 antagonist (WRW4) and a parallel cell viability assay.
Step-by-Step Workflow:
Cell Isolation: Isolate human polymorphonuclear neutrophils (PMNs) from whole blood using density gradient centrifugation. Resuspend in RPMI-1640 medium.
Pre-incubation (The Variable): Divide cells into four cohorts:
Viability Control: BML-111 (10 nM) subjected to Trypan Blue exclusion.
Chemotaxis Setup: Add 10 nM Leukotriene B4 (LTB4) to the lower compartment of a Boyden chamber to act as the chemoattractant.
Migration: Seed the pre-incubated PMNs into the upper chamber (separated by a 3 µm polycarbonate filter). Incubate for 90 minutes at 37°C.
Quantification: Remove non-migrated cells, fix the membrane, and stain with Giemsa. Count migrated cells under a light microscope.
Expected Result: BML-111 should reduce LTB4-induced migration by >50%[1]. The inclusion of WRW4 should completely restore migration, validating receptor specificity.
Protocol B: Spectrophotometric Assay for SDH Inhibition
This protocol measures the IC50 of SDH inhibitors.
Causality & Validation: The natural substrate, 3-dehydroshikimate, is highly unstable. Therefore, the assay is run in the reverse direction (Shikimate + NADP⁺ → 3-Dehydroshikimate + NADPH)[2][3]. The production of NADPH is tracked via increased absorbance at 340 nm. A "no-enzyme" blank is strictly required to rule out background chemical reduction by the inhibitor itself.
Step-by-Step Workflow:
Buffer Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0)[2].
Substrate Addition: Add 250 µM Shikimate and 250 µM NADP⁺ to the buffer[2].
Inhibitor Titration: Aliquot the mixture into a 96-well UV-transparent plate. Add the SDH inhibitor (e.g., Phloridzin) in a serial dilution range (0 to 500 µM).
Background Subtraction (Validation): Read the baseline absorbance at 340 nm for 5 minutes to ensure no auto-oxidation or inhibitor-induced interference is occurring.
Enzyme Initiation: Initiate the reaction by adding purified recombinant SDH (e.g., SaSDH at 0.05 mg/mL)[2].
Kinetic Measurement: Continuously monitor the increase in absorbance at 340 nm at 25°C for 20 minutes[2]. Calculate the initial velocity (
V0
) from the linear portion of the curve.
Data Analysis: Plot
V0
against inhibitor concentration and fit to a Lambert W function or standard dose-response curve to derive the IC50[2].
Conclusion
While Methyl 5,6,7-trihydroxyheptanoate and SDH inhibitors operate on entirely different biological axes, understanding both is critical for modern drug development. In cases of severe bacterial infection (such as MRSA sepsis), pathogen clearance via an SDH inhibitor[2] could theoretically be paired with a host-directed FPR2 agonist like BML-111[1] to prevent fatal hyperinflammation and tissue damage, representing a holistic approach to disease resolution.
References
MDPI. "Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies." Biomolecules. Available at:[Link]
Taylor & Francis. "Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
PubMed. "Biochemical characterization and inhibitor discovery of shikimate dehydrogenase from Helicobacter pylori." FEBS Journal. Available at:[Link]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Polar Compounds
Authored for Researchers, Scientists, and Drug Development Professionals The purification of polar compounds presents a persistent challenge in chemical and pharmaceutical sciences. These molecules, characterized by thei...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The purification of polar compounds presents a persistent challenge in chemical and pharmaceutical sciences. These molecules, characterized by their high affinity for aqueous environments, often exhibit poor retention on traditional reversed-phase chromatography media and can interact too strongly with normal-phase stationary phases, leading to difficulties in achieving high-purity fractions. This guide provides an in-depth comparison of modern purification techniques, offering both theoretical insights and practical, data-supported guidance to help you select the optimal strategy for your polar analytes.
The Challenge of Purifying Polar Compounds
Polar molecules, which include a vast array of compound classes from water-soluble vitamins and small peptides to polar drugs and their metabolites, are often difficult to purify using conventional chromatographic methods. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns struggles to retain these compounds, causing them to elute at or near the solvent front with poor resolution. Conversely, normal-phase chromatography can lead to irreversible adsorption of highly polar analytes.[1][2] To overcome these challenges, a range of specialized chromatographic techniques have been developed and refined.
This guide will explore and compare the following key techniques:
Modern Reversed-Phase HPLC with Polar-Compatible Columns
While traditional C18 columns are often unsuitable for polar analytes, recent advancements in stationary phase chemistry have led to the development of "polar-compatible" reversed-phase columns. These columns are designed to provide enhanced retention and selectivity for polar compounds while operating in highly aqueous mobile phases without the risk of "hydrophobic phase collapse," a phenomenon that causes a dramatic loss of retention.[3][4]
Principle and Mechanism
Modern polar-compatible RP columns typically feature stationary phases with polar modifications, such as:
Polar-Embedded Groups: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group helps to maintain a hydrated stationary phase surface, even in 100% aqueous mobile phases, and provides alternative selectivity through hydrogen bonding and dipole-dipole interactions.
Polar-Endcapping: In this approach, the residual silanol groups on the silica surface are capped with a polar reagent instead of a non-polar one. This reduces undesirable interactions with basic compounds and improves peak shape, while also increasing the overall polarity of the stationary phase.[4]
The primary retention mechanism is still hydrophobic partitioning, but the polar modifications allow for secondary interactions that enhance the retention of polar analytes.
Experimental Protocol: Purification of a Polar Peptide using a C18-AQ Column
This protocol outlines the purification of a highly polar synthetic peptide using a C18-AQ column, a type of polar-modified reversed-phase column.
1. Column Selection and Equilibration:
Column: Select a C18-AQ column with appropriate dimensions for your sample load (e.g., for a 50 mg crude sample, a 10g C18-AQ flash cartridge may be suitable).[5]
Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase composition (e.g., 95% Water with 0.1% Trifluoroacetic Acid (TFA), 5% Acetonitrile with 0.1% TFA).
2. Sample Preparation:
Dissolve the crude polar peptide in a minimal amount of a solvent that is compatible with the initial mobile phase, preferably the mobile phase itself or pure water. For a 60 mg sample, dissolving in 5 mL of pure water is a good starting point.[3]
3. Chromatographic Conditions:
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: A typical gradient would start with a low percentage of the organic modifier and gradually increase. For example:
0-2 minutes: 5% B
2-20 minutes: Gradient from 5% to 50% B
20-22 minutes: Gradient to 95% B (column wash)
22-25 minutes: Hold at 95% B
25-26 minutes: Return to 5% B
26-30 minutes: Re-equilibration at 5% B
Flow Rate: Adjust the flow rate according to the column dimensions.
Detection: UV detection at 214 nm and 280 nm is standard for peptides.
4. Fraction Collection and Analysis:
Collect fractions based on the UV chromatogram.
Analyze the purity of the collected fractions using analytical HPLC.
Combine the pure fractions and lyophilize to obtain the purified peptide.
Performance Data:
In a case study, a crude polar peptide with an initial purity of approximately 85% was purified using a C18-AQ flash cartridge. The purified product was obtained with a purity of 98.2%.[3] In contrast, when a regular C18 column was used under the same conditions, the peptide was not retained and eluted with the solvent front.[3]
Assessing the "Magic Methyl" Effect on Bioactivity: A Comparative Guide to Derivative Optimization
Executive Summary In medicinal chemistry, the addition of a single methyl group (–CH₃) to a lead scaffold is theoretically a minor structural tweak (ΔMW = 14 g/mol , ΔcLogP ~ 0.5). Thermodynamically, the transfer of a me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the addition of a single methyl group (–CH₃) to a lead scaffold is theoretically a minor structural tweak (ΔMW = 14 g/mol , ΔcLogP ~ 0.5). Thermodynamically, the transfer of a methyl group from an aqueous environment to a lipophilic binding pocket provides roughly -0.7 to -0.8 kcal/mol of binding energy, which mathematically translates to a modest 3- to 4-fold increase in potency.
However, in rare but highly impactful cases, this seemingly trivial C–H to C–Me transformation yields a disproportionately massive >100-fold boost in pharmacological potency[1]. This phenomenon is known as the "magic methyl" effect . As a Senior Application Scientist, this guide provides an objective, data-driven comparison of unmethylated leads versus their methylated derivatives, detailing the thermodynamic causality behind these improvements and the self-validating experimental protocols required to harness them.
Mechanistic Pillars: The Causality Behind the Magic
To rationally apply the magic methyl effect, researchers must move beyond trial-and-error and understand the underlying physical chemistry driving the bioactivity spike[2]. The effect is rarely driven by simple hydrophobic contacts alone; rather, it is governed by three primary mechanisms:
Conformational Restriction (Entropic Optimization): Unmethylated molecules often exist in a dynamic ensemble of ground-state conformations. Binding to a target requires the ligand to adopt a specific bioactive conformation, incurring a massive entropic penalty (
−TΔS
). A strategically placed methyl group can sterically clash with adjacent atoms, locking the molecule into the exact bioactive dihedral angle[3]. This pre-organization pays the entropic cost upfront, resulting in a dramatic affinity boost.
Desolvation Energetics: Protein binding pockets often trap "frustrated," high-energy water molecules. A methyl group can act as a precise steric wedge, displacing these water molecules into the bulk solvent. The resulting gain in solvent entropy drives the binding event[4].
Metabolic Shielding: Pharmacokinetically, a methyl group can block soft spots on a molecule (e.g., adjacent to heteroatoms) from Cytochrome P450-mediated oxidation, extending the drug's half-life and improving its in vivo exposure[5].
Logical framework of the magic methyl effect on pharmacodynamics and ADME.
Quantitative Comparison: Unmethylated vs. Methylated Derivatives
The table below summarizes benchmark literature examples where the magic methyl effect was successfully isolated and quantified. These comparisons highlight why late-stage methylation is a critical tool in structure-activity relationship (SAR) campaigns[5],[2],[3].
Drug Candidate / Scaffold
Biological Target
Unmethylated Affinity (IC₅₀ / Kᵢ)
Methylated Affinity (IC₅₀ / Kᵢ)
Fold Improvement
Primary Causality
GSK Biaryl Derivative
p38α MAP3 Kinase
1,200 nM
6 nM
>200x
Conformational: Ortho-methyl locks biaryl dihedral angle at 65°, perfectly mimicking the protein-bound state[2].
Conformational: cis-2-methylcyclohexanamine biases the ground state conformation toward the active binding pose[3].
Thiophene Derivative
CB2 Receptor
Weak Affinity
Low Nanomolar
50x
Hydrophobic: Methyl insertion directly into a narrow hydrophobic receptor sub-pocket[5].
Self-Validating Experimental Methodologies
To objectively assess the magic methyl effect, researchers must employ self-validating workflows. A common pitfall in SAR is attributing a potency jump to a specific methyl group without confirming its exact regiochemistry or thermodynamic signature.
Historically, testing the magic methyl effect required de novo synthesis of methylated feedstocks[2]. Today, catalytic undirected C(sp³)–H methylation allows direct functionalization of complex leads[6].
Step 1: Catalytic Methylation: Subject the unmethylated lead compound to oxidative C–H methylation (e.g., using White's Mn/Ni dual catalysis or Pd-catalyzed ortho-alkylation with CD₃I/CH₃I)[7],[8].
Step 2: Regioisomer Separation: Because late-stage functionalization can yield multiple regioisomers, isolate the target derivative using Chiral Supercritical Fluid Chromatography (SFC) or preparative HPLC.
Step 3: Structural Validation Checkpoint (Critical): Do not proceed to bioassays without absolute structural certainty. Perform 2D-NMR (HMBC and NOESY) to unequivocally assign the exact C(sp²) or C(sp³) site of methylation. Follow up with single-crystal X-ray diffraction (XRD) to observe the ground-state conformational shift (e.g., confirming a locked dihedral angle) compared to the unmethylated parent[2].
A standard IC₅₀ assay only tells you that the compound is more potent; it does not tell you why. A self-validating system must prove the mechanism.
Step 1: Kinetic Profiling via SPR: Immobilize the target protein on a Surface Plasmon Resonance (SPR) sensor chip. Flow the unmethylated and methylated derivatives across the chip to measure association (
kon
) and dissociation (
koff
) rates. Causality Check: A true magic methyl effect driven by hydrophobic trapping will typically exhibit a drastically reduced
koff
rate.
Step 2: Thermodynamic Profiling via ITC: Perform Isothermal Titration Calorimetry (ITC) to deconvolute the binding free energy (
ΔG
) into its enthalpic (
ΔH
) and entropic (
−TΔS
) components.
Step 3: Mechanistic Validation Checkpoint: Compare the thermodynamic signatures. If the magic methyl effect is driven by conformational restriction , the ITC data will show a significantly less negative
−TΔS
penalty for the methylated derivative compared to the unmethylated lead, proving that the entropic cost of pre-organization was paid during synthesis, not during binding.
Self-validating experimental workflow for synthesizing and profiling methylated derivatives.
Conclusion
The "magic methyl" effect is not magic; it is the elegant manifestation of applied thermodynamics. By utilizing late-stage C–H functionalization and rigorously profiling derivatives through SPR and ITC, drug development professionals can systematically convert flat, flexible, and metabolically vulnerable leads into highly potent, conformationally locked clinical candidates.
References
Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C–H methylation reactions. Angewandte Chemie International Edition.[Link]
Pinheiro, P. S. M., Franco, L. S., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.[Link]
Callens, M. C., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews (RSC Publishing).[Link]
White, M. C., et al. (2020). Researchers finding ways to rapidly access the “magic methyl” effect. University of Illinois Chemistry / Nature.[Link]
K., et al. (2025). Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists. Journal of Medicinal Chemistry.[Link]
A Comparative Guide to the Reproducible Synthesis of Methyl 5,6,7-trihydroxyheptanoate
This guide provides a comprehensive analysis of synthetic strategies for obtaining Methyl 5,6,7-trihydroxyheptanoate, a polyhydroxylated aliphatic ester. Given the absence of a standardized, high-volume production method...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of synthetic strategies for obtaining Methyl 5,6,7-trihydroxyheptanoate, a polyhydroxylated aliphatic ester. Given the absence of a standardized, high-volume production method for this specific molecule in peer-reviewed literature, this document focuses on establishing a robust and reproducible synthetic pathway from first principles. We will compare and contrast potential synthetic routes, emphasizing the rationale behind methodological choices to ensure experimental success. Our approach is grounded in well-established, high-fidelity chemical transformations known for their reliability and scalability.
The core challenge in synthesizing Methyl 5,6,7-trihydroxyheptanoate lies in the controlled, stereospecific introduction of three hydroxyl groups onto a seven-carbon chain. The reproducibility of such a synthesis is critically dependent on the choice of hydroxylation methods, the management of protecting groups, and the rigor of purification and characterization.
Table 1: Comparison of Potential Synthetic Strategies
Strategy
Key Transformations
Pros
Cons
Reproducibility Score
Strategy A: Sequential Dihydroxylation
1. Sharpless Asymmetric Dihydroxylation2. Protection of the resulting diol3. Epoxidation of the remaining double bond4. Hydrolysis of the epoxide
High stereocontrol, well-documented reactions, predictable outcomes.
Longer synthetic route, requires careful protecting group manipulation.
4.5/5
Strategy B: Diene Dihydroxylation
1. Synthesis of a diene precursor2. Sequential or double dihydroxylation
Potentially shorter route.
Lower selectivity in the second dihydroxylation, potential for mixture of diastereomers, more complex purification.
3/5
Strategy C: Chiral Pool Starting Material
1. Start from a commercially available chiral precursor (e.g., a sugar derivative)2. Chain extension and functional group manipulation
Defined stereochemistry from the start.
Limited availability of suitable starting materials, may require extensive functional group interconversions.
3.5/5
Based on this analysis, Strategy A (Sequential Dihydroxylation) is recommended for achieving the highest degree of reproducibility and stereochemical purity. The following sections will provide a detailed protocol and rationale for this approach.
Recommended Synthetic Pathway: A Step-by-Step Protocol for Reproducible Synthesis
The proposed synthesis begins with a commercially available, simple starting material and employs highly reliable reactions to construct the target molecule. This workflow is designed to maximize yield and minimize the formation of difficult-to-separate byproducts.
Experimental Workflow Diagram
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5,6,7-trihydroxyheptanoate
Hazard Assessment and Initial Considerations Methyl 5,6,7-trihydroxyheptanoate is a methyl ester containing multiple hydroxyl groups. In the absence of specific toxicological data, it is prudent to treat this compound as...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment and Initial Considerations
Methyl 5,6,7-trihydroxyheptanoate is a methyl ester containing multiple hydroxyl groups. In the absence of specific toxicological data, it is prudent to treat this compound as hazardous waste. This approach aligns with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Resource Conservation and Recovery Act (RCRA), which mandate careful management of laboratory-generated chemical waste.[1][2]
Key Principles:
Assume Hazard: Any chemical with unknown toxicological properties should be handled as if it were hazardous.
No Drain Disposal: Organic chemical waste, regardless of perceived low toxicity, should never be disposed of down the sink.[3][4] This prevents the contamination of waterways and potential damage to the plumbing infrastructure.
Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of chemical waste.[3][5]
Personal Protective Equipment (PPE)
Before handling Methyl 5,6,7-trihydroxyheptanoate for any purpose, including disposal, ensure the following PPE is worn to prevent skin and eye exposure:
Eye Protection: Safety goggles with side-shields or a face shield are mandatory.[6][7]
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[7][8]
Body Protection: A laboratory coat must be worn to protect against splashes.[6]
Waste Collection and Segregation Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][2] Mixing incompatible chemicals can lead to fires, explosions, or the generation of toxic gases.
Step-by-Step Waste Collection:
Select a Compatible Container:
Use a clean, leak-proof container made of a material compatible with organic esters. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][9][10]
The container must have a secure, tight-fitting lid.[4][9][11]
Label the Waste Container:
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][9][10]
The label must include:
The full chemical name: "Waste Methyl 5,6,7-trihydroxyheptanoate"
A Senior Application Scientist's Guide to Handling Methyl 5,6,7-trihydroxyheptanoate: Essential Safety Protocols and Operational Procedures
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a comprehensive framework for the safe hand...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a comprehensive framework for the safe handling, use, and disposal of Methyl 5,6,7-trihydroxyheptanoate, a polyhydroxylated ester. While specific toxicological data for this compound is not extensively documented, its structure—a methyl ester with multiple hydroxyl groups—allows us to extrapolate necessary precautions based on established principles of chemical safety and the known properties of similar functional groups. This document is designed to be a living resource, empowering your team to work safely and effectively.
Hazard Assessment and Risk Mitigation
Before any laboratory work commences, a thorough risk assessment is mandatory. The primary hazards associated with Methyl 5,6,7-trihydroxyheptanoate are inferred from its chemical structure.
Dermal and Eye Contact: The presence of multiple hydroxyl groups suggests the compound may be an eye and skin irritant. Prolonged or repeated exposure could lead to dermatitis.
Inhalation: As an ester, it is expected to have a low vapor pressure, minimizing inhalation risk at room temperature. However, if heated or aerosolized, inhalation could become a significant route of exposure.
Ingestion: Accidental ingestion may cause gastrointestinal irritation. The systemic toxicological properties are unknown.
Given the lack of specific toxicity data, Methyl 5,6,7-trihydroxyheptanoate must be handled as a substance of unknown toxicity. The primary goal is to minimize all potential routes of exposure.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure. All work with Methyl 5,6,7-trihydroxyheptanoate should be conducted in a certified chemical fume hood. This is non-negotiable, especially when manipulating the substance in ways that could generate aerosols or vapors, such as heating, vortexing, or sonicating. The fume hood provides a physical barrier and active ventilation to protect the user.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, a robust PPE protocol is essential for safeguarding against accidental splashes, spills, or breaches in containment. The following table outlines the minimum required PPE.
PPE Component
Specification
Rationale
Hand Protection
Nitrile gloves (minimum 6 mil thickness)
Provides good chemical resistance to a broad range of organic compounds. Double-gloving is recommended when handling neat material or concentrated solutions.
Eye Protection
ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles
Protects against accidental splashes to the eyes. Goggles provide a more complete seal and are required when there is a significant splash hazard.
Body Protection
Flame-resistant lab coat
Protects skin and personal clothing from minor spills and splashes. The flame-resistant property adds a layer of safety when working with flammable solvents.
Respiratory
Not required under normal use in a fume hood
The low vapor pressure of the compound and the use of a fume hood should provide adequate protection from inhalation exposure.
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety and experimental integrity. The following workflow diagram illustrates the key stages of working with Methyl 5,6,7-trihydroxyheptanoate.
Caption: A typical laboratory workflow for handling Methyl 5,6,7-trihydroxyheptanoate.
Step-by-Step Handling Protocol
Preparation: Before retrieving the chemical from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in the table above.
Weighing and Aliquoting: Conduct all weighing and solution preparation inside the fume hood. Use a disposable weighing boat to handle the solid material. If preparing solutions, add the solid to the solvent slowly to avoid splashing.
During the Experiment: Keep all containers with Methyl 5,6,7-trihydroxyheptanoate capped when not in immediate use. Use appropriate laboratory glassware and equipment to minimize the risk of spills or breakage.
Post-Experiment Cleanup: Decontaminate all surfaces with a suitable solvent (e.g., 70% ethanol) followed by a standard laboratory detergent. Wipe down the interior of the fume hood.
Spill and Emergency Procedures
Even with meticulous planning, accidents can happen. A clear and concise emergency plan is crucial.
Spill Response Workflow
Caption: Decision-making workflow for chemical spill response.
Small Spills (inside a fume hood):
Alert nearby personnel.
Use a chemical spill kit with an appropriate absorbent material to contain the spill.
Wipe the area clean with a suitable solvent.
Place all contaminated materials in a sealed bag for hazardous waste disposal.
Large Spills (or any spill outside a fume hood):
Evacuate the immediate area.
Alert your supervisor and your institution's Environmental Health and Safety (EHS) office immediately.
Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation: All solid and liquid waste containing Methyl 5,6,7-trihydroxyheptanoate must be segregated into a designated hazardous waste container.
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("Methyl 5,6,7-trihydroxyheptanoate"), and the approximate concentration and volume.
Disposal: Follow your institution's specific procedures for the disposal of chemical waste. Do not pour any amount of this chemical down the drain.
By adhering to these guidelines, you can create a safe and efficient research environment for the handling of Methyl 5,6,7-trihydroxyheptanoate. Remember that safety is a continuous process of assessment and improvement.
References
General Laboratory Safety Guidelines: Centers for Disease Control and Prevention (CDC), "Chemical Safety Information." Available at: [Link]
Personal Protective Equipment (PPE) Standards: Occupational Safety and Health Administration (OSHA), "Personal Protective Equipment." Available at: [Link]
Hazard Communication and Chemical Hygiene: Environmental Protection Agency (EPA), "Chemical Safety and Pollution Prevention." Available at: [Link]
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